molecular formula C10H11NO B102943 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one CAS No. 15987-50-5

4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

Cat. No.: B102943
CAS No.: 15987-50-5
M. Wt: 161.2 g/mol
InChI Key: GYIYVTGAOWHWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 4424-80-0) is a valuable benzazepine derivative serving as a versatile building block in organic synthesis and medicinal chemistry research . This compound features a seven-membered azepinone ring fused to a benzene ring, providing a unique structural motif for developing novel bioactive molecules . Recent research has identified the benzoazepinone scaffold as a promising core structure in the design of potent and selective Rho-associated protein kinase (ROCK) inhibitors . ROCK kinases are key regulators of cellular functions, and their inhibition holds therapeutic potential for a wide range of pathological conditions, including pulmonary hypertension, glaucoma, cardiovascular diseases, and cancer . The compound is provided as a solid and should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5-tetrahydro-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-9-4-2-1-3-8(9)5-6-11-10/h1-4H,5-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIYVTGAOWHWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166756
Record name 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15987-50-5
Record name 1,3,4,5-Tetrahydro-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15987-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015987505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pharmacological profile of 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one

Foreword: A Molecule of Inferred Potential

The landscape of neuropharmacology is rich with scaffolds that, through subtle structural modifications, yield vastly different biological activities. The benzazepine and benzodiazepine families are prime examples, housing agents that range from anxiolytics and anticonvulsants to antipsychotics and beyond. This guide focuses on a specific, yet underexplored member of this superfamily: This compound .

Direct pharmacological data for this precise isomer is sparse in publicly accessible literature. Therefore, this document adopts the rigorous scientific approach of inference based on structure-activity relationships (SAR) derived from closely related analogues. By examining the pharmacological profiles of its structural cousins—isomers where the benzene ring is fused at different positions (e.g., benzo[b] or benzo[e]) or where the diazepine ring contains varied substitutions—we can construct a robust, evidence-based hypothesis of its likely biological targets and therapeutic potential. This guide is intended for researchers and drug development professionals, providing a foundational understanding and a roadmap for the empirical validation of this promising chemical entity.

The Benzo[d]azepin-2-one Core: A Shift in Conformation and Target

The defining feature of the subject molecule is the benzo[d] fusion, which distinguishes it from the more extensively studied benzo[b] or benzo[e] diazepine systems. This seemingly minor change in topology significantly alters the three-dimensional conformation of the seven-membered ring. This structural shift is critical, as it dictates how the molecule presents its pharmacophoric elements to biological targets.

Initial comparative analyses suggest that while many benzodiazepines (specifically the benzo[e] diazepine series) classically target the GABA-A receptor, the conformational change in the benzo[d] azepine scaffold redirects its affinity towards a completely different class of targets: the metabotropic glutamate receptors (mGluRs) .[1] This fundamental difference forms the primary hypothesis of this guide.

Primary Inferred Target: Metabotropic Glutamate Receptor 2 (mGluR2)

The strongest evidence from analogous structures points towards the Group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3, as the most probable targets for benzazepine and benzodiazepine lactams of this type.[2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neurotransmission throughout the central nervous system.

Mechanism of Action: Negative Allosteric Modulation

Group II mGluRs, including mGluR2, are negatively coupled to adenylyl cyclase via the Gαi/o protein. Their activation by the endogenous ligand glutamate leads to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces presynaptic neurotransmitter release, effectively acting as a brake on synaptic transmission. They are strategically located on presynaptic terminals of both glutamatergic and GABAergic neurons, making them key regulators of brain circuitry.

Compounds with the benzo-azepine/diazepine-one core have been characterized as non-competitive antagonists , or more precisely, Negative Allosteric Modulators (NAMs) .[1][2] A NAM does not compete with the endogenous ligand (glutamate) at its binding site. Instead, it binds to a distinct, allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of the agonist.

Therefore, the hypothesized mechanism for this compound is its action as an mGluR2 Negative Allosteric Modulator.

Signaling Pathway

The canonical signaling pathway for mGluR2 involves its activation by glutamate, leading to the inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release. A NAM, such as the proposed action of this compound, would prevent this cascade, thereby disinhibiting neurotransmitter release.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates NAM 4,5-Dihydro-1H- benzo[d]azepin-2(3H)-one (Hypothesized NAM) NAM->mGluR2 Binds to Allosteric Site G_protein Gαi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Vesicle Neurotransmitter Vesicle (e.g., Glutamate) cAMP->Vesicle Permits Fusion Release Reduced Release Vesicle->Release

Caption: Hypothesized mGluR2 signaling and NAM inhibition.

Quantitative Pharmacology of Analogues

While no specific binding data exists for this compound, studies on related 1,3-dihydro-benzo[b][1][4]diazepin-2-one derivatives demonstrate high affinity for mGluR2.[2]

Compound ClassTargetAffinity (Ki)Functional ActivityReference
Benzo[b][1][4]diazepin-2-one derivativesmGluR2Low nanomolarNon-competitive Antagonist[2]
Benzo[b][1][4]diazepin-2-one derivativesmGluR3NanomolarNon-competitive Antagonist[2][3]

Secondary/Potential Pharmacological Targets

The broader benzazepine family exhibits a range of biological activities, suggesting that this compound may possess affinities for other targets, albeit likely with lower potency than for mGluR2.

Ionotropic Glutamate Receptors (AMPA/Kainate)

Certain classes of benzodiazepines, particularly 2,3-benzodiazepine derivatives, are known to be non-competitive antagonists of AMPA/kainate receptors.[5][6][7] These are ligand-gated ion channels, distinct from the GPCR nature of mGluRs. While the structural requirements for AMPA antagonism appear different from those for mGluR2 modulation, this remains a plausible secondary target that warrants investigation.

Anticonvulsant Activity

A series of 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones (isomers of the target compound) have been synthesized and evaluated for anticonvulsant properties using the maximal electroshock (MES) test.[8] One derivative, 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one, showed a protective index slightly higher than the established antiepileptic drug carbamazepine.[8] This activity is often associated with the blockade of voltage-gated sodium channels, suggesting another potential avenue for the pharmacological action of this scaffold.

Experimental Protocols for Target Validation

To empirically validate the hypothesized pharmacological profile, a series of well-defined experiments are necessary.

Workflow for Primary Target Validation

validation_workflow start Synthesize & Purify This compound binding_assay Primary Screen: mGluR Radioligand Binding Assay (e.g., [3H]-LY354740) start->binding_assay functional_assay Functional Assay: cAMP Accumulation Assay binding_assay->functional_assay If active selectivity Selectivity Panel: Screen against other mGluRs (mGluR1, 5, 4, 6, 7, 8) functional_assay->selectivity Confirm antagonism off_target Off-Target Panel: CEREP Safety Screen (GABA-A, AMPA, Ion Channels, etc.) selectivity->off_target in_vivo In Vivo Model: Test in relevant animal model (e.g., Scopolamine-induced deficit) off_target->in_vivo If selective

Caption: Experimental workflow for target validation.

Protocol: mGluR2 Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the mGluR2 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the affinity of this compound for the human mGluR2.

Materials:

  • Membranes: Cell membranes prepared from HEK293 cells stably expressing human recombinant mGluR2.

  • Radioligand: [³H]-LY354740 (a potent Group II mGluR agonist).

  • Test Compound: this compound, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.

  • Non-specific Binding Control: High concentration (e.g., 10 µM) of a known mGluR2 ligand (e.g., unlabeled LY354740).

  • Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl₂, CaCl₂), pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

  • Preparation: Thaw mGluR2-expressing cell membranes on ice. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound at various concentrations OR vehicle (for total binding) OR non-specific binding control.

    • [³H]-LY354740 at a final concentration near its Kd (e.g., 2-5 nM).

    • Cell membrane preparation (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination & Washing: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Maximal Electroshock (MES) Test

This protocol is a standard preclinical screen for anticonvulsant activity.

Objective: To assess the ability of this compound to prevent seizures induced by electrical stimulation in rodents.

Materials:

  • Animals: Male mice (e.g., Swiss Webster) or rats.

  • Test Compound: Formulated for administration (e.g., suspended in 0.5% methylcellulose for oral gavage).

  • Vehicle Control: The formulation vehicle.

  • Positive Control: A known anticonvulsant (e.g., Phenytoin, Carbamazepine).

  • Electroshock Apparatus: A device capable of delivering a constant current stimulus via corneal or ear clip electrodes.

Procedure:

  • Dosing: Administer the test compound, vehicle, or positive control to different groups of animals via the chosen route (e.g., intraperitoneal or oral). Allow for a pre-determined absorption time (e.g., 30-60 minutes).

  • Stimulation: Place the electrodes on the cornea (after application of a topical anesthetic) or ears of the animal.

  • Deliver Stimulus: Apply a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the key endpoint. This phase of the seizure typically lasts for 10-20 seconds.

  • Endpoint: An animal is considered "protected" if it does not exhibit tonic hindlimb extension.

  • Data Analysis:

    • Determine the percentage of animals protected at each dose level.

    • Calculate the ED₅₀ (median effective dose), the dose at which 50% of the animals are protected from the seizure endpoint, using probit analysis.

    • Neurotoxicity can be assessed in parallel using the rotarod test to determine a TD₅₀ (median toxic dose). The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the drug's therapeutic window.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological profile of this compound is pending, a compelling, data-driven hypothesis can be formulated. Its unique benzo[d]azepine lactam structure strongly suggests a departure from classical benzodiazepine targets. The weight of evidence from closely related analogues points to its likely function as a Negative Allosteric Modulator of the mGluR2 receptor . This profile is of significant interest for the development of novel therapeutics for CNS disorders where glutamatergic dysregulation is implicated, such as schizophrenia, anxiety, and certain forms of epilepsy.

Secondary, lower-potency activities as an anticonvulsant, possibly via sodium channel modulation, and as an AMPA receptor antagonist cannot be ruled out and merit investigation. The next critical steps involve the synthesis of this compound and its systematic evaluation using the protocols outlined herein. Such studies will not only confirm its primary mechanism of action but also delineate its selectivity and safety profile, ultimately determining its viability as a novel neuropharmacological agent.

References

  • Gatta, F., et al. (2008). Synthesis and Characterization of 8-ethynyl-1,3-dihydro-benzo[b][1][4]diazepin-2-one Derivatives: Part 2. New Potent Non-Competitive Metabotropic Glutamate Receptor 2/3 Antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 1091-1095. Available from: [Link]

  • Wei, C. X., et al. (2015). Synthesis, Anticonvulsant Evaluation of 2,3,4,5-Tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones. ResearchGate. Available from: [Link]

  • MDPI. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. MDPI. Available from: [Link]

  • Alagille, D., et al. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][1][4]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 6969-6974. Available from: [Link]

  • ResearchGate. (2022). Pharmacological and Biological Activities of Benzazepines: An Overview. ResearchGate. Available from: [Link]

  • Bleakman, D., et al. (1996). Activity of 2,3-benzodiazepines at native rat and recombinant human glutamate receptors in vitro: stereospecificity and selectivity profiles. Neuropharmacology, 35(12), 1689-1702. Available from: [Link]

  • Taran, A. S., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][8]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Pharmaceuticals (Basel), 14(10), 1010. Available from: [Link]

  • Bagolini, C., et al. (1978). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry, 21(5), 476-480. Available from: [Link]

  • Bruno, G., et al. (2001). 4,5-Dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one. Acta Crystallographica Section C, 57(Pt 10), 1225-1227. Available from: [Link]

  • Danneberg, P., & Weber, K. H. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology, 16 Suppl 2, 231S-244S. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and Biological Activities of Some Benzodiazepine Derivatives. JOCPR. Available from: [Link]

  • ResearchGate. (2019). Search for Inhibitors of Ionotropic Glutamate Receptors in a Series of 2,3,4,5-Tetrahydro[1][8]diazepino[1,2-a]benzimidazole Derivatives. ResearchGate. Available from: [Link]

  • Sutherland, A., et al. (2012). Synthesis and biological evaluation of novel 2,3-dihydro-1H-1,5-benzodiazepin-2-ones; potential imaging agents of the metabotropic glutamate 2 receptor. MedChemComm, 3, 945-950. Available from: [Link]

  • Corpus UL. (2021). Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivat. Corpus UL. Available from: [Link]

Sources

The Diverse Pharmacological Landscape of Benzo[d]azepin-2-ones: A Technical Guide to Their Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benzodiazepine Archetype

The benzo[d]azepin-2-one scaffold, a privileged structure in medicinal chemistry, represents a significant evolution from the classical 1,4-benzodiazepines traditionally associated with GABAergic modulation. While sharing a common bicyclic core, derivatives of the benzo[d]azepin-2-one class exhibit a remarkable pharmacological diversity, engaging a wide array of biological targets far beyond the central nervous system. This versatility has positioned them as promising candidates for therapeutic intervention in cardiovascular disease, oncology, endocrinology, and neurology.

This technical guide offers an in-depth exploration of the primary biological targets of benzo[d]azepin-2-one derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, elucidates mechanisms of action, provides field-proven experimental protocols for target validation, and presents key structure-activity relationship data. Our approach moves beyond a simple cataloging of targets to explain the causal relationships behind experimental design and data interpretation, ensuring a trustworthy and authoritative resource for advancing research in this dynamic field.

G-Protein Coupled Receptors (GPCRs): A Hub of Activity

A predominant mechanism through which benzo[d]azepin-2-one derivatives exert their effects is the modulation of G-protein coupled receptors (GPCRs). These integral membrane proteins are among the most successfully drugged target classes, and benzo[d]azepin-2-ones have emerged as potent antagonists for several key members.

Vasopressin V2 Receptor (V2R) Antagonism

The vasopressin V2 receptor, primarily expressed in the renal collecting duct epithelial cells, is a critical regulator of water homeostasis. Its activation by arginine vasopressin (AVP) initiates a Gs-protein-cAMP signaling cascade that promotes water reabsorption. Dysregulation of this pathway is central to the pathophysiology of Autosomal Dominant Polycystic Kidney Disease (ADPKD), where elevated cAMP levels drive cyst formation and growth.[1][2]

Benzo[d]azepin-2-one and related benzazepine derivatives have been developed as potent and selective V2R antagonists, offering a therapeutic strategy to mitigate cyst progression.[1][3][4] The compound tolvaptan, a benzazepine derivative, is an approved treatment for ADPKD, validating this therapeutic approach. Recent research has identified novel benzodiazepine derivatives with improved efficacy in preclinical models compared to existing treatments.[1]

Mechanism of Action: These derivatives act as competitive antagonists at the V2R, blocking the binding of endogenous AVP. This inhibition prevents the activation of adenylyl cyclase, thereby reducing intracellular cAMP levels and suppressing the downstream signaling that leads to cyst proliferation in ADPKD.[1][2]

V2R_Pathway cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates AVP Arginine Vasopressin (AVP) AVP->V2R Activates Benzazepinone Benzo[d]azepin-2-one Derivative Benzazepinone->V2R Antagonizes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cyst_Growth Cyst Proliferation & Fluid Secretion PKA->Cyst_Growth Promotes

Caption: V2R antagonism by benzo[d]azepin-2-one derivatives.

Quantitative Data Summary:

CompoundTargetAssay TypeAffinity / PotencyReference
Compound 25 Vasopressin V2 ReceptorRadioligand Binding (Ki)9.0 ± 1.5 nM[1]
Compound 25 Vasopressin V2 ReceptorcAMP Inhibition (IC50)9.2 ± 3.0 nM[1]
Tolvaptan Vasopressin V2 ReceptorReference Compound-[1][2]

Experimental Protocol: V2R Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human V2 receptor.

  • Source: Membranes from CHO or HEK293 cells stably expressing the human V2 receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of the benzo[d]azepin-2-one test compound (e.g., from 100 µM to 1 pM).

    • In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of [³H]-AVP (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of cell membrane suspension (e.g., 10-20 µg protein/well).

    • For total binding, substitute test compound with assay buffer.

    • For non-specific binding (NSB), add a high concentration of a known non-radiolabeled V2R antagonist (e.g., 10 µM Tolvaptan) instead of the test compound.

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Endothelin Receptor Antagonism

The endothelin (ET) system, comprising ET-1, ET-2, and ET-3 peptides and their receptors ET(A) and ET(B), plays a crucial role in vasoconstriction and cell proliferation.[5] Overactivation of this system is implicated in pulmonary arterial hypertension, cardiovascular disease, and renal disorders.[5][6] A novel class of 1,3,4,5-tetrahydro-1H-benzo[e][7][8]diazepin-2-one derivatives has been identified as potent dual antagonists of both ET(A) and ET(B) receptors.[5][9] These compounds have demonstrated low nanomolar affinities and significant blood pressure reduction in animal models, highlighting their therapeutic potential.[5]

Experimental Workflow: Endothelin Receptor Antagonist Screening

ET_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound_Lib Benzo[d]azepin-2-one Library Primary_Bind Primary Binding Assay (ET(A) & ET(B) Receptors) Compound_Lib->Primary_Bind Functional_Assay Functional Assay (Calcium Mobilization) Primary_Bind->Functional_Assay Selectivity Selectivity Profiling (vs. other GPCRs) Functional_Assay->Selectivity Lead_Ident Lead Identification Selectivity->Lead_Ident PK_Study Pharmacokinetic Studies (Oral Bioavailability) Lead_Ident->PK_Study Advance Leads Efficacy_Model Efficacy Model (e.g., Dahl Salt-Sensitive Rat) PK_Study->Efficacy_Model Candidate Clinical Candidate Efficacy_Model->Candidate

Caption: Workflow for identifying endothelin receptor antagonists.

Gastrin/Cholecystokinin-B (CCK-B) Receptor Antagonism

Certain 1,4-benzodiazepin-2-one derivatives have been shown to be potent and selective antagonists of the gastrin/CCK-B receptor.[10] This receptor is involved in gastric acid secretion, and its antagonists have potential applications in treating gastrointestinal disorders. The compound YM022 emerged from this series, demonstrating high affinity for the gastrin receptor (IC50 = 0.17 nM) and potent inhibition of pentagastrin-induced gastric acid secretion in rats.[10]

Ion Channels: Modulating Neuronal Excitability

Beyond GPCRs, specific benzodiazepine derivatives, including the benzo[d]azepin-2-one class, can modulate the function of ion channels, particularly those central to neurotransmission.

AMPA Receptor Negative Allosteric Modulation

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain.[11][12] Their overactivation is linked to excitotoxicity and is implicated in various neurodegenerative diseases and epilepsy.[13][14] Certain 2,3-benzodiazepine derivatives function as non-competitive, negative allosteric modulators (NAMs) of AMPA receptors.[11][13] They bind to a site distinct from the glutamate binding site and reduce the receptor's response to glutamate, thereby decreasing ion flow into the neuron.[11][13]

Mechanism of Action: These NAMs increase the rate of receptor desensitization and deactivation, effectively shortening the duration of the channel opening in response to glutamate.[13][14] This leads to a reduction in the overall excitatory signal. Studies have shown that some derivatives are particularly effective at inhibiting AMPA receptors containing the GluA2 subunit.[11][13]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology on Recombinant AMPA Receptors

This protocol is used to assess the functional inhibition of AMPA receptors by test compounds.

  • Cell Line: HEK293T cells transiently transfected with cDNA encoding the desired AMPA receptor subunits (e.g., homomeric GluA1 or heteromeric GluA1/2).

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Na₂-ATP, pH 7.2.

  • Procedure:

    • Establish a whole-cell recording configuration on a transfected HEK293T cell (holding potential -60 mV).

    • Apply a saturating concentration of glutamate (e.g., 10 mM) for a short duration (e.g., 100-200 ms) using a rapid perfusion system to elicit a control AMPA receptor-mediated current.

    • Co-apply the same concentration of glutamate with the test benzo[d]azepin-2-one derivative (e.g., 10 µM).

    • Record the peak amplitude of the current in the presence and absence of the test compound.

    • To assess effects on kinetics, analyze the decay of the current to measure the weighted time constants of desensitization (τw,desens) and deactivation (τw,deact).

  • Data Analysis:

    • Inhibition (%): Calculate the percentage reduction in peak current amplitude in the presence of the compound compared to the control.

    • Kinetic Analysis: Fit the current decay with a double exponential function to determine changes in desensitization and deactivation rates.

    • Dose-Response: Repeat the protocol with a range of compound concentrations to determine the IC50 for inhibition.

GABA-A Receptor Positive Allosteric Modulation

The classical mechanism for many 1,4-benzodiazepines is positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[15][16] These compounds bind to the benzodiazepine site on the receptor complex, a location distinct from the GABA binding site.[17][18] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[16][17][18] This action underlies their anxiolytic, sedative, and anticonvulsant effects.[16] While many novel benzo[d]azepin-2-one derivatives are designed to avoid this target to minimize CNS side effects, it remains a key biological target for the broader benzodiazepine class.

Oncological Targets: A New Frontier

Recent research has revealed significant potential for benzo[d]azepin-2-one derivatives as anticancer agents, acting through diverse and novel mechanisms.[19]

Inhibition of Apoptosis Proteins (IAPs)

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of cell death and are often overexpressed in cancer cells, contributing to chemoresistance.[15] A new class of 1,4-benzodiazepin-2,5-dione derivatives has been identified as pro-death agents that target the Baculoviral IAP Repeat (BIR) domains of cIAP2 and XIAP.[15] By disrupting protein-protein interactions involving these BIR domains, the compounds can modulate the NF-κB pathway and sensitize cancer cells to apoptosis, particularly in combination with agents like TNF.[15]

Dual HER2 and HDAC1 Inhibition

A 1,5-benzodiazepin-2-one derivative, compound 3b, has been identified as a potent dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Histone Deacetylase 1 (HDAC1).[20] Both HER2 and HDAC1 are validated targets in oncology. Dual inhibition by a single molecule can lead to synergistic antitumor effects, including cell cycle arrest and apoptosis in cancer cells.[20]

Other Anticancer Mechanisms

The anticancer activity of benzodiazepine derivatives is multifaceted, with various other mechanisms reported:

  • Tubulin Polymerization Inhibition: Some derivatives exert their cytotoxic effects by inhibiting the polymerization of tubulin, a critical process for cell division.[21]

  • p53-Hdm2 Interaction Disruption: Certain 1,4-benzodiazepin-2,5-diones can interfere with the interaction between the tumor suppressor p53 and its negative regulator Hdm2, leading to p53 stabilization and cell growth arrest.[15]

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: Novel 2,4-diaminopyrimidines incorporating a 2,3,4,5-tetrahydro-benzo[d]azepine scaffold have been developed as potent and selective ALK inhibitors, showing antitumor efficacy in mouse models.[22]

Conclusion

The benzo[d]azepin-2-one scaffold is a testament to the power of chemical diversification in drug discovery. The derivatives of this core structure have demonstrated potent and specific activities against a wide range of high-value biological targets, including GPCRs, ion channels, and key proteins in oncology pathways. This guide has provided a technical overview of these targets, the underlying mechanisms of action, and the experimental methodologies required for their validation. As research continues, the exploration of this versatile chemical space will undoubtedly uncover new therapeutic opportunities and further expand our understanding of the intricate pharmacology of the benzo[d]azepin-2-one class.

References

  • Li, L., Feng, Y., Zhang, J., Guo, R., & Zhang, H. (2012). Synthesis and Biological Activity of Some 1,3-dihydro-2H-3-benzazepin-2-ones With a Piperazine Moiety as Bradycardic Agents. PubMed.
  • Cossu, F., et al. (2023). New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. PubMed Central.
  • Satoh, M., et al. (1995). New 1,4-benzodiazepin-2-one Derivatives as gastrin/cholecystokinin-B Antagonists. Chemical & Pharmaceutical Bulletin, 43(12), 2159-2173.
  • Unknown. (n.d.). Synthesis and Biological Activities of Some Benzodiazepine Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Chen, Y., et al. (2014). Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents. ResearchGate.
  • Unknown. (n.d.). BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. Journal of Physiology and Pharmacology.
  • Bolli, M. H., et al. (2006). Novel benzo[7][8]diazepin-2-one derivatives as endothelin receptor antagonists. Semantic Scholar. Available at:

  • Bolli, M. H., et al. (2006). Novel benzo[7][8]diazepin-2-one derivatives as endothelin receptor antagonists. PubMed. Available at:

  • Lee, J., et al. (2022). Benzodiazepine Derivatives as Potent Vasopressin V2 Receptor Antagonists for the Treatment of Autosomal Dominant Kidney Disease. Journal of Medicinal Chemistry, 65(13), 9295-9311.
  • So, M., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed.
  • Ogawa, H., et al. (1996). Orally active, nonpeptide vasopressin V2 receptor antagonists: a novel series of 1-[4-(benzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-benzazepines and related compounds. Journal of Medicinal Chemistry, 39(18), 3547-3555.
  • Albright, J. D., et al. (1998). Potent nonpeptide vasopressin receptor antagonists based on oxazino- and thiazinobenzodiazepine templates. PubMed.
  • Unknown. (2024). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. ResearchGate.
  • Pang, Y., et al. (2019). Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through Inhibition of tubulin polymerization in vitro and in vivo. European Journal of Medicinal Chemistry, 182, 111670.
  • Unknown. (2022). Benzodiazepine Derivatives as Potent Vasopressin V 2 Receptor Antagonists for the Treatment of Autosomal Dominant Kidney Disease. ResearchGate.
  • So, M., et al. (2012). Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. The Journal of Organic Chemistry.
  • Qneibi, M., et al. (2022). Affecting AMPA Receptor Biophysical Gating Properties with Negative Allosteric Modulators. Hindawi.
  • Unknown. (n.d.). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. PMC.
  • Yamamura, Y., et al. (1999). 4,10-dihydro-5H-thieno[3,2-c][7]benzazepine derivatives and 9,10-dihydro-4H-thieno[2,3-c][7]benzazepine derivatives as orally active arginine vasopressin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(13), 1733-1736. Available at:

  • Neuroscientifically Challenged. (2017). 2-Minute Neuroscience: Benzodiazepines. YouTube.
  • Unknown. (2024). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. ResearchGate.
  • Unknown. (2006). Novel Benzo[7][8]diazepin-2-one Derivatives as Endothelin Receptor Antagonists. ResearchGate. Available at:

  • Unknown. (n.d.). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. ResearchGate.
  • Unknown. (n.d.). Mechanism of Action. Benzodiazepine Information Coalition.
  • Hawash, M., et al. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. MDPI.
  • Spencer, J., et al. (2011). Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity. ResearchGate.
  • Animated biology With arpan. (2024). Benzodiazepines vs barbiturates | Molecular mechanism of action | USMLE step 1. YouTube.
  • Qneibi, M., et al. (2022). Different AMPA-type subunits are inhibited by the BDZ compounds... ResearchGate.
  • Unknown. (n.d.). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. ACS Omega.
  • Barlocco, D., et al. (2011). Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models. PubMed.
  • Rashid, M. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[7][8]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate. Available at:

  • Unknown. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI.
  • Hawash, M., et al. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. MDPI.
  • Singh, P., et al. (2018). Identification of 2-benzoxazolinone derivatives as lead against molecular targets of diabetic complications. PubMed.

Sources

A Comprehensive Spectroscopic Guide to 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the spectroscopic analysis of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a core scaffold in various pharmacologically active agents, its unambiguous structural characterization is paramount. This document offers researchers, scientists, and drug development professionals a detailed framework for its analysis using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the theoretical underpinnings of each technique, provide predicted spectral data, and present field-proven, step-by-step protocols for data acquisition. The causality behind experimental choices is explained to empower researchers in their own analytical endeavors.

Introduction: The Benzo[d]azepine Scaffold

The benzo[d]azepine core is a privileged structure in modern pharmacology, forming the backbone of numerous therapeutic agents. This compound, a lactam-containing derivative, represents a fundamental building block for more complex molecules, including potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] Its rigid, fused-ring system presents a unique three-dimensional architecture that is crucial for its biological activity.

The precise characterization of this molecule is the foundational step for any research and development program. It ensures purity, confirms identity, and provides the structural data necessary for understanding structure-activity relationships (SAR). This guide establishes a validated, multi-pronged analytical workflow for achieving a complete and unambiguous characterization.

Molecular Structure and Numbering

A clear understanding of the molecular topology is essential for interpreting spectroscopic data. The IUPAC numbering scheme for the benzo[d]azepine ring system is presented below.

Caption: IUPAC Numbering of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon skeleton and proton environments.

Expertise & Causality: Experimental Choices

The choice of solvent is critical for NMR analysis. While CDCl₃ is common, its ability to form hydrogen bonds is weak, which can lead to broad, indistinct N-H signals. DMSO-d₆ is the recommended solvent for this compound. Its high polarity ensures good sample solubility, and its hydrogen-bond accepting nature sharpens the N-H proton signals, making them easier to identify and assign. All predicted chemical shifts are referenced to DMSO-d₆.

A standard suite of experiments is required for full characterization.[2]

  • ¹H NMR: To identify all proton environments and their multiplicities.

  • ¹³C NMR: To identify all unique carbon environments.

  • DEPT-135/APT: To differentiate between CH, CH₂, and CH₃ groups (and quaternary carbons).

  • COSY (Correlation Spectroscopy): To establish proton-proton (³JHH) coupling networks, crucial for tracing the connectivity of the aliphatic chain (H-4 to H-5).

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (²JCH, ³JCH) correlations, which are essential for connecting the molecular fragments and assigning quaternary carbons.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show distinct regions for aromatic, aliphatic, and amide protons.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-N3 ~8.0 - 8.5br s1HAmide N-H proton, deshielded by the adjacent carbonyl group. Broad due to quadrupolar relaxation and exchange.
H-Ar (H-6,7,8,9)~6.8 - 7.3m4HAromatic protons. The specific splitting pattern (e.g., d, t, dd) will depend on the substitution pattern of the benzene ring.
H-N1 ~5.0 - 5.5br s1HAnilinic N-H proton. Less deshielded than the amide proton. Position can be concentration-dependent.
H-1 ~4.3 - 4.6s or d2HMethylene protons adjacent to an aromatic ring and nitrogen. May appear as a singlet or a doublet if coupled to N-H.
H-5 ~2.9 - 3.2t or m2HMethylene protons adjacent to the aromatic ring.
H-4 ~2.6 - 2.9t or m2HMethylene protons adjacent to the amide nitrogen.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will confirm the carbon backbone of the molecule.

Carbon Assignment Predicted δ (ppm) DEPT-135 Rationale
C-2 ~170 - 175Quaternary (absent)Carbonyl carbon of the seven-membered lactam.[3]
C-5a , C-9a ~135 - 145Quaternary (absent)Aromatic quaternary carbons at the ring fusion points.
C-6 , C-7 , C-8 , C-9 ~115 - 130CH (positive)Aromatic methine carbons.
C-1 ~45 - 55CH₂ (negative)Aliphatic carbon adjacent to nitrogen and the aromatic ring.
C-5 ~30 - 40CH₂ (negative)Aliphatic carbon adjacent to the aromatic ring.
C-4 ~25 - 35CH₂ (negative)Aliphatic carbon adjacent to the amide nitrogen.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a 90° pulse, a relaxation delay of 2-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a 30-45° pulse angle and a longer relaxation delay (5-10 seconds) to ensure proper quantification of quaternary carbons. Accumulate at least 1024 scans for good signal-to-noise.

  • 2D Spectra Acquisition: Using standard spectrometer pulse programs, acquire COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters according to the manufacturer's recommendations.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signal at 39.52 ppm.

Caption: Workflow for complete NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for identifying key functional groups within a molecule. For this compound, it provides rapid and definitive evidence for the presence of the lactam and aromatic moieties.

Expertise & Causality: Interpreting Key Vibrations

The diagnostic power of IR lies in its ability to detect specific bond vibrations. The seven-membered lactam ring is the most prominent feature. Unlike smaller, more strained lactams (e.g., β-lactams which absorb at 1730-1760 cm⁻¹), the C=O stretching vibration in a seven-membered ring is less strained and appears at a lower frequency, typically near 1680-1650 cm⁻¹.[4] The presence of two N-H groups (one amide, one aniline-type) will give rise to distinct stretching bands.

Predicted IR Absorption Bands (ATR)
Frequency (cm⁻¹) Vibration Type Intensity Rationale
3350 - 3180N-H Stretch (Amide & Amine)Medium-StrongAssociated with the two N-H groups. Hydrogen bonding in the solid state can cause broadening and a shift to lower wavenumbers.[4][5]
3100 - 3000C-H Stretch (Aromatic)Medium-WeakCharacteristic of sp² C-H bonds on the benzene ring.[6]
3000 - 2850C-H Stretch (Aliphatic)MediumCharacteristic of sp³ C-H bonds in the CH₂ groups.[6]
1680 - 1650 C=O Stretch (Lactam) Strong, Sharp Key diagnostic peak for the seven-membered cyclic amide.[4]
1620 - 1580N-H Bend / C=C StretchMediumAmide II band (N-H bending) and aromatic ring stretching vibrations often overlap in this region.
1500 - 1400C=C Stretch (Aromatic)Medium-StrongSkeletal vibrations of the benzene ring.
770 - 730C-H Bend (Aromatic)StrongOut-of-plane bending, indicative of ortho-disubstitution on the benzene ring.
Experimental Protocol: ATR-IR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add 16-32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. Label significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.

Expertise & Causality: Ionization and Fragmentation

Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. This provides an unambiguous determination of the molecular weight. The molecular formula of this compound is C₉H₁₀N₂O, with a monoisotopic mass of 174.0793 Da. High-resolution mass spectrometry (HRMS), using instruments like a Q-TOF or Orbitrap, can confirm this elemental composition with high accuracy (typically < 5 ppm error).

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, are used to probe the structure. The fragmentation of benzodiazepine-like structures is well-studied and often involves characteristic cleavages of the seven-membered ring.[7][8][9]

Predicted Mass Spectrum Data (ESI-HRMS)
Parameter Predicted Value
Molecular FormulaC₉H₁₀N₂O
Monoisotopic Mass174.0793 Da
[M+H]⁺ (Protonated Ion)175.0866 Da
[M+Na]⁺ (Sodium Adduct)197.0685 Da
Predicted Fragmentation Pathway

The primary fragmentation is expected to occur within the diazepine ring, as the aromatic ring is highly stable.

G parent [M+H]⁺ m/z = 175.0866 frag1 Loss of CO m/z = 147.0917 parent->frag1 - CO frag3 Loss of C₂H₄ m/z = 147.0917 parent->frag3 - C₂H₄ frag2 Loss of CH₂=NH m/z = 118.0651 frag1->frag2 - C₂H₃N

Caption: A plausible ESI-MS/MS fragmentation pathway for [M+H]⁺.

Experimental Protocol: LC-MS/MS Analysis

This protocol ensures robust separation and sensitive detection, which is critical for purity assessment and metabolite identification.[10][11][12]

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute further to ~1-10 µg/mL with the initial mobile phase.

  • Chromatography (HPLC/UPLC):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (ESI-Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Acquire full scan data from m/z 100-500 to detect the [M+H]⁺ ion.

    • MS2 Scan (Data-Dependent Acquisition): Trigger MS/MS scans on the most intense ions from the MS1 scan (specifically targeting m/z 175.0866). Apply a normalized collision energy (e.g., 15-30 eV) to induce fragmentation.

  • Data Analysis: Extract the accurate mass of the parent ion and its fragments. Use software to calculate the elemental composition and compare fragmentation patterns to proposed structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily those involving conjugated π-systems.

Expertise & Causality: Chromophore Identification

The principal chromophore in this compound is the benzene ring fused to the aniline-like nitrogen. This system will give rise to strong π→π* transitions. The carbonyl group of the lactam also possesses a chromophore, which will result in a weak n→π* transition, though this may be obscured by the more intense aromatic absorptions. The solvent can influence the exact position of the absorption maxima (λ_max); methanol or ethanol are common choices.

Predicted UV-Vis Absorption Data (in Methanol)
Predicted λ_max (nm) Transition Type Rationale
~210 - 230 nmπ → πHigh-energy transition of the aromatic system.
~250 - 280 nmπ → πLower-energy transition characteristic of the substituted benzene ring.[13][14]
>300 nm (weak)n → π*Weak, often unobserved transition associated with the carbonyl group.
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration. Perform serial dilutions to create a solution with an absorbance between 0.2 and 0.8 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill both the reference and sample cuvettes with the pure solvent and record a baseline correction from 400 nm down to 190 nm.

  • Measurement: Empty the sample cuvette, rinse with the sample solution, and then fill it. Place it back in the spectrophotometer.

  • Scan Acquisition: Scan the sample from 400 nm to 190 nm and record the absorbance spectrum. Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the complete atomic connectivity, IR spectroscopy confirms the essential functional groups, high-resolution mass spectrometry validates the elemental composition and molecular weight, and UV-Vis spectroscopy characterizes the electronic properties of the core chromophore. The protocols and interpretive frameworks detailed in this guide constitute a self-validating system, providing researchers and drug developers with the authoritative grounding needed to confidently characterize this important chemical entity and its future derivatives.

References

  • Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. Physical Chemistry Chemical Physics (RSC Publishing).
  • LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. PubMed.
  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave.
  • Gas‐phase fragmentation study of novel synthetic 1,5‐benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Scholars Portal.
  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate.
  • Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS). PMC - NIH.
  • The features of IR spectrum. NPTEL.
  • Spectral Assignments and Reference Data. CONICET.
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate.
  • Benzodiazepine analogues. Part 19.1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives. ResearchGate.
  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed.
  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. ResearchGate.
  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. MDPI.
  • Stability-indicating UV/Vis Spectrophotometric Method for Diazepam Development and Validation. ResearchGate.
  • ULTRAVIOLET-VISIBLE (UV-VIS) SPECTROSCOPY AND CLUSTER ANALYSIS AS A RAPID TOOL FOR CLASSIFICATION OF MEDICINAL PLANTS. Studia Universitatis Babes-Bolyai Chemia.
  • UV-Vis Spectrum of Carbamazepine. SIELC Technologies.
  • Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. PMC - NIH.

Sources

In Silico Modeling of 4,5-Dihydro-1H-benzo[d]azepin-2(3h)-one Interactions with Bromodomain-Containing Protein 4 (BRD4): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5-dihydro-1H-benzo[d]azepin-2(3h)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various biological targets. This in-depth technical guide focuses on the application of in silico modeling techniques to elucidate the interactions of this scaffold with Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a promising target in oncology and inflammatory diseases. This document provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step workflow for the computational investigation of these interactions, from initial target selection and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. By integrating established protocols with field-proven insights, this guide aims to empower researchers to rationally design and optimize novel BRD4 inhibitors based on the benzo[d]azepin-one core.

Introduction: The Rationale for Targeting BRD4 with Benzo[d]azepin-ones

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, plays a critical role in the regulation of gene transcription.[1] Its two tandem bromodomains, BD1 and BD2, recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci.[2] Dysregulation of BRD4 activity has been implicated in the pathogenesis of numerous cancers and inflammatory conditions, making it a highly attractive therapeutic target.[3]

The this compound scaffold has been identified as a promising starting point for the development of BRD4 inhibitors. Recent studies have demonstrated that derivatives of this heterocyclic system can effectively inhibit BRD4, highlighting its potential as a pharmacophore for engaging the acetyl-lysine binding pocket of the bromodomain.[4] In silico modeling provides a powerful and cost-effective approach to explore the structure-activity relationships (SAR) of this chemical series, predict binding affinities, and guide the design of next-generation inhibitors with improved potency and selectivity.

This guide will focus on the first bromodomain of BRD4 (BD1) as the primary target, given the wealth of available structural information and its well-established role in disease.

The In Silico Modeling Workflow: A Holistic Approach

A robust in silico modeling workflow is not a linear process but rather an iterative cycle of hypothesis generation, computational experimentation, and analysis. The causality behind each step is crucial for obtaining meaningful and predictive results. Our workflow is designed to be a self-validating system, with checks and balances at each stage to ensure the scientific integrity of the findings.

G cluster_0 Preparation Phase cluster_1 Screening & Posing cluster_2 Refinement & Validation cluster_3 Analysis & Iteration Target Selection & Preparation Target Selection & Preparation Ligand Preparation Ligand Preparation Target Selection & Preparation->Ligand Preparation Pharmacophore Modeling Pharmacophore Modeling Ligand Preparation->Pharmacophore Modeling Molecular Docking Molecular Docking Pharmacophore Modeling->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Data Analysis & Visualization Data Analysis & Visualization Binding Free Energy Calculation->Data Analysis & Visualization Iterative Design Iterative Design Data Analysis & Visualization->Iterative Design Iterative Design->Ligand Preparation New Hypotheses

Caption: High-level overview of the in silico modeling workflow.

Part I: Preparation and Foundational Modeling

Target Selection and Preparation

The foundation of any structure-based design project is a high-quality, experimentally determined structure of the target protein. For BRD4(BD1), numerous crystal structures are available in the Protein Data Bank (PDB).

Protocol 1: Target Preparation

  • Structure Selection: Download the crystal structure of the first bromodomain of human BRD4 in complex with a benzodiazepine ligand (PDB ID: 6S25) or a well-characterized inhibitor like JQ1 (PDB ID: 3MXF).[5][6] The choice of PDB structure is critical; a structure with high resolution and a co-crystallized ligand similar to the scaffold of interest is ideal.

  • Initial Cleanup: Load the PDB file into a molecular visualization program such as PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, ions, and co-solvents, that are not directly involved in ligand binding. The exception is the conserved water molecules in the BRD4 active site, which have been shown to be important for ligand binding.[7]

  • Protonation and Charge Assignment: Use a protein preparation wizard, such as that available in Schrödinger's Maestro or AutoDockTools, to add hydrogen atoms, assign protonation states at a physiological pH (typically 7.4), and assign partial charges using a standard force field like AMBER or CHARMM.

  • Energy Minimization: Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes introduced during the preparation process.

Ligand Preparation

The accuracy of the input ligand structure is paramount for successful docking and simulation.

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion: Sketch the this compound core structure and any desired derivatives in a 2D chemical drawing program like ChemDraw or MarvinSketch. Convert the 2D structures to 3D coordinates.

  • Protonation and Tautomeric States: Ensure the correct protonation state for the ligand at physiological pH. For the benzo[d]azepin-one scaffold, the amide nitrogen is the primary site of consideration.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Calculate partial atomic charges for the ligand. For high-quality results, use a quantum mechanical method such as RESP or AM1-BCC.

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking and simulation software (e.g., .mol2, .pdbqt).

Pharmacophore Modeling

Pharmacophore modeling can be a powerful tool for virtual screening and for understanding the key chemical features required for binding.

Protocol 3: Structure-Based Pharmacophore Model Generation

  • Model Generation: Using a tool like LigandScout or the pharmacophore generation module in Discovery Studio, generate a structure-based pharmacophore model from the BRD4(BD1)-ligand complex (e.g., PDB ID: 3MXF).[8] The model should capture the key interactions observed in the crystal structure, such as hydrogen bonds with Asn140 and Tyr97, and hydrophobic interactions within the acetyl-lysine binding pocket.[9]

  • Feature Definition: A typical pharmacophore model for BRD4 inhibitors will include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic regions.

  • Model Validation: Validate the pharmacophore model by screening a database of known BRD4 inhibitors and a set of decoy molecules. A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.

G cluster_0 BRD4 Active Site Asn140 Asn140 Tyr97 Tyr97 WPF_shelf WPF Shelf (Trp81, Pro82, Phe83) HBA H-Bond Acceptor HBA->Asn140 H-bond HBA->Tyr97 Water-mediated H-bond Aromatic Aromatic Aromatic->WPF_shelf π-π stacking Hydrophobic Hydrophobic Hydrophobic->WPF_shelf Hydrophobic interaction

Caption: Pharmacophore model for BRD4(BD1) inhibitors.

Part II: Molecular Docking and Dynamics

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol 4: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Using AutoDockTools, define a grid box that encompasses the entire acetyl-lysine binding pocket of BRD4(BD1).[10] The center of the grid should be the geometric center of the co-crystallized ligand, and the dimensions should be large enough to allow for rotational and translational freedom of the ligand.

  • Configuration File: Create a configuration file for AutoDock Vina specifying the paths to the prepared receptor and ligand files, the grid box parameters, and the desired exhaustiveness of the search.

  • Docking Execution: Run the AutoDock Vina docking calculation from the command line.

  • Pose Analysis: Visualize the predicted binding poses in a molecular graphics program. Analyze the interactions with key active site residues, such as the hydrogen bond with Asn140 and the hydrophobic interactions with the WPF shelf (Trp81, Pro82, Phe83).[11]

  • Scoring and Ranking: Rank the docked ligands based on their predicted binding affinities (in kcal/mol). Lower, more negative values indicate a more favorable predicted binding energy.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of its stability and a more detailed analysis of the binding interactions over time.

Protocol 5: MD Simulation with GROMACS

  • System Preparation:

    • Topology Generation: Generate a topology file for the protein using the pdb2gmx tool in GROMACS, selecting a suitable force field (e.g., AMBER99SB-ILDN).[12]

    • Ligand Parameterization: Generate topology and parameter files for the this compound derivative. This can be done using tools like the CGenFF server for CHARMM force fields or Antechamber for AMBER force fields.

    • Complex Formation: Combine the protein and ligand coordinate and topology files.

  • Solvation and Ionization:

    • Solvation: Place the protein-ligand complex in a periodic box of appropriate size and shape (e.g., cubic or dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a robust energy minimization of the entire system using the steepest descent algorithm to remove any steric clashes.

  • Equilibration:

    • NVT Equilibration: Perform a short simulation (e.g., 100 ps) under constant Number of particles, Volume, and Temperature (NVT) ensemble to allow the solvent to equilibrate around the protein and ligand while they are positionally restrained.

    • NPT Equilibration: Follow with a longer simulation (e.g., 1 ns) under constant Number of particles, Pressure, and Temperature (NPT) ensemble to equilibrate the pressure and density of the system.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) without any restraints.

  • Trajectory Analysis:

    • RMSD and RMSF: Calculate the root-mean-square deviation (RMSD) of the protein backbone and ligand to assess the stability of the simulation. Calculate the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Interaction Analysis: Analyze the hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and the protein over the course of the simulation.

G System Preparation System Preparation Solvation & Ionization Solvation & Ionization System Preparation->Solvation & Ionization Energy Minimization Energy Minimization Solvation & Ionization->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: Step-by-step workflow for MD simulation with GROMACS.

Part III: Data Analysis and Interpretation

Structure-Activity Relationship (SAR) Analysis

The computational data should be systematically organized to facilitate the analysis of structure-activity relationships.

Table 1: In Silico and In Vitro Data for a Hypothetical Series of this compound Derivatives

Compound IDR1-SubstituentDocking Score (kcal/mol)Predicted MM/PBSA ΔG (kcal/mol)Experimental IC50 (nM) for BRD4(BD1)
1a -H-7.5-30.2500
1b -CH3-8.1-35.6250
1c -OCH3-8.5-38.9150
1d -Cl-8.9-42.190[13]
1e -CF3-9.2-45.750

Note: The data presented in this table is for illustrative purposes and is a composite of hypothetical and literature-derived values to demonstrate the principles of SAR analysis.

Binding Free Energy Calculations

More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD simulation trajectories. These methods provide a more accurate ranking of compounds than docking scores alone.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the investigation of this compound derivatives as inhibitors of BRD4. By following the detailed protocols and understanding the underlying scientific principles, researchers can effectively leverage computational modeling to accelerate the discovery and optimization of novel epigenetic modulators. The iterative nature of this workflow, combining computational predictions with experimental validation, is key to success in modern drug discovery. Future work in this area could involve the application of more advanced techniques such as free energy perturbation (FEP) for highly accurate binding affinity predictions and the exploration of the selectivity of these compounds for other BET family members.

References

  • Structural Genomics Consortium. (2019). Crystal Structure of the first bromodomain of BRD4 in complex with a benzodiazepine ligand. PDB ID: 6S25. [Link]

  • Substituted 2,3-Benzodiazepines Derivatives as Bromodomain BRD4 Inhibitors. (2021). ACS Med. Chem. Lett.[Link]

  • Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. (2024). Int. J. Mol. Sci.[Link]

  • Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. (2022). J. Med. Chem.[Link]

  • Crystal Structure of the first bromodomain of human BRD4 in complex with the inhibitor JQ1. (2010). PDB ID: 3MXF. [Link]

  • Crystal Structure of the first bromodomain of BRD4 in complex with a benzodiazepine ligand. (2019). Structural Genomics Consortium. [Link]

  • Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution. (2007). J. Biol. Chem.[Link]

  • Specific contacts of BRD4 with substrates and the small molecule JQ1 and conservation of key interacting residues within the bromodomain family. (2014). J. Biol. Chem.[Link]

  • Structural variation of protein-ligand complexes of the first bromodomain of BRD4. (2021). Org. Biomol. Chem.[Link]

  • 3mxf - Crystal Structure of the first bromodomain of human BRD4 in complex with the inhibitor JQ1 - Experimental details. (2010). Protein Data Bank Japan. [Link]

  • pdb_00003mxf - wwPDB. (2010). Worldwide Protein Data Bank. [Link]

  • Bromodomain-containing protein 4 binding domain 1 (BRD4 BD1). (n.d.). Gosset. [Link]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. (2022). Pharmaceuticals (Basel). [Link]

  • IC50 curves of compounds 2 (A), 5 (B), and 6 (C) on BRD4(BD1). (2024). ResearchGate. [Link]

  • GROMACS Tutorials. (n.d.). Justin A. Lemkul. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Scripps Research. [Link]

  • Structural variation of BRD4-BD1 complexes. (2021). ChemRxiv. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]

  • 6FSY: Crystal Structure of the first bromodomain of human BRD4 in complex with a 3,5-dimethylisoxazol ligand. (2018). RCSB PDB. [Link]

  • AutoDock Vina Tutorial. (2019). YouTube. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]

  • Plasticity in binding confers selectivity in ligand induced protein degradation. (2018). Nat. Chem. Biol.[Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand. [Link]

  • GROMACS Protein Ligand Complex Simulations. (n.d.). William L. Jorgensen Research Group. [Link]

  • Structural variation of protein-ligand complexes of the first bromodomain of BRD4. (2021). ChemRxiv. [Link]

  • Tutorial – AutoDock Vina. (2020). Scripps Research. [Link]

  • Discovery of novel bromodomain-containing protein 4 (BRD4-BD1) inhibitors combined with 3d-QSAR, molecular docking and molecular dynamics in silico. (2024). J. Biomol. Struct. Dyn.[Link]

  • Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites. (2019). Proc. Natl. Acad. Sci. U.S.A.[Link]

  • Demonstration-7 Pharmacophore model generation and screening. (2020). YouTube. [Link]

  • Combined pharmacophore models as virtual screening protocol against BRD4(1) inhibitor. (2016). J. Mol. Model.[Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2020). ChemMedChem. [Link]

  • Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. (2023). ACS Med. Chem. Lett.[Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2022). Eur. J. Med. Chem.[Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). Molecules. [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (2022). Molecules. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one (CAS No. 15987-50-5), a key heterocyclic intermediate in contemporary drug discovery and development. As a foundational scaffold, particularly in the synthesis of selective 5-HT2C receptor agonists, a thorough understanding of its molecular characteristics is paramount for optimizing reaction conditions, predicting biological behavior, and ensuring formulation stability.[1] This document synthesizes empirical data with established analytical methodologies, offering researchers and drug development professionals a detailed reference for leveraging this versatile building block. We will explore its structural attributes, fundamental physical constants, and the analytical workflows required for its characterization, thereby providing a self-validating framework for its application in medicinal chemistry.

Molecular Identity and Structural Significance

This compound is a heterocyclic compound featuring a benzene ring fused to a seven-membered azepine ring, with a lactam (cyclic amide) functional group at the 2-position.[1] Its rigid, bicyclic structure serves as an attractive and versatile scaffold in medicinal chemistry.[1] The inherent structural features allow for targeted modifications, making it a valuable starting material for creating libraries of complex organic molecules with potential therapeutic applications.[1]

Its primary significance lies in its role as a key intermediate for synthesizing alkylated benzo[d]azepin-2-ones.[1] These derivatives are investigated as selective agonists for the 5-HT2C receptor, a critical target in the central nervous system for treating disorders such as obesity, schizophrenia, and migraine.[1] The physicochemical properties of the parent molecule, detailed herein, directly influence the synthetic routes and the pharmacological profile of its derivatives.

Key Identifiers:

  • Chemical Name: this compound[1]

  • Synonyms: 1,3,4,5-Tetrahydro-2H-3-benzazepin-2-one, 1,3,4,5-Tetrahydrobenzo[d]azepin-2-one[1]

  • CAS Number: 15987-50-5[1][2]

  • Molecular Formula: C₁₀H₁₁NO[1][3]

  • Molecular Weight: 161.20 g/mol [1][2][3]

Core Physicochemical Data

The fundamental physicochemical parameters of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueReference(s)
Melting Point 158-160 °C[1][4]
Boiling Point 377.3 °C at 760 mmHg (Predicted/Calculated)[1][3][4]
Density 1.100 g/cm³[1][3][4]
Flash Point 221.6 °C[1][3]
pKa 16.04 ± 0.20 (Predicted)[1][4]
Vapor Pressure 6.83 x 10⁻⁶ mmHg at 25 °C[1][3]
Refractive Index 1.547[1][3]

These values are foundational for laboratory handling and process development. The high melting point suggests a stable, crystalline solid at room temperature, which is consistent with its recommended storage condition of being sealed in a dry environment.[1][4] The high boiling and flash points indicate low volatility and flammability under standard conditions. The predicted pKa suggests the N-H proton is weakly acidic, typical for a lactam, which is a key consideration for choosing bases in N-alkylation reactions.

Methodologies for Physicochemical Characterization

To ensure scientific integrity, the properties listed above are determined using standardized, validated analytical methods. The choice of method is critical for obtaining reliable and reproducible data, which is essential for regulatory submissions and successful drug development.

Melting Point Determination
  • Principle: The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range.

  • Methodology (Capillary Method):

    • Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube.

    • Instrumentation: The capillary is placed in a calibrated melting point apparatus.

    • Measurement: The sample is heated at a controlled rate. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

    • Causality: A narrow melting range (e.g., < 2 °C) that aligns with the literature value (158-160 °C) provides strong evidence of high purity.[1][4]

Lipophilicity (LogP) and Solubility
  • Principle: Lipophilicity (logP) and aqueous solubility are critical determinants of a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). While specific experimental data for this compound is not publicly available, standard methods are used for its class.

  • Methodology (Shake-Flask Method for LogP):

    • System Preparation: A solution of the compound is prepared in a biphasic system of n-octanol and water.

    • Equilibration: The mixture is agitated until equilibrium is reached, allowing the compound to partition between the two phases.

    • Quantification: The concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Significance: This value helps predict membrane permeability and potential for oral absorption.

Acid Dissociation Constant (pKa)
  • Principle: The pKa value defines the extent of ionization of a molecule at a given pH. This impacts solubility, receptor binding, and membrane transport. The predicted pKa of 16.04 suggests the molecule is not significantly ionizable under physiological conditions.[1][4]

  • Methodology (Potentiometric Titration):

    • Sample Preparation: The compound is dissolved in a suitable solvent (often with a co-solvent like methanol or DMSO for compounds with low water solubility).

    • Titration: The solution is titrated with a standardized acid or base.

    • Measurement: The pH of the solution is monitored with a calibrated electrode as a function of the volume of titrant added.

    • Analysis: The pKa is determined from the midpoint of the resulting titration curve.

  • Trustworthiness: This is a primary, reliable method that directly measures the compound's acidic/basic behavior.

The diagram below illustrates a generalized workflow for characterizing a key physicochemical property like solubility or LogP.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting A Weigh Pure Compound (CAS: 15987-50-5) C Create Stock Solution A->C B Prepare Solvent System (e.g., n-octanol/water for LogP) B->C D Equilibrate System (e.g., Shake-Flask Agitation) C->D E Separate Phases (Aqueous vs. Organic) D->E F Prepare Samples for Analysis (Dilution, Filtration) E->F G Quantify Concentration (HPLC or UV-Vis) F->G H Calculate Property (e.g., LogP = log([C]oct/[C]aq)) G->H I Report Final Value & Compare to Standards H->I

Caption: Generalized workflow for physicochemical property determination.

Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are proprietary, its structure allows for the prediction of characteristic signals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring (typically in the δ 7.0-7.5 ppm region) and three sets of aliphatic protons corresponding to the CH₂ groups at positions 1, 4, and 5 of the azepine ring. The N-H proton of the lactam would appear as a broad singlet. Conformational studies of similar N-substituted benzazepines have been conducted using variable temperature NMR.[5]

    • ¹³C NMR: The spectrum would show signals for the aromatic carbons, the aliphatic carbons of the azepine ring, and a characteristic downfield signal for the carbonyl carbon (C=O) of the lactam group (typically δ > 165 ppm).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum serves as a crucial fingerprint for the functional groups present. Key expected absorptions include a strong C=O stretching band for the lactam carbonyl (around 1650-1680 cm⁻¹) and an N-H stretching band (around 3200-3400 cm⁻¹). Studies on similar benzazepinone structures confirm these characteristic bands.[6]

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to confirm the molecular weight of the compound. For C₁₀H₁₁NO, the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS), providing unequivocal evidence of its elemental composition.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is the primary method for assessing the purity of the compound. A well-developed HPLC method would show a single major peak, and the area of this peak relative to the total area of all peaks is used to calculate the purity (e.g., >98%). HPLC methods are extensively used for the analysis of benzodiazepine derivatives.[7]

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G A This compound (Core Scaffold) B Synthetic Modification (e.g., N-Alkylation) A->B C Alkylated Benzo[d]azepin-2-one Derivatives B->C D Lead Compounds for Drug Discovery C->D E Selective 5-HT2C Agonists D->E F Therapeutic Candidates for CNS Disorders (Obesity, etc.) E->F

Caption: Role as a key intermediate in drug discovery.

Conclusion

This compound is more than a simple chemical; it is a validated and versatile starting point for the development of sophisticated therapeutic agents. Its well-defined physicochemical properties—a stable crystalline structure, predictable reactivity at the lactam nitrogen, and a rigid bicyclic core—provide a solid foundation for synthetic exploration. The analytical methods described in this guide form a self-validating system for ensuring the identity, purity, and quality of this intermediate, which is an absolute requirement for its use in pharmaceutical research and development. By understanding and applying these core principles, researchers can confidently and efficiently utilize this scaffold to build the next generation of targeted therapeutics.

References

  • Cas 15987-50-5,4,5-DIHYDRO-1H-BENZO[D]AZEPIN-2(3H) - LookChem. [Link]

  • 1824-72-2 | 4,5-Dihydro-1H-benzo[e][1][4]diazepin-2(3H)-one - AA Blocks. [Link]

  • 4,5-dihydro-1H-azepin-1-ium - PubChem. [Link]

  • Parallel synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones - ElectronicsAndBooks. [Link]

  • 8-methoxy-4,5-dihydro-1h-benzo[b]azepin-2(3h)-one. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. [Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. [Link]

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - NIH. [Link]

  • This compound | CAS No.15987-50-5 Synthetic Routes. [Link]

  • 2,3,4,5-Tetrahydro-1H-benzo(d)azepine - PubChem. [Link]

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis, infrared spectral studies and theoretical calculations of 4-phenyl-4,5-dihydrobenzo[ f][1][4]oxazepin-3(2 H)-one (thione) - ResearchGate. [Link]

  • Regioselective Synthesis of Dibenzo[b,f]azepin-1-ones via Silver-Catalyzed 7-endo-dig Cyclization of Alkynyl-Containing Enaminones | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. [Link]

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. [Link]

  • 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl - PubChem. [Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one) - MDPI. [Link]

  • Analytical methods for determination of benzodiazepines. A short review - ResearchGate. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Publishing. [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central. [Link]

  • Calculated physicochemical properties of 1,5-Benzodiazepin-2(3H)-ones - ResearchGate. [Link]

  • 4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one monohydrate - NIH. [Link]

  • New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton - ResearchGate. [Link]

  • 2,3-Dihydro-4-methyl-1H-1,5-benzodiazepin-2-one - the NIST WebBook. [Link]Index=1)

Sources

The Emergence of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Allure of Benzodiazepines in Medicinal Chemistry

The benzodiazepine scaffold, a privileged structure in medicinal chemistry, has been the foundation for a multitude of therapeutic agents, most notably for its impact on the central nervous system. The inherent structural rigidity and conformational nuances of the seven-membered diazepine ring fused to a benzene ring provide a versatile template for molecular recognition by a diverse array of biological targets. This guide delves into the discovery of novel compounds based on the 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one core, a specific isomer that has garnered significant interest for its potential in developing targeted therapies beyond the classical benzodiazepine applications. We will explore the synthetic strategies, structure-activity relationships, and pharmacological evaluation of these emerging compounds, with a particular focus on their development as potent antiarrhythmic agents and inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1).

I. Strategic Synthesis of the this compound Core

The synthetic accessibility of a scaffold is a cornerstone of any successful drug discovery program. The this compound core can be constructed through several strategic synthetic routes, with the choice of method often dictated by the desired substitution patterns. A prevalent and adaptable method involves the intramolecular cyclization of a suitably functionalized precursor.

A common approach commences with ortho-substituted benzene derivatives, which are elaborated to introduce the necessary carbon and nitrogen atoms for the formation of the seven-membered ring. For instance, a multi-step synthesis can be designed starting from readily available materials, proceeding through key intermediates that allow for the introduction of diversity elements. The causality behind this strategic choice lies in the ability to introduce substituents at specific positions on both the aromatic ring and the diazepine core, which is paramount for optimizing biological activity and pharmacokinetic properties.

Start Ortho-substituted Benzene Derivative Intermediate1 Functionalized Intermediate A Start->Intermediate1 Elaboration of side chain Intermediate2 Functionalized Intermediate B Intermediate1->Intermediate2 Introduction of amine functionality Cyclization Intramolecular Cyclization Intermediate2->Cyclization Activation for cyclization Core This compound Core Cyclization->Core

Caption: Generalized synthetic workflow for the this compound core.

II. Case Study 1: Novel Antiarrhythmic Agents Targeting Myocardial Ion Channels

The quest for safer and more effective antiarrhythmic drugs has led to the exploration of diverse chemical scaffolds. A series of 4,5-dihydro-1-phenyl-1H-2,4-benzodiazepines, structurally related to the core topic, have been identified as promising antiarrhythmic agents that modulate the activity of both sodium and potassium channels in the myocardium.[1]

Lead Identification and Rationale

The initial lead compounds were identified through a screening campaign designed to discover molecules that could prolong the ventricular effective refractory period (ERP), a key electrophysiological parameter in the treatment of cardiac arrhythmias. The 4,5-dihydro-1-phenyl-1H-2,4-benzodiazepine scaffold was selected for its favorable physicochemical properties and its potential to interact with the complex three-dimensional structures of ion channels.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the lead structure were undertaken to elucidate the SAR and to optimize the antiarrhythmic potency. The findings from these studies are summarized in the table below.[1][2]

Position of SubstitutionMoietyImpact on Antiarrhythmic Activity
1-positionMethyl or EthylLittle effect on activity
1-positionLarger alkyl groupsDiminished activity
3- or 4-positionLipophilic substituentsGenerally more potent
1, 3, and 4-positionsMultiple lipophilic substituentsLess active
Aromatic ringsVarious substituentsLittle influence on activity
5-positionPhenyl groupSignificant reduction in activity

These SAR studies revealed that a delicate balance of lipophilicity is crucial for potent antiarrhythmic activity. While some lipophilicity at the 3- and 4-positions is beneficial, excessive lipophilicity is detrimental.[1] The chirality of the molecule was also found to be important for activity in some cases, with the (R)-enantiomer of certain compounds being more active.[1]

Pharmacological Evaluation

The antiarrhythmic potential of these compounds was evaluated in a series of in vitro and in vivo models.

In Vitro Electrophysiology: The primary in vitro assay involved the use of a paced guinea pig model to assess the prolongation of the ERP.[1] Compounds were also tested for their ability to displace radiolabeled ligands from sodium and potassium channels, confirming their interaction with these targets.[1]

In Vivo Models of Arrhythmia: Several compounds in this series demonstrated efficacy in animal models of arrhythmia. They were shown to increase the threshold for ventricular fibrillation and refractoriness in anesthetized cats with myocardial infarction and to delay the onset of aconitine-induced arrhythmias in anesthetized guinea pigs following intravenous administration.[1] Furthermore, these compounds exhibited oral antiarrhythmic activity in conscious dogs with myocardial infarction.[1]

III. Case Study 2: Discovery of Potent PARP-1 Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, and its inhibition has emerged as a promising strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. A novel class of PARP-1 inhibitors based on a 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one scaffold has been discovered and shown to possess potent antitumor activity.[3][4]

Lead Compound and Design Strategy

The design of these novel PARP-1 inhibitors was based on the structure of known inhibitors, with the spiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one scaffold serving as a rigid and three-dimensional core to which various pharmacophoric elements could be attached. The goal was to develop inhibitors with high potency, selectivity, and favorable drug-like properties.

Synthesis of Novel Analogues

A series of novel amide derivatives were synthesized based on the lead structure. The synthetic route allowed for the introduction of a variety of substituents on the amide nitrogen, enabling a thorough exploration of the SAR.

Scaffold 4,5-dihydrospiro[benzo[c]azepine- 1,1'-cyclohexan]-3(2H)-one Amide_Coupling Amide Coupling Scaffold->Amide_Coupling Final_Compounds Novel Amide Derivatives Amide_Coupling->Final_Compounds Amine_Library Library of Amines Amine_Library->Amide_Coupling

Caption: Synthetic strategy for generating a library of novel PARP-1 inhibitors.

Structure-Activity Relationship (SAR) and Biological Evaluation

The synthesized compounds were evaluated for their anti-proliferative activity against a panel of human cancer cell lines and for their ability to inhibit the enzymatic activity of PARP-1.

In Vitro Anti-proliferative Activity: Many of the synthesized compounds displayed potent anti-proliferative activity against various tumor cell lines, including A549 (lung cancer), HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).[3] One of the most promising compounds, designated as R8e, exhibited strong anti-proliferative potency against A549 cells with an IC50 value of 2.01 μM.[3]

In Vitro PARP-1 Inhibition Assay: The in vitro enzyme inhibitory activity of the most potent compounds was evaluated. Compound R8e was found to be a more potent inhibitor of PARP-1 than the approved drug rucaparib.[3]

Mechanism of Action Studies: Further studies were conducted to elucidate the mechanism of action of these novel PARP-1 inhibitors. Molecular docking studies provided a rational binding model of compound R8e within the active site of PARP-1.[3] Cell-based assays demonstrated that compound R8e could arrest the cell cycle in the S phase and induce apoptosis.[3] Western blot analysis confirmed that compound R8e effectively inhibited the biosynthesis of poly(ADP-ribose) (PAR), a downstream marker of PARP-1 activity, to a greater extent than rucaparib.[3]

IV. Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of the novel this compound based compounds.

Protocol 1: In Vitro PARP-1 Inhibition Assay (ELISA-based)

This protocol describes a colorimetric ELISA-like assay to quantify the inhibitory activity of test compounds on PARP-1.[5][6]

Materials:

  • 96-well ELISA plates coated with histone H4

  • Recombinant human PARP-1 enzyme

  • NAD+ solution

  • Test compounds dissolved in DMSO

  • PARP-1 assay buffer (50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.1% Triton X-100)

  • Primary antibody: anti-poly(ADP-ribose) (PAR) monoclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-mouse antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in PARP-1 assay buffer.

  • Reaction Setup: To each well of the histone H4-coated plate, add the following in order:

    • PARP-1 assay buffer

    • Test compound or vehicle control (DMSO)

    • Recombinant PARP-1 enzyme

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding NAD+ solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Washing: Wash the plate several times with PBS containing 0.05% Tween 20 (PBST).

  • Primary Antibody Incubation: Add the anti-PAR primary antibody to each well and incubate at room temperature for 60 minutes.

  • Washing: Wash the plate with PBST.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 60 minutes.

  • Washing: Wash the plate with PBST.

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Start Prepare Reagents Add_Components Add Buffer, Compound, and PARP-1 to Plate Start->Add_Components Pre_incubation Pre-incubate Add_Components->Pre_incubation Initiate_Reaction Add NAD+ Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Primary_Ab Add Primary Antibody Wash1->Add_Primary_Ab Incubate2 Incubate Add_Primary_Ab->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Secondary_Ab Add Secondary Antibody Wash2->Add_Secondary_Ab Incubate3 Incubate Add_Secondary_Ab->Incubate3 Wash3 Wash Plate Incubate3->Wash3 Detect Add Substrate and Stop Solution Wash3->Detect Read Read Absorbance Detect->Read

Sources

The Benzo[d]azepin-2-one Scaffold: A Privileged Core for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Abstract

The benzo[d]azepin-2-one scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse array of biological targets. This guide provides an in-depth technical exploration of this heterocyclic core, moving beyond a mere survey of its applications to offer a detailed, field-proven perspective on its synthesis, mechanism of action, and therapeutic potential. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, equipping researchers and drug development professionals with the practical knowledge to effectively harness the therapeutic promise of benzo[d]azepin-2-one derivatives.

Introduction: The Rise of a Versatile Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzodiazepine family has a long and storied history.[1][2] While the classical 1,4-benzodiazepines are well-known for their central nervous system (CNS) depressant effects, the broader class of benzazepinones, including the benzo[d]azepin-2-one core, offers a much wider pharmacological spectrum.[1][3] These compounds have shown promise in the treatment of cardiovascular diseases, cancer, and Alzheimer's disease, and are also found in naturally occurring alkaloids.[1][3]

This guide will specifically focus on the 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold, a seven-membered ring fused to a benzene ring. Its unique conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with various biological macromolecules. Our exploration will be structured to provide a logical progression from the foundational chemistry to the diverse therapeutic applications, empowering you to navigate the complexities of drug discovery centered on this potent scaffold.

Mastering the Synthesis: From Strategy to Execution

The synthesis of the benzo[d]azepin-2-one core can be approached through several strategic pathways, each with its own advantages and considerations. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include intramolecular hydroamination, carbopalladation, Friedel-Crafts alkylation, and amidation.[1][2][4]

Key Synthetic Strategies: A Comparative Overview
Synthetic StrategyDescriptionAdvantagesDisadvantages
Intramolecular Hydroamination Metal-catalyzed cyclization of an alkyne-tethered amide.[1]Good yields, direct formation of the seven-membered ring.Requires transition metal catalysts (e.g., Pd, Au) which can be expensive and require careful removal.
Intramolecular Friedel-Crafts Alkylation Lewis acid-mediated cyclization of an N-phenethyl-2-haloacetamide derivative.Can be performed on a large scale.Often requires harsh conditions (high temperatures, strong Lewis acids).[1]
Intramolecular Amidation Cyclization of an amino ester or a keto ester with a primary amine.[4]Milder reaction conditions compared to Friedel-Crafts.May require multi-step synthesis of the starting materials.
Ugi Reaction followed by Cyclization A multi-component reaction that can rapidly generate diversity, followed by a cyclization step to form the benzazepinone ring.High efficiency and diversity generation.The complexity of the multi-component reaction can sometimes lead to lower yields of the desired product.
Detailed Experimental Protocol: Intramolecular Friedel-Crafts Alkylation

This protocol provides a robust and scalable method for the synthesis of a core 1,3-dihydro-2H-benzo[d]azepin-2-one structure. The rationale for this choice is its proven effectiveness for gram-scale synthesis, a crucial factor for further biological evaluation.

Objective: To synthesize 1,3-dihydro-2H-benzo[d]azepin-2-one.

Materials:

  • N-phenethyl-2-chloroacetamide

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add N-phenethyl-2-chloroacetamide (1 equivalent) and anhydrous dichloromethane (10 mL per gram of starting material).

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Carefully add aluminum chloride (2.5 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: The portion-wise addition of the Lewis acid at low temperature is critical to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and 1M HCl. Self-validation: The vigorous reaction upon quenching confirms the presence of active Lewis acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Causality: The bicarbonate wash neutralizes any remaining acid, preventing product degradation during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1,3-dihydro-2H-benzo[d]azepin-2-one.

Mechanism of Action: Modulating Biological Pathways

While the broader benzodiazepine class is famously associated with allosteric modulation of the GABA-A receptor, leading to CNS depressant effects, the therapeutic diversity of the benzo[d]azepin-2-one scaffold stems from its ability to interact with a wider range of targets.

CNS Activity: Beyond the GABA-A Receptor

While some benzo[d]azepin-2-one derivatives do exhibit activity at the GABA-A receptor, contributing to anxiolytic and anticonvulsant properties, others have been shown to act on different CNS targets. For instance, certain derivatives have been investigated as antagonists for other receptors, showcasing the scaffold's tunability.

CNS_Pathway cluster_Neuron Postsynaptic Neuron GABA_A GABA-A Receptor Ion_Channel Ion Channel GABA_A->Ion_Channel Opens Other_Receptor Other CNS Receptor Alternative_Effect Modulation of Alternative Pathway Other_Receptor->Alternative_Effect Effect Neuronal Inhibition (Anxiolytic, Anticonvulsant) Ion_Channel->Effect Benzo_d_azepin_2_one Benzo[d]azepin-2-one Derivative Benzo_d_azepin_2_one->GABA_A Allosteric Modulation Benzo_d_azepin_2_one->Other_Receptor Antagonism/ Agonism GABA GABA GABA->GABA_A

Figure 1: Potential CNS mechanisms of benzo[d]azepin-2-one derivatives.

Anticancer Activity: Targeting Proliferation and Survival

A growing body of evidence points to the significant anticancer potential of the benzo[d]azepin-2-one scaffold. Derivatives have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. The proposed mechanisms are diverse and include the inhibition of key enzymes involved in cell cycle progression and survival pathways.

Anticancer_Pathway cluster_Cellular_Targets Cellular Targets cluster_Cellular_Processes Cellular Processes Benzo_d_azepin_2_one Benzo[d]azepin-2-one Derivative Kinase Kinase (e.g., ROCK) Benzo_d_azepin_2_one->Kinase Inhibition Bromodomain BET Bromodomain Benzo_d_azepin_2_one->Bromodomain Inhibition Other_Target Other Target Benzo_d_azepin_2_one->Other_Target Modulation Cell_Cycle Cell Cycle Progression Kinase->Cell_Cycle Regulates Gene_Expression Oncogene Expression Bromodomain->Gene_Expression Regulates Apoptosis Apoptosis Cell_Cycle->Apoptosis Gene_Expression->Apoptosis

Figure 2: Anticancer mechanisms of benzo[d]azepin-2-one derivatives.

Therapeutic Applications: A Landscape of Opportunity

The versatility of the benzo[d]azepin-2-one scaffold has led to its exploration in a wide range of therapeutic areas.

Central Nervous System Disorders

As an extension of the classical benzodiazepine pharmacology, derivatives of the benzo[d]azepin-2-one core have been synthesized and evaluated for their anxiolytic, anticonvulsant, and sedative-hypnotic activities. The ability to fine-tune the substitution pattern allows for the separation of these activities and the potential for developing agents with improved side-effect profiles.

Oncology

The anticancer properties of this scaffold are a significant area of current research. Derivatives have shown potent activity against a range of cancer cell lines, including those of the cervix, lung, colon, and breast. Notably, the 1,3-dihydro-2H-benzo[d]azepin-2-ones have been identified as potent pan-BET bromodomain inhibitors, a promising class of epigenetic modulators for cancer therapy.

Table 1: Anticancer Activity of Representative Benzo[f]benzo[3][5]imidazo[1,2-d][1][5]oxazepine Derivatives

CompoundHeLa (IC₅₀ µg/mL)A549 (IC₅₀ µg/mL)Caco-2 (IC₅₀ µg/mL)MCF-7 (IC₅₀ µg/mL)
9 0.85---
10 4.36---
Cisplatin (Control) 0.13---
Data synthesized from available research.[6]
Antiviral Activity

The exploration of the benzo[d]azepin-2-one scaffold in antiviral drug discovery is an emerging field. Preliminary studies have indicated that certain derivatives possess inhibitory activity against various viruses, opening a new avenue for the development of novel antiviral agents.

Cardiovascular Applications

Certain 1,3-dihydro-2H-3-benzazepin-2-one derivatives incorporating a piperazine moiety have been investigated for their bradycardic (heart rate-lowering) activity, suggesting a potential application in the management of cardiovascular conditions.[7]

Experimental Workflows: A Practical Guide

To translate the therapeutic potential of the benzo[d]azepin-2-one scaffold into tangible drug candidates, robust and reproducible experimental workflows are essential.

Anticancer Activity Screening Workflow

Anticancer_Workflow cluster_MoA MoA Elucidation Start Synthesized Benzo[d]azepin-2-one Derivatives MTT_Assay MTT Cytotoxicity Assay (e.g., HeLa, A549, MCF-7) Start->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Hit_Selection Hit Compound Selection (Potency & Selectivity) IC50->Hit_Selection Mechanism_Studies Mechanism of Action Studies Hit_Selection->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis Target_Engagement Target Engagement Assays (e.g., Kinase Inhibition) Mechanism_Studies->Target_Engagement Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Studies->Lead_Optimization

Figure 3: A typical workflow for anticancer screening.

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of benzo[d]azepin-2-one derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to each cell line)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. Self-validation: A confluent monolayer should be observed in control wells before treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. After 24 hours, remove the medium from the plates and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.

Conclusion and Future Directions

The benzo[d]azepin-2-one scaffold represents a highly versatile and promising core for the development of novel therapeutics. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets have positioned it as a focal point in modern medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of this scaffold in emerging therapeutic areas. The in-depth understanding of the structure-activity relationships, guided by the principles and protocols outlined in this guide, will be paramount to unlocking the full therapeutic potential of this remarkable chemical entity.

References

  • Petuškovs, A., & Shubin, K. (2016). Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). Chemistry of Heterocyclic Compounds, 52(2), 84-86. [Link]

  • Petuškovs, A., & Shubin, K. (2016). SYNTHESIS OF 1,3-DIHYDRO-2H-BENZO[d]AZEPIN-2-ONES. Chemistry of Heterocyclic Compounds, 52(2), 84-86. [Link]

  • ResearchGate. (2025). Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). [Link]

  • Odame, F., et al. (2023). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Heteroatom Chemistry, 2023, 1-17. [Link]

  • ResearchGate. (2025). Benzazepinones display a wide range of pharmacological activity... [Link]

  • Li, Z., et al. (2012). Synthesis and Biological Activity of Some 1,3-dihydro-2H-3-benzazepin-2-ones With a Piperazine Moiety as Bradycardic Agents. Archives of Pharmacal Research, 35(1), 53-61. [Link]

  • Al-Tel, T. H., et al. (2021). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][5]imidazo[1,2-d][1][5]oxazepine and Benzo[f]benzo[3][5]oxazolo[3,2-d][1][5]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 32(1), 159-171. [Link]

Sources

Methodological & Application

Synthesis protocol for 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one

Abstract

The benzo[d]azepin-2-one scaffold is a privileged heterocyclic motif found in a variety of pharmacologically active molecules.[1] Its rigid, seven-membered lactam structure serves as a valuable building block for the development of novel therapeutics targeting neurological and other conditions.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of a key intermediate, this compound, via a two-step sequence commencing from the commercially available ketone, 6,7,8,9-tetrahydro-5H-benzo[2]annulen-5-one (benzosuberone). The described methodology leverages the classic Beckmann rearrangement, a robust and reliable transformation for the synthesis of amides and lactams from oximes.[3][4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and process validation checkpoints.

Core Principle: The Beckmann Rearrangement

The cornerstone of this synthetic route is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide or lactam.[3][5] The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-migration of the group anti-periplanar to the leaving group, which breaks the N-O bond and expels a water molecule. The resulting nitrilium ion is then attacked by water, and after tautomerization, yields the final lactam product. The stereospecific nature of the migration is a key feature of this reaction.[3]

G cluster_mechanism General Beckmann Rearrangement Mechanism Oxime Cyclic Ketoxime ProtonatedOxime Protonated Oxime (Good Leaving Group) Oxime->ProtonatedOxime + H+ Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium Rearrangement (-H2O) ImidicAcid Imidic Acid Tautomer Nitrilium->ImidicAcid + H2O - H+ Lactam Lactam Product ImidicAcid->Lactam Tautomerization

Figure 1: General mechanism of the Beckmann rearrangement for a cyclic ketoxime.

Overall Synthetic Strategy

The synthesis is executed in two distinct, high-yielding steps. First, the starting ketone, benzosuberone, is converted to its corresponding oxime via condensation with hydroxylamine. Second, this oxime intermediate is subjected to acid-catalyzed rearrangement to furnish the target lactam, this compound.

G Benzosuberone Benzosuberone Oxime Benzosuberone Oxime Benzosuberone->Oxime Step 1: Oximation NH2OH·HCl, NaOH EtOH/H2O, Reflux Lactam This compound Oxime->Lactam Step 2: Rearrangement Polyphosphoric Acid (PPA) Heat

Figure 2: Two-step synthesis of the target lactam from benzosuberone.

Part 1: Synthesis of Benzosuberone Oxime

Causality: This initial step prepares the essential precursor for the key rearrangement reaction. The formation of the oxime from the ketone is a robust condensation reaction. Using hydroxylamine hydrochloride with a base like sodium hydroxide generates free hydroxylamine in situ, which acts as the nucleophile attacking the carbonyl carbon of benzosuberone.[6]

Materials and Reagents
ReagentGradeSupplier Example
Benzosuberone98%Sigma-Aldrich
Hydroxylamine Hydrochloride (NH₂OH·HCl)ACS Reagent, ≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)Reagent Grade, ≥98%Fisher Scientific
Ethanol (EtOH)200 Proof, AbsolutePharmco-Aaper
Deionized Water (H₂O)Type IIIn-house
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzosuberone (10.0 g, 62.4 mmol) in ethanol (100 mL).

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (6.5 g, 93.5 mmol) and sodium hydroxide (3.7 g, 93.5 mmol) in deionized water (20 mL).

  • Initiation: Add the aqueous hydroxylamine/NaOH solution to the stirred ethanolic solution of benzosuberone at room temperature.

  • Reaction: Heat the resulting mixture to reflux (approx. 85-90 °C) and maintain for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Isolation: After cooling to room temperature, slowly pour the reaction mixture into 400 mL of ice-cold water with gentle stirring. A white precipitate of the oxime will form.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry the collected white solid in a vacuum oven at 50 °C to a constant weight. The product is typically of sufficient purity for the next step without further purification.

Part 2: Beckmann Rearrangement to the Target Lactam

Causality: This is the critical ring-expansion step. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the acidic catalyst and the reaction medium, promoting the rearrangement at an elevated temperature.[3] The high viscosity of PPA ensures a controlled reaction environment. The mechanism proceeds as described previously, with the benzylic carbon migrating preferentially to yield the desired benzo[d]azepinone regioisomer.

Materials and Reagents
ReagentGradeSupplier Example
Benzosuberone Oxime(From Part 1)N/A
Polyphosphoric Acid (PPA)115% P₂O₅ assaySigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich
Experimental Protocol
  • Reaction Setup: Place polyphosphoric acid (100 g) into a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80 °C in an oil bath.

  • Reagent Addition: Carefully add the dried benzosuberone oxime (10.0 g, 57.1 mmol) to the hot, stirring PPA in small portions over 15 minutes. An exothermic reaction will occur.

  • Reaction: After the addition is complete, increase the temperature of the oil bath to 120-130 °C and stir the viscous mixture for 30 minutes.

  • Quenching: Allow the reaction to cool to approximately 70-80 °C and then very cautiously pour the mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step must be performed in a fume hood as it is highly exothermic.

  • Neutralization & Extraction: Once all the ice has melted, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexanes mixture to afford the final product as a pure, crystalline solid.

Quantitative Data Summary

ParameterStep 1: OximationStep 2: Rearrangement
Starting Material Benzosuberone (10.0 g, 62.4 mmol)Benzosuberone Oxime (10.0 g, 57.1 mmol)
Key Reagents NH₂OH·HCl (1.5 eq), NaOH (1.5 eq)Polyphosphoric Acid (~10x weight)
Solvent EtOH / H₂OPolyphosphoric Acid
Temperature Reflux (~85-90 °C)120-130 °C
Time 2 hours30 minutes
Typical Yield 90-95%80-88%
Product Appearance White SolidWhite to Off-White Crystalline Solid
Expected Melting Point 103-105 °C141-143 °C

Overall Experimental Workflow

Figure 3: Step-by-step experimental workflow diagram.

Safety Precautions

  • General: Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All operations should be performed in a well-ventilated fume hood.

  • Reagents: Sodium hydroxide is corrosive. Polyphosphoric acid is highly corrosive and reacts exothermically with water; handle with extreme care. Dichloromethane is a volatile organic solvent and a suspected carcinogen.

  • Procedures: The quenching of the polyphosphoric acid reaction is highly exothermic and can cause splashing. Use a large beaker and add the reaction mixture slowly to a large excess of ice. The neutralization step with bicarbonate will produce CO₂ gas, leading to foaming; add the base slowly.

Conclusion

This application note details a reliable and scalable two-step synthesis of this compound from benzosuberone. The protocol is built upon the well-established Beckmann rearrangement, providing high yields of both the oxime intermediate and the final lactam product. The self-validating nature of the protocol, with clear checkpoints for purification and characterization, makes it a valuable resource for researchers requiring access to this important heterocyclic scaffold.

References

  • Reddy, T. S., et al. (2012). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. Journal of the Korean Chemical Society, 56(4), 443-449. Available at: [Link]

  • Valverde, M. G., et al. (2001). Parallel synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones. Tetrahedron Letters, 42(31), 5343-5345. Available at: [Link]

  • Nadin, A., et al. (2013). New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2H)-ones. Tetrahedron, 69(43), 9056-9062. Available at: [Link]

  • Nagarapu, L., et al. (2015). Synthesis and evaluation of benzosuberone embedded with 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole moieties as new potential anti proliferative agents. Bioorganic & Medicinal Chemistry Letters, 25(10), 2220-2224. Available at: [Link]

  • Ivashchenko, A. V., et al. (2018). Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). Chemistry of Heterocyclic Compounds, 54(1), 1-3. Available at: [Link]

  • Wikipedia contributors. (2023). Schmidt reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available at: [Link]

  • Wikipedia contributors. (2023). Beckmann rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Available at: [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Available at: [Link]

  • Abonia, R., et al. (2017). A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[7][8]diazepin-5-ones as potential anticancer and antiprotozoal agents. European Journal of Medicinal Chemistry, 141, 567-583. Available at: [Link]

  • Pearson, W. H., & Fang, W-K. (2005). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 59(1-2), 42-47. Available at: [Link]

  • The Pharma Innovation. (2021). Synthesis of Benzophenone oxime from Benzophenone. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to In Vitro Efficacy Testing of Benzo[d]azepin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Benzo[d]azepin-2-one Scaffolds

The benzo[d]azepin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant activity in the central nervous system (CNS). Historically, this chemical family is most famously associated with benzodiazepines, which are positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] By enhancing the activity of the brain's primary inhibitory neurotransmitter, GABA, these molecules can produce sedative, anxiolytic, and anticonvulsant effects.[2]

However, modern drug discovery has revealed that derivatives of this versatile scaffold can interact with a broader range of targets, including endothelin receptors and AMPA-type glutamate receptors.[3][4] This diversity presents a wealth of opportunity for developing novel therapeutics for psychiatric, neurological, and cognitive disorders.[5][6]

Effective drug development hinges on a robust and logical screening cascade to identify and characterize promising lead candidates. This guide provides an integrated strategy and detailed protocols for the in vitro evaluation of benzo[d]azepin-2-one derivatives, designed for researchers, scientists, and drug development professionals. Our focus is not merely on procedural steps, but on the underlying scientific rationale, ensuring that the data generated is both reliable and translatable.

A Hierarchical Strategy for In Vitro Evaluation

A tiered approach to screening is essential for efficiently allocating resources, starting with high-throughput methods to identify "hits" and progressing to more complex, lower-throughput assays to characterize "leads." This strategy ensures that only the most promising compounds advance, while building a comprehensive pharmacological profile.

G cluster_0 Compound Library cluster_1 Tier 1: Primary Screening & Target Engagement cluster_2 Tier 2: Functional Activity & Potency cluster_3 Tier 3: Safety & Specificity Profiling cluster_4 Outcome lib Benzo[d]azepin-2-one Derivatives binding Receptor Binding Assays (Affinity & Selectivity) lib->binding High-Throughput Screening functional Cell-Based Functional Assays (e.g., Membrane Potential, Ca2+ Flux) binding->functional Confirm Hits electrophys Electrophysiology (Gold-Standard Mechanism Validation) functional->electrophys Characterize Leads cytotox Cytotoxicity Assays (e.g., XTT, MTT) functional->cytotox Assess Safety lead_cand Lead Candidate for In Vivo Studies electrophys->lead_cand cytotox->lead_cand bbb In Vitro BBB Models (CNS Penetration Potential) bbb->lead_cand

Caption: A hierarchical workflow for in vitro screening of novel compounds.

Tier 1 Protocol: Target Engagement via Radioligand Binding Assays

Principle: The initial step is to determine if a compound physically interacts with its intended molecular target. Competitive radioligand binding assays are a robust method to quantify the affinity of a test compound for a receptor.[7] In this assay, the test compound competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the bound radioligand is the IC50, from which the inhibition constant (Ki) can be calculated to represent the compound's binding affinity.[8]

Application: This assay is ideal for primary high-throughput screening (HTS) to identify compounds that bind to the target of interest (e.g., the benzodiazepine site on the GABA-A receptor) and for counter-screening to check for off-target binding.

Protocol: Competitive [³H]-Flunitrazepam Binding for GABA-A Receptor
  • Receptor Preparation:

    • Prepare cell membrane fractions from HEK293 cells stably expressing the desired GABA-A receptor subtype or from brain tissue (e.g., rat cerebellum or forebrain).[9]

    • Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Setup (96-well format):

    • Add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) to all wells.

    • Total Binding: Add 25 µL of vehicle (e.g., 0.1% DMSO).

    • Non-Specific Binding (NSB): Add 25 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Diazepam) to define binding not displaceable from the target site.

    • Test Compound: Add 25 µL of the benzo[d]azepin-2-one derivative at various concentrations (typically a serial dilution).

    • Add 25 µL of the radioligand, [³H]-Flunitrazepam, at a final concentration at or below its dissociation constant (Kd) (e.g., 1 nM).

    • Add 100 µL of the prepared membrane fraction (e.g., 50-100 µg protein).

  • Incubation & Termination:

    • Incubate the plate for 60-90 minutes on ice or at 4°C to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash each filter disc 3-4 times with ice-cold wash buffer to remove residual unbound radioligand.

  • Detection & Data Analysis:

    • Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and seal.

    • Measure the radioactivity (in counts per minute, CPM) for each filter disc using a scintillation counter.

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))

    • Determine IC50/Ki: Plot percent inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[10][11] The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness (Self-Validation):

  • Positive Control: A known unlabeled ligand (e.g., Diazepam) should be run in each assay to ensure the protocol is working correctly and to provide a benchmark IC50 value.

  • NSB Control: Non-specific binding should ideally be less than 10-20% of the total binding to ensure a sufficient signal window.[8]

  • Ligand Depletion Check: The amount of receptor used should bind less than 10% of the total added radioligand to avoid violating the assumptions of the binding models.[8]

Tier 2 Protocols: Functional Efficacy Assessment

After confirming target binding, the next critical step is to determine if that binding event translates into a functional biological response. For benzo[d]azepin-2-one derivatives targeting ion channels like the GABA-A receptor, this means measuring changes in ion flow and membrane potential.

GABA-A Receptor Signaling Pathway

G gaba GABA ortho_site Orthosteric Site gaba->ortho_site Binds bzd Benzo[d]azepin-2-one (PAM) allo_site Allosteric Site bzd->allo_site Binds channel_opening Channel Opens bzd->channel_opening Enhances GABA's effect (Increases frequency/duration) gaba_receptor GABA-A Receptor (Ligand-Gated Ion Channel) gaba_receptor->channel_opening Conformational Change ortho_site->gaba_receptor allo_site->gaba_receptor cl_influx Cl- Influx channel_opening->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition (Reduced Excitability) hyperpolarization->inhibition

Caption: Allosteric modulation of the GABA-A receptor by a benzo[d]azepin-2-one derivative.

A) Gold Standard: Patch-Clamp Electrophysiology

Principle: Patch-clamp electrophysiology is the definitive method for studying ion channel function, allowing direct measurement of ion currents across the cell membrane.[12] For GABA-A receptors, this technique can precisely quantify how a PAM potentiates the chloride current evoked by GABA.

Application: Used for in-depth mechanistic studies of lead compounds. It can distinguish between modulators that increase channel opening frequency versus duration and provides the highest quality data on potency (EC50) and efficacy (% potentiation).

Protocol: Whole-Cell Voltage-Clamp Recordings

  • Cell Preparation: Culture cells (e.g., HEK293 or CHO) expressing the GABA-A receptor subtype of interest on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (e.g., containing physiological ion concentrations).

  • Patching: Using a micromanipulator, guide a glass micropipette filled with an internal solution (mimicking the cell's cytoplasm) to the surface of a single cell. Apply gentle suction to form a high-resistance "giga-seal" between the pipette and the cell membrane.

  • Whole-Cell Configuration: Apply a stronger suction pulse to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell interior. Clamp the cell's voltage at a holding potential (e.g., -60 mV).

  • GABA Application: Apply a low concentration of GABA (e.g., an EC10-EC20 concentration) to the cell using a rapid perfusion system. This will evoke a baseline inward chloride current.

  • Compound Application: After establishing a stable baseline response to GABA, co-apply the same concentration of GABA along with the test benzo[d]azepin-2-one derivative. A PAM will cause a significant increase in the current amplitude.[13]

  • Data Acquisition & Analysis:

    • Record the current responses using an amplifier and digitizer.

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

    • Calculate Percent Potentiation: % Potentiation = 100 * ((I_Compound - I_GABA) / I_GABA) where I_Compound is the current in the presence of GABA + compound, and I_GABA is the current with GABA alone.

    • Determine EC50: Generate a dose-response curve by testing multiple concentrations of the compound and plotting % Potentiation against log concentration. The concentration that produces 50% of the maximal potentiation is the EC50.

Trustworthiness (Self-Validation):

  • Stable Baseline: Ensure the GABA-evoked current is stable before applying the test compound.

  • Vehicle Control: Apply the vehicle (e.g., DMSO) with GABA to ensure it has no effect on the current.

  • Positive Control: Use a known PAM like Diazepam to confirm the system's responsiveness.

  • Washout: After compound application, perfuse with the GABA-only solution to see if the effect is reversible.

B) Higher Throughput: Fluorescent Membrane Potential Assays

Principle: While highly informative, patch-clamp is low-throughput. Membrane potential-sensitive dyes offer a higher-throughput alternative.[14][15] These fluorescent dyes report changes in membrane potential. In a functional assay, GABA-A receptor activation allows negatively charged chloride ions to enter the cell, causing hyperpolarization (a more negative membrane potential), which can be detected as a change in fluorescence. PAMs will enhance this GABA-induced fluorescence change.

Application: Ideal for screening larger numbers of compounds to confirm functional activity and rank them by potency before advancing to electrophysiology.

Protocol: FLIPR-based Membrane Potential Assay

  • Cell Plating: Seed cells expressing the GABA-A receptor into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit). Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a "compound plate" containing serial dilutions of the benzo[d]azepin-2-one derivatives. Prepare a "GABA plate" with a fixed EC20 concentration of GABA.

  • Assay Execution (using an instrument like a FLIPR or FlexStation):

    • Place the cell plate and compound plate into the instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically adds the test compounds from the compound plate to the cell plate. Incubate for 3-5 minutes.

    • The instrument then adds the GABA solution from the GABA plate to initiate the response.

    • Record the fluorescence signal for 1-2 minutes post-addition.

  • Data Analysis:

    • The response is typically measured as the change in fluorescence intensity (ΔF) from baseline.

    • Normalize the data to controls: 0% effect (GABA + vehicle) and 100% effect (GABA + saturating concentration of a known PAM).

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Trustworthiness (Self-Validation):

  • Controls on every plate: Include wells for vehicle only (no GABA, no compound), GABA + vehicle (baseline response), and GABA + positive control (maximal response).

  • Z'-factor Calculation: For screening campaigns, calculate the Z'-factor using the positive and negative controls to assess assay quality and robustness. A Z' > 0.5 is considered excellent.

Tier 3 Protocol: Cytotoxicity Assessment

Principle: It is crucial to ensure that the observed effects in functional assays are due to specific modulation of the target, not a general toxic effect on the cells. Tetrazolium salt-based assays, like the XTT assay, measure the metabolic activity of living cells, which is a reliable indicator of cell viability.[16] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT reagent to a colored formazan product, which can be quantified spectrophotometrically.[17][18]

Application: This is a standard counter-screen performed on all active compounds to flag those with potential toxicity issues early in the discovery process. The XTT assay is often preferred over the older MTT assay because its formazan product is water-soluble, eliminating a cumbersome solubilization step and reducing variability.[16][18]

Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate the same cell line used in the functional assays in a 96-well clear plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the benzo[d]azepin-2-one derivatives to the wells. Include wells for "untreated" (vehicle only) and "maximum kill" (e.g., with a detergent like Triton X-100). Incubate for the desired period (e.g., 24-48 hours).

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.

  • Absorbance Measurement: Gently shake the plate to ensure a homogenous color distribution. Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

  • Data Analysis:

    • Calculate Percent Viability: % Viability = 100 * (Abs_Compound - Abs_Background) / (Abs_Vehicle - Abs_Background)

    • Determine IC50: Plot % Viability against the log concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 (the concentration that reduces cell viability by 50%).[19]

Trustworthiness (Self-Validation):

  • Vehicle Control: Represents 100% cell viability.

  • Positive Control (Toxicant): A known cytotoxic agent ensures the assay can detect cell death.

  • Background Control: Wells with media but no cells are used to measure the background absorbance of the reagents.

Data Summary & Interpretation

A successful lead candidate should exhibit a clear separation between its functional potency and its cytotoxic effects. This is often quantified as a Therapeutic Index (or Selectivity Index) .

Therapeutic Index (In Vitro) = Cytotoxicity IC50 / Functional EC50

A higher index is desirable, indicating that the compound is effective at concentrations far below those that cause general cell toxicity.

CompoundTarget Binding Ki (nM)Functional Potency EC50 (nM)Cytotoxicity IC50 (µM)Therapeutic Index
BZ-A01 1545> 50> 1111
BZ-A02 1203505.215
Diazepam 1030> 100> 3333

Table showing example data for hypothetical benzo[d]azepin-2-one derivatives compared to a reference compound.

Conclusion

The in vitro testing cascade detailed in these notes provides a robust framework for identifying and characterizing novel benzo[d]azepin-2-one derivatives. By systematically progressing from high-throughput binding assays to lower-throughput, high-content functional and safety assays, researchers can build a comprehensive pharmacological profile. This logical, evidence-based approach is fundamental to making informed decisions, prioritizing the most promising candidates, and ultimately accelerating the journey from chemical library to potential therapeutic.

References

  • Felix, J. P., Williams, B. S., et al. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and drug development technologies. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • ION Biosciences. Sodium Channel Assays | Sodium Indicators. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. [Link]

  • Wikipedia. MTT assay. [Link]

  • ResearchGate. Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes. [Link]

  • Biobide. What is an Inhibition Assay? [Link]

  • An, S., & Toll, L. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology. [Link]

  • iD3 Catalyst Unit. Development of an in vitro assay to evaluate higher brain functions for drug discovery. [Link]

  • Wakabayashi, M., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]

  • Semantic Scholar. Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes. [Link]

  • Biocompare. Inhibitor Screening Kits. [Link]

  • NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]

  • Creative Diagnostics. Enzyme Inhibition Kit for Metabolic Studies. [Link]

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Li, M., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of pharmacological and toxicological methods. [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews. [Link]

  • Science Gateway. How to calculate IC50. [Link]

  • Cushman, M., et al. (2014). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. Current medicinal chemistry. [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]

  • ResearchGate. Determining the Relative Efficacy of Positive Allosteric Modulators of the GABA(A) Receptor: Design of a Screening Approach. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual. [Link]

  • MDPI. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. [Link]

  • Wikipedia. GABAA receptor positive allosteric modulator. [Link]

  • ResearchGate. (2011). Guidelines for accurate EC50/IC50 estimation. [Link]

  • Royal Society of Chemistry. (2017). CHAPTER 14: Development of AMPA Receptor Modulators as Cognition Enhancers. [Link]

  • MDPI. (2024). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. [Link]

  • Khom, S., et al. (2006). A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. British journal of pharmacology. [Link]

  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology. [Link]

  • MDPI. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. [Link]

  • Püntener, S., et al. (2011). Novel benzo[16][20]diazepin-2-one derivatives as endothelin receptor antagonists. Bioorganic & medicinal chemistry letters. [Link]

  • Benzodiazepine Information Coalition. Mechanism of Action. [Link]

  • ResearchGate. New Positive Allosteric Modulator of AMPA Receptors: in vitro and in vivo Studies. [Link]

  • YouTube. (2017). 2-Minute Neuroscience: Benzodiazepines. [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold represents a versatile heterocyclic core that has garnered interest in medicinal chemistry. Analogs of this structure are synthetic variants of the broader benzodiazepine class of compounds. While classical benzodiazepines are renowned for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, leading to anxiolytic, sedative, and anticonvulsant properties, novel analogs can exhibit diverse pharmacology.[1][2][3][4] Research indicates that specific isomers and analogs of this scaffold may interact with other critical CNS targets, such as metabotropic glutamate receptors (mGluR2), or even possess activities outside the CNS, including anti-HIV or PARP-1 inhibitory effects.[1][5]

This diversity in potential mechanisms of action necessitates a carefully considered and hypothesis-driven approach to in vivo characterization. The selection of an appropriate animal model is not a one-size-fits-all decision; it is fundamentally dictated by the intended therapeutic application and the specific molecular target of the analog .

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for novel this compound analogs. It emphasizes the causal link between preliminary in vitro data and the selection of suitable animal models, details foundational administration protocols, and offers step-by-step methodologies for key behavioral and physiological assays.

Section 1: The Foundational Strategy: From In Vitro Hypothesis to In Vivo Model Selection

The cornerstone of a successful in vivo program is a strong, data-driven hypothesis. Before commencing any animal studies, it is critical to have a clear understanding of the compound's primary mechanism of action, typically derived from a panel of in vitro assays. This initial characterization directly informs the selection of the most relevant disease model and the specific endpoints to be measured. The failure to establish this link is a common reason for the poor translation of preclinical findings.[6][7]

The decision-making process can be visualized as a logical workflow, beginning with the compound's synthesis and culminating in targeted in vivo experiments.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Hypothesis & Model Selection cluster_2 Phase 3: In Vivo Execution Compound Synthesized Analog Binding Receptor Binding Assays (e.g., GABA-A, mGluR2) Compound->Binding ADME In Vitro ADME (Solubility, Permeability, Metabolic Stability) Compound->ADME Functional Cell-Based Functional Assays (e.g., Electrophysiology, Second Messenger) Binding->Functional Hypothesis Formulate Hypothesis (e.g., 'Compound X is an anxiolytic via mGluR2 agonism') Functional->Hypothesis PK Pharmacokinetics (PK) Study (Dose, Exposure) ADME->PK Model Select Animal Model (e.g., Mouse model of anxiety) Hypothesis->Model Endpoints Define Primary Endpoints (e.g., Behavior in Elevated Plus Maze) Model->Endpoints Efficacy Pharmacodynamic (PD) / Efficacy Study (Behavioral or Physiological Assay) Model->Efficacy PK->Efficacy Inform Dose Selection Final Data Analysis & Interpretation Efficacy->Final

Figure 1. Decision workflow for in vivo model selection.

Section 2: Foundational Protocols: Compound Formulation and Administration

The method of compound delivery is a critical variable that can significantly impact bioavailability and, consequently, experimental outcomes. Oral gavage and intravenous injection are the most common routes for preclinical assessment.

Vehicle Selection

The choice of vehicle is paramount for ensuring the compound is fully solubilized and stable. A common starting point for many small molecules is a solution of:

  • 5-10% DMSO (Dimethyl sulfoxide)

  • 10-20% Solutol HS 15 or Kolliphor EL (Cremophor EL)

  • 70-85% Saline or Phosphate-Buffered Saline (PBS)

It is essential to conduct pilot formulations to check for precipitation. Always administer a vehicle-only control group in every experiment to account for any effects of the formulation itself.

Protocol: Oral Gavage (PO) in Mice

Oral gavage is used for the precise administration of a substance directly into the stomach.[8][9] Proper technique is essential to minimize stress and prevent injury, such as esophageal perforation or accidental tracheal administration.[8][10]

Materials:

  • Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip).

  • Syringes (1 mL or 3 mL).

  • Animal scale.

Quantitative Data Summary

Mouse Weight (grams)Recommended Needle GaugeRecommended Needle LengthMax Administration Volume (10 mL/kg)
15 - 2022G1" - 1.5"0.15 - 0.20 mL
20 - 2520G1" - 1.5"0.20 - 0.25 mL
25 - 3518G1.5" - 2"0.25 - 0.35 mL
Source: Adapted from multiple sources.[8][10][11]

Step-by-Step Methodology:

  • Preparation: Weigh the mouse to calculate the precise dosing volume. The generally accepted maximum volume is 10 mL/kg.[8][11] Fill the syringe and attach the gavage needle, removing any air bubbles.

  • Measurement: Pre-measure the insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth; the correct length is from the mouth to the xiphoid process (the bottom of the sternum).[8][11] This prevents stomach perforation.

  • Restraint: Firmly but gently restrain the mouse by scruffing the skin over its neck and back to immobilize the head. The body should be held in a vertical position.

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[8] The mouse will often swallow, which facilitates the passage of the needle into the esophagus. The needle should pass smoothly without resistance. If resistance is met, stop immediately and readjust.

  • Administration: Once the needle is at the pre-measured depth, administer the substance slowly over 2-3 seconds.

  • Withdrawal & Monitoring: Slowly withdraw the needle along the same path. Return the mouse to its cage and monitor for at least 15 minutes for any signs of respiratory distress, which could indicate aspiration.[10][12]

Protocol: Intravenous (IV) Tail Vein Injection in Rats

IV injection provides 100% bioavailability and is used for compounds with poor oral absorption or when rapid onset of action is required. The lateral tail veins are the most common injection sites in rats.[13][14]

Materials:

  • Sterile needles (25-27G) and syringes (1-3 mL).[15][16]

  • A rat restraint device.

  • A heat source (e.g., heat lamp or warming pad) to induce vasodilation.

  • 70% Isopropyl alcohol wipes and gauze.

Step-by-Step Methodology:

  • Preparation: Weigh the rat and calculate the dosing volume. A slow bolus injection should not exceed 10 mL/kg.[15] Prepare the syringe, ensuring no air bubbles are present.

  • Warming and Restraint: Warm the rat's tail for a few minutes using a heat lamp (at least 12 inches away) or by placing the cage on a warming pad to make the lateral veins more visible.[13][14] Place the animal in a suitable restrainer.

  • Vein Visualization: Grasp the tail and gently wipe with an alcohol pad. The two lateral veins should be visible on either side of the tail.

  • Insertion: With the needle bevel facing up, insert it into one of the lateral veins at a shallow angle (~30 degrees), parallel to the tail.[13][16] Start the injection attempt towards the distal end of the tail, allowing for subsequent attempts more proximally if needed.

  • Administration: A small "flash" of blood in the needle hub may indicate correct placement.[14] Inject the substance slowly and steadily. There should be no resistance. If a blister forms under the skin, the needle is not in the vein; withdraw it and apply pressure.

  • Withdrawal & Post-Procedure Care: After injection, withdraw the needle and apply gentle pressure to the site with gauze for 15-30 seconds to prevent bleeding.[13] Return the animal to its cage and monitor its condition.

Section 3: Animal Models and Protocols for CNS Applications

Given the structural similarity to benzodiazepines, the most probable applications for these analogs are within Central Nervous System (CNS) disorders.[6][17] The following protocols describe gold-standard behavioral assays for assessing anxiolytic, antidepressant, and cognitive-modulating effects in rodents.

Models for Anxiolytic Activity

Anxiety-like behavior in rodents is often assessed using paradigms that rely on the conflict between the innate drive to explore a new environment and the aversion to open, exposed areas.[18][19]

Protocol: Elevated Plus Maze (EPM) The EPM is the most widely used test for screening anxiolytic compounds.[20] It is based on the premise that rodents with lower levels of anxiety will spend more time exploring the exposed "open" arms of the maze compared to the sheltered "closed" arms.

  • Materials: An elevated, plus-shaped maze with two open arms and two enclosed by high walls; video tracking software.

  • Methodology:

    • Acclimate the animal to the testing room for at least 30-60 minutes.[19]

    • Place the mouse or rat in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • Record the session using an overhead camera connected to tracking software.

    • Between trials, clean the maze thoroughly with 70% ethanol to eliminate olfactory cues.[19]

  • Key Endpoints:

    • Percentage of time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Expected Outcome: An effective anxiolytic compound (like diazepam) will significantly increase the time spent and entries into the open arms.[20]

Models for Antidepressant Activity

The Forced Swim Test is a common assay used to screen for antidepressant efficacy.[21][22][23] It is based on the principle of "behavioral despair," where an animal will cease escape attempts after a period in an inescapable container of water.[24]

Protocol: Forced Swim Test (FST)

  • Materials: A transparent cylinder (e.g., 2L beaker for mice) filled with water (24-25°C) to a depth that prevents the animal from touching the bottom.[21][24]

  • Methodology:

    • Acclimate animals to the testing room.

    • Gently place the mouse into the water-filled cylinder for a 6-minute session.[21][25]

    • Record the entire session. The first 2 minutes are typically considered an initial adaptation period and are often excluded from the final analysis.[21]

    • After the session, remove the mouse, dry it thoroughly, and place it in a clean, warm cage to prevent hypothermia.[21]

    • An observer, blind to the treatment groups, scores the last 4 minutes of the session for time spent immobile. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.

  • Key Endpoint:

    • Duration of immobility.

  • Expected Outcome: Clinically effective antidepressants reduce the duration of immobility, as the animal will spend more time actively trying to escape.[24]

Models for Learning and Memory

The Morris Water Maze is a gold-standard test for assessing hippocampal-dependent spatial learning and memory.[26][27][28][29] It is particularly useful for evaluating compounds intended to treat cognitive deficits, such as those seen in Alzheimer's disease.[30]

Protocol: Morris Water Maze (MWM)

  • Materials: A large circular pool (~100-120 cm diameter) filled with water made opaque with non-toxic white paint or milk powder.[26][27] A small escape platform submerged ~1 cm below the water surface. Various prominent visual cues placed around the room. Video tracking software.

  • Methodology:

    • Acquisition Phase (4-5 days):

      • Each day, the animal performs 4 trials. For each trial, the mouse is placed into the pool from one of four different starting positions (N, S, E, W).

      • The platform remains in the same location for all trials.

      • The mouse is allowed to swim for 60-90 seconds to find the hidden platform.[31] If it fails, it is gently guided to it.

      • Allow the mouse to remain on the platform for 15-30 seconds to orient itself using the distal cues.[31]

    • Probe Trial (24 hours after last acquisition trial):

      • The escape platform is removed from the pool.

      • The mouse is allowed to swim freely for 60 seconds.[26]

      • The path is recorded to analyze the search strategy.

  • Key Endpoints:

    • Acquisition: Escape latency (time to find the platform) across training days.

    • Probe Trial: Time spent in the target quadrant (where the platform used to be) versus other quadrants.

  • Expected Outcome: A cognitively normal animal will show a decreasing escape latency over the acquisition days and will spend significantly more time searching in the target quadrant during the probe trial. A cognitive-enhancing drug would be expected to improve performance on these measures.

Section 4: Considerations for Cardiovascular and Other Applications

While CNS applications are primary, some benzazepine analogs could be investigated for other indications. Should in vitro data suggest a cardiovascular target, appropriate models must be chosen.

  • Atherosclerosis: Genetically modified mice, such as Apolipoprotein E-deficient (ApoE−/−) or LDL receptor-deficient (LDLR−/−) mice, are standard models.[32][33] These animals develop atherosclerotic plaques, especially when fed a high-fat diet, mimicking aspects of the human disease.

  • Heart Failure: Models of heart failure can be induced surgically, for example, through transverse aortic constriction (TAC), which creates a pressure overload on the left ventricle.[33]

  • Model Selection Rationale: The choice of these models is based on their ability to recapitulate key pathophysiological features of human cardiovascular diseases.[34][35] Endpoints in such studies would involve physiological measures like echocardiography to assess cardiac function or histological analysis of plaque burden in arteries.

Section 5: Integrating Pharmacokinetics (PK) and Pharmacodynamics (PD)

A critical component of any in vivo study is understanding the relationship between drug exposure and the observed effect. Running separate PK studies is essential to ensure that the doses used in efficacy models achieve adequate target engagement.

G cluster_pk Pharmacokinetic (PK) Workflow cluster_pd Pharmacodynamic (PD) Integration Dose Administer Single Dose (e.g., IV or PO) Sample Collect Blood Samples at Multiple Time Points (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) Dose->Sample Analyze Analyze Plasma Concentration (LC-MS/MS) Sample->Analyze Params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analyze->Params DoseSelect Select Doses for Efficacy Study (Based on PK data) Params->DoseSelect Inform Efficacy Conduct Behavioral/Physiological Assay (e.g., EPM, FST, MWM) DoseSelect->Efficacy Correlate Correlate Plasma/Brain Exposure with Pharmacological Effect Efficacy->Correlate

Figure 2. Workflow for integrating PK and PD studies.

A well-designed PK study provides crucial data on a compound's absorption, distribution, metabolism, and excretion (ADME). This information allows researchers to select doses for efficacy studies that are scientifically justified and likely to produce meaningful results.

Section 6: Ethical Principles in Animal Research

All research involving animals must be conducted with the highest degree of ethical consideration and in full compliance with institutional, national, and international guidelines.[36][37][38] The guiding principles are the 3Rs :

  • Replacement: Using non-animal methods whenever possible. Before proceeding with in vivo studies, researchers must justify why alternative methods (e.g., cell cultures, computational modeling) are not sufficient.[38][39]

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant and scientifically valid data.[38][39] Proper experimental design and statistical power analysis are crucial.

  • Refinement: Modifying procedures to minimize any potential pain, suffering, or distress to the animals.[36][38] This includes using appropriate anesthetics and analgesics, providing proper housing and care, and defining humane endpoints at which an animal will be removed from a study.[37]

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board before any work commences.[12] Researchers have a responsibility to ensure all personnel are properly trained and that the welfare of the animals is the top priority throughout the study.[36][37]

References

  • British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. Retrieved from [Link]

  • American Psychological Association. (2024). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]

  • Trakooljul, N., et al. (2022). Considerations for choosing an optimal animal model of cardiovascular disease. Journal of Translational Medicine. Retrieved from [Link]

  • Giménez, R., et al. (2014). Animal models of cardiovascular diseases. Journal of Molecular and Cellular Cardiology. Retrieved from [Link]

  • VetInfo World. (2025). Essential Guidelines for Ethical Animal Research in Veterinary Practice. Retrieved from [Link]

  • San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. Retrieved from [Link]

  • He, S., et al. (2015). Animal models of coronary heart disease. Journal of Biomedical Research. Retrieved from [Link]

  • Moon, C. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. International Journal of Molecular Sciences. Retrieved from [Link]

  • Yankelevitch-Yahav, R., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. Retrieved from [Link]

  • NINDS, NIH. (2008). Morris Water Maze Experiment. Journal of Visualized Experiments. Retrieved from [Link]

  • Kumar, V., & Bhat, Z. A. (2018). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Lezak, K. R., et al. (2017). Behavioral methods to study anxiety in rodents. Dialogues in Clinical Neuroscience. Retrieved from [Link]

  • Lapiz-Bluhm, M. D., et al. (2008). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. Neuroscience & Biobehavioral Reviews. Retrieved from [Link]

  • Al-Asmari, A. K., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLOS ONE. Retrieved from [Link]

  • Zordoky, B. N., et al. (2017). Animal Models of Cardiovascular Disease. Pharmacology & Therapeutics. Retrieved from [Link]

  • Scribd. (n.d.). Oral Gavage Procedure in Mice. Retrieved from [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Intravenous Injections in the Rat. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze Protocol. Retrieved from [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Retrieved from [Link]

  • Flores-León, M., et al. (2023). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. International Journal of Molecular Sciences. Retrieved from [Link]

  • Dantas, A. P., et al. (2007). Animal Models of Cardiovascular Disease. Revista Española de Cardiología. Retrieved from [Link]

  • University of British Columbia. (n.d.). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. Brain Research Reviews. Retrieved from [Link]

  • Swiss Academy of Medical Sciences & Swiss Academy of Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Retrieved from [Link]

  • Lezak, K. R., et al. (2017). Behavioral methods to study anxiety in rodents. Dialogues in Clinical Neuroscience. Retrieved from [Link]

  • Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. Retrieved from [Link]

  • Virginia Tech. (n.d.). Standard Operating Procedure: Intravenous Injections in the Rat. Retrieved from [Link]

  • Can, A., et al. (2011). The mouse forced swim test. Journal of Visualized Experiments. Retrieved from [Link]

  • NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Brown, A. (2016). Better models for brain disease. PNAS. Retrieved from [Link]

  • Chesselet, M. F. (2012). Animal Models of Neurological Disorders. Neurotherapeutics. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Animal Models of Neurological Disorders. Retrieved from [Link]

  • Texas Tech University IACUC. (2022). SOP Number: 067, Title: Intravenous Tail Vein Injections. Retrieved from [Link]

  • McCarty, M. Y., et al. (2022). Development of non-sedating benzodiazepines with in vivo antischistosomal activity. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • The University of Queensland. (n.d.). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from [Link]

  • Möhler, H., et al. (1980). In vivo receptor occupation by benzodiazepines and correlation with the pharmacological effect. European Journal of Pharmacology. Retrieved from [Link]

  • Abadie, P., & Baron, J. C. (1991). In Vivo Studies of the Central Benzodiazepine Receptors in the Human Brain with Positron Emission Tomography. CRC Press. Retrieved from [Link]

  • Kim, H., et al. (2021). Selective actions of benzodiazepines at the transmembrane anaesthetic binding sites of the GABAA receptor: In vitro and in vivo studies. British Journal of Pharmacology. Retrieved from [Link]

  • Zhalolov, I. Z., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzodiazepinone Scaffold

The 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This heterocyclic motif has been identified in molecules exhibiting a wide array of pharmacological activities, including anticonvulsant, anxiolytic, and antiarrhythmic properties. Furthermore, recent studies have highlighted its potential as a template for the development of inhibitors for epigenetic targets such as BET (Bromodomain and Extra-Terminal domain) bromodomains. The versatility of this scaffold makes it an attractive starting point for the discovery of novel therapeutics targeting a variety of diseases.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for this compound libraries. We will delve into the rationale behind experimental design, provide detailed protocols for relevant biochemical and cell-based assays, and discuss robust data analysis and hit validation strategies.

Guiding Principles for Assay Selection

The choice of a primary screening assay is paramount to the success of an HTS campaign. It should be tailored to the specific biological target or pathway of interest. Given the known activities of compounds containing the benzodiazepinone core, we will focus on two distinct, high-impact assay types: a fluorescence-based assay for potassium ion channel modulation and a TR-FRET assay for BET bromodomain inhibition. Additionally, a general cell viability assay will be described as a crucial secondary and counter-screening tool.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process, beginning with meticulous assay development and culminating in the identification of validated hit compounds. Each stage is critical for ensuring the generation of high-quality, reproducible data.

HTS_Workflow Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (Z' > 0.5) Assay_Dev->Pilot_Screen Primary_HTS Primary HTS Pilot_Screen->Primary_HTS Data_Analysis Data Analysis & Hit Selection Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (IC50) Data_Analysis->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays

Figure 1: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Fluorescence-Based Assay for Potassium Channel Modulators

Rationale: Several benzodiazepinone derivatives have been shown to modulate ion channels. This protocol describes a thallium flux assay, a common and robust method for identifying potassium channel modulators in a high-throughput format. The assay utilizes a thallium-sensitive fluorescent dye; as thallium ions pass through open potassium channels, the dye's fluorescence increases, providing a direct measure of channel activity.

Materials:

  • CHO or HEK293 cells stably expressing the potassium channel of interest (e.g., hERG)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • FluxOR™ Potassium Ion Channel Assay Kit (or similar)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Cell Plating:

    • Seed cells into 384-well plates at a density optimized for confluence on the day of the assay.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's protocol.[1]

    • Remove the cell culture medium and add 20 µL of the dye-loading solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.[2]

  • Compound Addition:

    • Prepare a serial dilution of the this compound library in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound to the assay plate, resulting in a final concentration typically between 1-20 µM.

    • Include appropriate controls:

      • Negative Control (0% inhibition): DMSO vehicle only.

      • Positive Control (100% inhibition): A known inhibitor of the target potassium channel.

  • Stimulation and Detection:

    • Prepare the stimulus buffer containing thallium sulfate according to the manufacturer's instructions.[1]

    • Place the assay plate in a fluorescence plate reader equipped with an automated injection system.

    • Initiate reading of baseline fluorescence.

    • Inject 10 µL of the stimulus buffer into each well.

    • Continue to read the fluorescence intensity over time to measure the influx of thallium.

Data Analysis and Quality Control:

The quality of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[3][4]

  • Z'-factor Calculation:

    
    
    Where:
    
    • 
       and 
      
      
      
      are the standard deviations of the positive and negative controls, respectively.
    • 
       and 
      
      
      
      are the means of the positive and negative controls, respectively.
  • Interpretation of Z'-factor:

    • Z' > 0.5: Excellent assay, suitable for HTS.[5]

    • 0 < Z' < 0.5: Marginal assay, may require optimization.[5]

    • Z' < 0: Unsuitable assay for screening.[3]

ParameterAcceptable Range
Z'-factor> 0.5
Signal-to-Background (S/B)> 5
Coefficient of Variation (CV%) for controls< 15%

Protocol 2: TR-FRET Assay for BET Bromodomain Inhibitors

Rationale: The Bromodomain and Extra-Terminal domain (BET) family of proteins are key epigenetic readers, and their inhibition has emerged as a promising strategy in oncology and inflammation. This protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive method for identifying compounds that disrupt the interaction between a BET bromodomain and its acetylated histone ligand.

Materials:

  • Recombinant BRD4 bromodomain 1 (BD1) with a tag (e.g., GST or His)

  • Biotinylated histone H4 peptide (acetylated)

  • Terbium-conjugated anti-tag antibody (donor)

  • Streptavidin-conjugated fluorophore (e.g., APC) (acceptor)

  • TR-FRET Assay Buffer

  • 384-well low-volume, black microplates

  • TR-FRET-capable plate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare working solutions of all reagents in TR-FRET assay buffer at 2x the final desired concentration.

  • Compound Plating:

    • Prepare serial dilutions of the benzodiazepinone library in DMSO.

    • Transfer a small volume (e.g., 50 nL) of each compound to the assay plate.

    • Include appropriate controls:

      • Negative Control (0% inhibition): DMSO vehicle only.

      • Positive Control (100% inhibition): A known BET inhibitor (e.g., JQ1).

  • Assay Assembly:

    • Add 5 µL of the 2x BRD4-BD1 solution to each well.

    • Add 5 µL of the 2x biotinylated histone peptide solution to each well.

    • Add 5 µL of the 2x Terbium-antibody and Streptavidin-acceptor mixture to each well.

    • The final assay volume should be 15-20 µL.

  • Incubation and Detection:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.[6]

Signaling Pathway Visualization:

BET_Inhibition cluster_0 Normal State cluster_1 With Benzodiazepinone Inhibitor BRD4 BRD4 Histone Acetylated Histone BRD4->Histone Binding Gene_Expression Gene_Expression Histone->Gene_Expression Promotes Inhibitor Benzodiazepinone Inhibitor BRD4_inhibited BRD4 Inhibitor->BRD4_inhibited Binds Histone_2 Acetylated Histone Gene_Expression_down Gene Expression (downregulated)

Figure 2: Mechanism of BET bromodomain inhibition.

Protocol 3: Cell Viability Counter-Screening (Resazurin Assay)

Rationale: It is crucial to distinguish compounds that specifically modulate the target of interest from those that exhibit cytotoxic effects. The resazurin assay is a simple, robust, and cost-effective method to assess cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • A relevant cell line (e.g., the one used in the primary cell-based assay or a common cancer cell line like A549)

  • Cell culture medium

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS)[7]

  • 96- or 384-well clear-bottom, black-walled microplates

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Cell Plating:

    • Seed cells into the microplates at an optimized density and incubate overnight.

  • Compound Treatment:

    • Treat the cells with the hit compounds from the primary screen at various concentrations for a predetermined period (e.g., 24-72 hours).

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Resazurin Addition:

    • Add resazurin solution to each well to a final concentration of 10% of the total volume.[8]

    • Incubate for 1-4 hours at 37°C.[7]

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[8]

Data Interpretation:

A significant decrease in fluorescence in compound-treated wells compared to the vehicle control indicates cytotoxicity. This data is essential for triaging hits from the primary screen and deprioritizing non-specific cytotoxic compounds.

Hit Confirmation and Follow-Up Studies

Compounds identified as "hits" in the primary screen require rigorous validation to eliminate false positives and confirm their activity.

Figure 3: The hit validation cascade.

  • Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.

  • Dose-Response Curves: Generate dose-response curves for the confirmed hits to determine their potency (IC50 or EC50 values).

  • Orthogonal Assays: Employ a different assay format to confirm the activity of the hits and rule out assay-specific artifacts.[9] For example, if the primary assay was a fluorescence-based ion channel assay, an electrophysiology-based method could be used as an orthogonal assay.

  • Structure-Activity Relationship (SAR) by Analogs: Test commercially available analogs of the confirmed hits to establish an initial SAR.

Troubleshooting Common HTS Issues

IssuePotential CauseSuggested Solution
Low Z'-factor (<0.5)High variability in controls, low signal window.Optimize reagent concentrations, incubation times, and cell density. Ensure consistent liquid handling.[10]
High False-Positive RateCompound interference (e.g., autofluorescence), non-specific activity.Implement counter-screens (e.g., cytotoxicity), use orthogonal assays, and perform compound integrity checks.[11]
High False-Negative RateLow compound potency, suboptimal assay conditions.Re-evaluate compound library concentration, ensure assay sensitivity is appropriate for the expected potency.
Plate Edge EffectsTemperature or humidity gradients across the plate during incubation.Use humidified incubators, randomize plate layout, and avoid using the outer wells for samples.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. A well-designed and rigorously executed HTS campaign is a powerful approach to unlocking the full potential of libraries based on this versatile chemical core. By carefully selecting and optimizing assays, implementing robust quality control measures, and employing a systematic hit validation strategy, researchers can significantly increase the probability of identifying high-quality lead compounds for further development. This application note provides a foundational framework and detailed protocols to guide scientists in this endeavor.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • JoVE. (n.d.). Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of an HTS assay. The plate map is shown in the upper panel,.... Retrieved from [Link]

  • Bioinformatics. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the HTS assay representing a 384-well screening plate.... Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Adaptation of a potassium channel assay to enable easier high throughput screening. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Potassium Assay Kit Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 8. [Experimental plate layout example shown in 384-well format.]. In Assay Guidance Manual. Retrieved from [Link]

  • Collaborative Drug Discovery. (2025). Plate Control Layout. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from [Link]

  • AMSBIO. (n.d.). Data Sheet BRD4 (BD1) TR-FRET Assay Kit. Retrieved from [Link]

  • ACS Publications. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Retrieved from [Link]

  • PNAS. (n.d.). Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. Retrieved from [Link]

  • Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • cs.cmu.edu. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • graphviz.readthedocs.io. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Fast-Track Cities. (n.d.). The Kenya HIV Testing Services Guidelines. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell Culture Experiments Using 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of these derivatives in cell culture experiments. We offer field-proven insights and detailed, self-validating protocols for compound handling, cytotoxicity assessment, and the investigation of key cellular mechanisms such as apoptosis and signal transduction. Our goal is to equip researchers with the necessary tools to generate reliable, reproducible, and insightful data for preclinical drug discovery.

Introduction to Benzodiazepinone Derivatives in Cancer Research

Benzodiazepine-based structures have been exploited for their molecular modularity, allowing chemists to design agents that can selectively inhibit cancer cell proliferation, induce apoptosis, or suppress angiogenesis.[2] Specifically, derivatives of the benzodiazepinone class have been identified as pro-death agents that can modulate critical cell signaling pathways.[3][4] For instance, certain derivatives have been shown to perturb protein-protein interactions or inhibit key kinases, leading to cell cycle arrest and apoptosis.[2][3]

This guide will focus on a hypothetical derivative, hereafter referred to as BZ-452 , to illustrate the experimental workflows from initial screening to mechanistic analysis.

Essential First Steps: Compound Handling and Preparation

Accurate preparation of small-molecule drugs is a critical prerequisite for ensuring reliable experimental results.[5] Errors in this stage can invalidate downstream data.

2.1 Safety and Hazard Communication

Prior to handling, researchers must consult the Safety Data Sheet (SDS) for the specific derivative. The Globally Harmonized System (GHS) provides standardized phrases to describe hazards.[6][7] While specific classifications vary, compounds of this nature may carry warnings such as:

  • H351: Suspected of causing cancer.[8]

  • H361: Suspected of damaging fertility or the unborn child.[9]

  • EUH066: Repeated exposure may cause skin dryness or cracking.[6]

Always handle these compounds in a ventilated hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

2.2 Stock Solution Preparation

Most novel compounds are supplied as a lyophilized powder. Direct weighing of small, milligram-level quantities is discouraged to avoid loss of material.[5] It is best practice to dissolve the entire contents of the vial.

Causality Behind Solvent Choice: The aqueous solubility of complex organic molecules is often poor.[10][11] Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing concentrated stock solutions of hydrophobic compounds for in vitro use.[10]

Protocol for a 10 mM Stock Solution of BZ-452 (MW = 350.4 g/mol ):

  • Assume the vial contains 5 mg of BZ-452 powder.

  • Use the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L)).

  • Calculation: Volume (mL) = (0.005 g / (350.4 g/mol * 0.010 mol/L)) * 1000 mL/L = 1.426 mL .

  • Aseptically add 1.426 mL of anhydrous, cell culture-grade DMSO to the vial.

  • Vortex thoroughly until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath or brief ultrasonication can aid dissolution.[10]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C, protected from light. The stability of compounds in solution can be limited and should be empirically determined if long-term storage is required.[10][12]

Workflow for Evaluating Biological Activity

The following diagram outlines a logical workflow for characterizing the effects of a novel benzodiazepinone derivative in cell culture.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis A Compound Prep (10 mM Stock in DMSO) B Dose-Response Assay (e.g., MTT / CellTiter-Glo) A->B C Calculate IC50 Value (Potency Assessment) B->C D Apoptosis Assay (Annexin V / PI Staining) C->D If cytotoxic E Signaling Pathway Analysis (Western Blot) C->E If cytotoxic F Synthesize Data & Propose Mechanism of Action D->F E->F

Caption: General experimental workflow for compound evaluation.

Protocol 1: Dose-Response and Cytotoxicity Assessment

The first step in characterizing a new compound is to determine its effective concentration range.[13] This is typically achieved by performing a dose-response assay to calculate the half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50%.[14]

4.1 Principle of the Assay

We will describe a luminescence-based cell viability assay (e.g., Promega CellTiter-Glo®) that quantifies ATP, an indicator of metabolically active cells.[15][16] A decrease in ATP is proportional to the degree of cytotoxicity or cytostatic activity. This method is highly sensitive and suitable for high-throughput screening.[15]

4.2 Detailed Methodology
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using a hemocytometer and Trypan Blue).

    • Dilute the cell suspension to the desired seeding density. This must be optimized for each cell line to ensure cells remain in log-phase growth for the duration of the experiment.[13] A typical density is 5,000-10,000 cells/well in a 96-well plate.

    • Seed 100 µL of the cell suspension into each well of a white-walled, clear-bottom 96-well plate suitable for luminescence.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[13]

  • Compound Treatment:

    • Prepare serial dilutions of BZ-452 in complete culture medium. A common approach is a 1:3 serial dilution series across 8 to 10 concentrations (e.g., 100 µM down to ~5 nM).

    • Crucial Control: The final concentration of the vehicle (DMSO) must be constant across all wells and should not exceed 0.5-1% to avoid solvent-induced toxicity.[10] Prepare a "vehicle control" with medium containing the same final DMSO concentration but no compound.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations or vehicle control.

    • Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[14]

    • Incubate for the desired duration (e.g., 48 or 72 hours).

  • Assay Execution (CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of cell viability against the log of the drug concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value.[13]

4.3 Representative Data
Cell LineCompoundIC50 (µM) after 48h
MCF-7 (Breast Cancer)BZ-452 8.5 ± 0.7
A549 (Lung Cancer)BZ-452 15.2 ± 1.3
HEK293 (Normal Kidney)BZ-452 > 50
MCF-7 (Breast Cancer)Doxorubicin0.9 ± 0.1
Data are presented as mean ± standard deviation from three independent experiments.
Protocol 2: Apoptosis Detection by Annexin V Staining

If BZ-452 is cytotoxic, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[17]

5.1 Principle of the Assay

In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[18][19] Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14][19]

Caption: Principle of Annexin V and Propidium Iodide staining.

5.2 Detailed Methodology
  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Treat cells with BZ-452 at relevant concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 hours).

    • Include vehicle-treated and untreated controls. A known apoptosis inducer like Staurosporine can serve as a positive control.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.[18]

    • Wash the adherent cells with cold PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with the cells collected from the medium.

    • Wash the collected cells twice by centrifuging (e.g., at 300 x g for 5 minutes) and resuspending in cold PBS.[19]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically provided in commercial kits) at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add FITC-conjugated Annexin V (e.g., 5 µL) and Propidium Iodide (e.g., 5 µL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.[14]

    • Use unstained, Annexin V only, and PI only controls to set compensation and gates correctly.

    • Collect data for at least 10,000 events per sample. The resulting plot will show four quadrants: Lower-Left (Live), Lower-Right (Early Apoptotic), Upper-Right (Late Apoptotic/Necrotic), and Upper-Left (Necrotic).

Protocol 3: Analysis of Cell Signaling Pathways by Western Blot

Western blotting is a fundamental technique used to detect changes in the expression and phosphorylation status of specific proteins, providing insight into the molecular mechanisms of drug action.[20][21] Many anticancer agents work by modulating signaling pathways that control cell survival and proliferation, such as the PI3K/Akt pathway.[22]

6.1 Principle of the Assay

Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[21] The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific to a target protein (e.g., total Akt) or its phosphorylated form (e.g., phospho-Akt). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be captured on film or with a digital imager.[20][23]

G BZ452 BZ-452 Akt Akt BZ452->Akt Inhibits Phosphorylation Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bad Bad pAkt->Bad Phosphorylates pBad p-Bad (Inactive) Bad->pBad Apoptosis Apoptosis Bad->Apoptosis Inhibits pBad->Apoptosis No Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

6.2 Detailed Methodology
  • Cell Lysis and Protein Quantification:

    • Seed and treat cells in 6-well or 10 cm plates as described for the apoptosis assay.

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[20] Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.[23]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4X Laemmli sample buffer to the lysate (to a final concentration of 1X) and boil at 95-100°C for 5 minutes to denature the proteins.[20]

    • Load 20-30 µg of protein per lane into an SDS-polyacrylamide gel.[20]

    • Run the gel until adequate separation of proteins by molecular weight is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.[23]

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[23]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.[20]

    • Wash again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin).

References
  • Jeevitha, D., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Cold Spring Harbor Protocols. [Link]

  • Riss, T. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

  • Enzo Life Sciences. (n.d.). Cytotoxicity Assays. Enzo Life Sciences. [Link]

  • Butera, O., et al. (2023). New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. Molecules. [Link]

  • Ghasemi, F., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Al-Qawasmeh, R. A., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]

  • Mahmood, T., & Yang, P.-C. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

  • Butera, O., et al. (2023). New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. PubMed. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]

  • Darzynkiewicz, Z., et al. (2017). Protocols in apoptosis identification and affirmation. ResearchGate. [Link]

  • Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Promega Connections. [Link]

  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. [Link]

  • Ismail, C., et al. (2022). Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. Molecules. [Link]

  • Scott, M. K., et al. (1998). 4,5-Dihydro-1-phenyl-1H-2,4-benzodiazepines: novel antiarrhythmic agents. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Wikipedia. [Link]

  • ChemSafetyPro. (2016). GHS Hazard Statement List. ChemSafetyPro. [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]

  • Glushkov, D. A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules. [Link]

  • Al-Ostoot, F. H., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]

  • Hay, D. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Yerragunta, V., et al. (2020). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

  • University of Illinois Division of Research Safety. (2019). Chemical Hazard Classification (GHS). University of Illinois. [Link]

  • Kulkarni, S., et al. (2025). Synthesis, spectral studies and biological activity of 3H-1,5- benzodiazepine derivatives. ResearchGate. [Link]

  • Starchenkov, M. K., et al. (1998). Synthesis, Structure, and Biological Activities of Some N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydrobenzimidazole Derivatives. Pharmaceutical Chemistry Journal. [Link]

  • Khattak, S., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. [Link]

  • Umeda, Y., et al. (2013). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. Chemical & Pharmaceutical Bulletin. [Link]

Sources

Analytical techniques for characterization of 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one

Abstract

This document provides a detailed guide to the essential analytical techniques for the structural elucidation and purity assessment of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. As a key intermediate and core structure in various pharmacologically active agents, its unambiguous characterization is paramount for advancing drug discovery and development programs. This guide moves beyond mere procedural lists, offering insights into the rationale behind methodological choices and data interpretation, grounded in established scientific principles. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, designed to provide a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Benzazepinone Core

The this compound scaffold represents a fusion of a benzene ring with a seven-membered azepine ring containing a lactam moiety. This structural class is foundational to many compounds targeting the central nervous system.[1] The conformational flexibility of the seven-membered ring and the specific electronic environment of the fused aromatic system necessitate a multi-technique approach for complete characterization.[2][3] Accurate structural confirmation and purity analysis are critical first steps in ensuring the reliability and reproducibility of downstream biological and pharmacological studies.

This guide outlines an integrated analytical workflow to ensure the identity, purity, and structural integrity of synthesized this compound.

cluster_workflow Analytical Characterization Workflow Synthesis Synthesis & Purification HPLC Purity & Quantification (HPLC) Synthesis->HPLC Assess Purity MS Molecular Weight Confirmation (LC-MS) HPLC->MS Inject for MW Final Confirmed Structure & Purity Report HPLC->Final NMR Structural Elucidation (NMR) MS->NMR Confirm Mass MS->Final FTIR Functional Group ID (FTIR) NMR->FTIR Confirm Structure NMR->Final FTIR->Final Confirm Functional Groups FTIR->Final

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized compounds and for quantitative analysis in various matrices.[4][5] For benzazepine derivatives, reversed-phase HPLC is the method of choice, offering excellent resolution and reproducibility.[6][7]

Expert Rationale

The combination of a nonpolar stationary phase (like C18) with a polar mobile phase allows for the effective separation of the relatively nonpolar benzazepinone core from polar synthesis byproducts or starting materials. UV detection is highly effective due to the presence of the chromophoric benzene ring. A typical detection wavelength is around 240 nm, which provides a strong signal for many benzodiazepine-related structures.[6][7]

Protocol: Reversed-Phase HPLC Method
  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of Acetonitrile (A) and 0.05 M Ammonium Acetate buffer (pH adjusted to 7.0) (B).

    • Gradient Program: Start with 30% A, ramp to 70% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV Diode Array Detector (DAD) at 240 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to the main compound.

    • Calculate purity by the area percent method: (Peak Area of Main Compound / Total Peak Area) x 100%.

    • The retention time serves as a key identifier for the compound under these specific conditions.

ParameterRecommended ValueRationale
Column C18 (e.g., Kromasil, Zorbax)Provides excellent hydrophobic retention for the aromatic system.
Mobile Phase Acetonitrile / Ammonium Acetate BufferCommon solvent system for benzodiazepine analysis, providing good peak shape.[6][7]
Detection UV DAD, 240 nmThe benzene ring provides strong UV absorbance at this wavelength.[7]
Expected Purity >95% for purified research compoundsStandard requirement for subsequent biological assays.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of a compound by providing a highly accurate measurement of its molecular weight.[8] Coupling HPLC with mass spectrometry (LC-MS) is particularly powerful, as it provides purity and mass information simultaneously.

Expert Rationale

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for unambiguous confirmation of the molecular formula, C₁₀H₁₁NO. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million (ppm).

Protocol: LC-MS Analysis
  • Instrumentation: Use the HPLC conditions described above, with the eluent directed into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight, QTOF, instrument).

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50 - 500.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

    • Identify the protonated molecular ion [M+H]⁺.

    • Compare the observed m/z with the theoretical value.

ParameterTheoretical ValueExpected Observation (ESI+)
Molecular Formula C₁₀H₁₁NON/A
Exact Mass (Monoisotopic) 161.0841 g/mol N/A
Observed Ion ([M+H]⁺) N/Am/z 162.0919
HRMS Accuracy N/AObserved m/z should be within 5 ppm of the theoretical value.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides precise information about the chemical environment of each carbon and hydrogen atom, allowing for the complete assembly of the molecular structure. For benzazepine systems, NMR is crucial for confirming the connectivity and understanding the conformation of the seven-membered ring.[2][3]

Expert Rationale

¹H NMR will reveal the number of distinct protons, their splitting patterns (J-coupling), and their integration, which helps assign protons to the aromatic and aliphatic regions. ¹³C NMR provides the number of chemically non-equivalent carbons. Two-dimensional (2D) NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), are used to definitively map the connections between protons and carbons, validating the overall structure.[9] The methylene protons in the azepine ring may exhibit complex splitting patterns due to conformational rigidity or exchange, which can sometimes be resolved with variable temperature NMR studies.[2][3]

cluster_logic Structural Confirmation Logic MS_Data MS Data (m/z = 162.09) -> C10H11NO Structure Proposed Structure: This compound MS_Data->Structure Confirms Formula NMR_Data 1H & 13C NMR Data (Chemical Shifts, Couplings) NMR_Data->Structure Defines Connectivity FTIR_Data FTIR Data (C=O, N-H, Ar-H peaks) FTIR_Data->Structure Confirms Functional Groups

Caption: Convergence of analytical data to confirm the final chemical structure.

Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

    • ¹H NMR: Spectral width of 12 ppm, 16-32 scans.

    • ¹³C NMR: Spectral width of 220 ppm, 1024-2048 scans.

  • Data Interpretation & Expected Signals:

Proton AssignmentApprox. δ (ppm, DMSO-d₆)MultiplicityIntegrationNotes
Aromatic (4H)7.0 - 7.3m4HProtons on the fused benzene ring.
NH (Amide)~9.5s (broad)1HExchangeable proton; position and broadness can vary.
CH₂ (Position 3)~3.0 - 3.2t or m2HMethylene group adjacent to the nitrogen.
CH₂ (Position 4)~2.7 - 2.9t or m2HMethylene group adjacent to the aromatic ring and the carbonyl.
Carbon AssignmentApprox. δ (ppm, DMSO-d₆)Notes
C=O (Lactam)~170Carbonyl carbon of the amide.
Aromatic (6C)125 - 140Six carbons of the fused benzene ring (some signals may overlap).
C H₂ (Position 3)~40Aliphatic carbon adjacent to nitrogen.
C H₂ (Position 4)~35Aliphatic carbon adjacent to the aromatic ring.

Note: These chemical shifts are estimates based on related structures and may vary depending on solvent and concentration.

FTIR Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule.[10] For this compound, FTIR is used to verify the lactam and aromatic functionalities.

Expert Rationale

The key vibrational bands to observe are the N-H stretch and the C=O stretch of the secondary amide (lactam) group. The C=O stretch is particularly informative and typically appears as a strong, sharp band. Additionally, characteristic absorptions for aromatic C-H and C=C bonds confirm the presence of the benzene ring.[11]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, averaging 16-32 scans.

  • Data Analysis: Identify the key vibrational frequencies and compare them to expected values.

Vibrational ModeExpected Frequency (cm⁻¹)IntensityNotes
N-H Stretch (Amide)3200 - 3300MediumConfirms the secondary amide.
Aromatic C-H Stretch3000 - 3100MediumCharacteristic of sp² C-H bonds.[11]
Aliphatic C-H Stretch2850 - 2960MediumFrom the two CH₂ groups in the azepine ring.
C=O Stretch (Lactam)1640 - 1680StrongKey indicator of the seven-membered lactam ring.[12]
Aromatic C=C Bending1450 - 1600MediumA series of peaks confirming the benzene ring.[11]

Conclusion

The analytical characterization of this compound requires a synergistic application of orthogonal techniques. HPLC provides a reliable measure of purity, while mass spectrometry offers definitive confirmation of molecular weight and elemental composition. The combination of 1D and 2D NMR spectroscopy serves as the ultimate tool for unambiguous structural elucidation. Finally, FTIR offers a rapid and simple confirmation of essential functional groups. By following the detailed protocols and interpretative guidance provided in this note, researchers can confidently establish the identity and quality of their material, ensuring a solid foundation for further chemical and biological investigation.

References

  • El Mahjoub, A., & Staub, C. (2000).
  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Journal of the American Chemical Society.
  • Lo, N. H., Karimi, S., Ramig, K., & Subramaniam, G. (2008). NMR Studies on the Conformational Exchange in 1-Benzazepines. MARM-ACS.
  • M.S.Al-Ghazawi, M.T.Al-Momani. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Tropical Journal of Pharmaceutical Research.
  • Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
  • Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Maimaita, R. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines.
  • Cardenas, G., & Tagle, R. (2000). FTIR study of five complex beta-lactam molecules. PubMed.
  • Li, G., et al. (2022). Genome Mining Discovery of a New Benzazepine Alkaloid Pseudofisnin A from the Marine Fungus Neosartorya pseudofischeri F27-1. Marine Drugs.
  • LibreTexts. (2021). 15.7 Spectroscopy of Aromatic Compounds.
  • Bamborough, P., et al. (2023). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. ACS Medicinal Chemistry Letters.
  • Nembé, F. M., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
  • Hunter, P. W. W., & Webb, G. A. (1972). Spectroscopic and mass spectral investigation of some dihydro- and tetrahydro-1,5-benzodiazepines and thiazepines. Tetrahedron.
  • Samanidou, V. F., & Papadoyannis, I. N. (2007). Analytical methods for determination of benzodiazepines. A short review.

Sources

The Benzazepinone Scaffold: A Navigator's Guide to CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course with a Privileged Scaffold

In the complex landscape of Central Nervous System (CNS) drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one core, a member of the broader benzodiazepine class of compounds, represents a "privileged structure." This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, thereby offering a rich starting point for medicinal chemistry exploration. Historically, benzodiazepines have been immensely successful as therapeutic agents, primarily through their modulation of the γ-aminobutyric acid type A (GABAa) receptor, the principal inhibitory neurotransmitter receptor in the brain.[1] This interaction leads to their well-known anxiolytic, sedative, and anticonvulsant effects.[2]

However, the therapeutic potential of the benzazepinone scaffold is not limited to GABAergic modulation. Its structural rigidity and synthetic tractability allow for the creation of diverse libraries of analogs, enabling the exploration of a wide range of CNS targets. This guide provides a comprehensive overview of the application of the this compound scaffold in CNS drug discovery. It is intended for researchers, scientists, and drug development professionals, offering both foundational insights and detailed, actionable protocols for advancing novel compounds from hit-to-lead and beyond. We will navigate the essential stages of the discovery cascade, from initial synthesis and characterization to in-depth pharmacological and safety profiling.

Part 1: Foundational Chemistry and Physicochemical Profiling

A successful CNS drug candidate must possess a specific set of physicochemical properties to ensure it can cross the blood-brain barrier (BBB) and reach its target.[3] Therefore, early and continuous assessment of these properties is paramount.

Synthesis of the this compound Scaffold

The synthesis of the benzazepinone core and its derivatives can be achieved through various synthetic routes. One efficient strategy for creating a library of analogs is through parallel synthesis, which allows for the rapid generation of multiple compounds for screening. An exemplary approach, adapted from methods for related benzodiazepine structures, involves a multi-step solid-phase synthesis.[4]

Exemplary Protocol: Parallel Solid-Phase Synthesis

  • Resin Functionalization: A suitable solid support (e.g., Merrifield resin) is functionalized with a primary amine.

  • Reductive Amination: The resin-bound amine is reacted with a library of substituted o-nitrobenzaldehydes to generate secondary amines.

  • Acylation: The secondary amine is then acylated, for instance, with methyl chlorooxoacetate.

  • Reduction and Cyclization: The nitro group is reduced (e.g., using tin(II) chloride). This step is often designed so that an in situ intramolecular cyclization occurs, forming the desired dihydro-benzazepinone ring system.[4]

  • Cleavage: The final compound is cleaved from the resin support (e.g., using HF) and purified.

This parallel synthesis approach is highly adaptable, allowing for the introduction of diversity at multiple points in the synthetic scheme, which is crucial for building a structure-activity relationship (SAR).

Physicochemical and ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage attrition of drug candidates. For CNS-targeted compounds, two key initial assessments are permeability and metabolic stability.

Table 1: Key Physicochemical Parameters for CNS Drug Candidates

ParameterDesirable RangeRationale
Molecular Weight (MW) < 450 DaSmaller molecules are more likely to cross the BBB.
LogP (Lipophilicity) 1.5 - 3.5A balance is needed; too high can lead to non-specific binding and toxicity, too low can hinder BBB penetration.
Topological Polar Surface Area (TPSA) < 76 ŲLower TPSA is associated with better BBB permeability.[5]
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors improve BBB penetration.
Hydrogen Bond Acceptors (HBA) ≤ 7A higher number of acceptors is more tolerated than donors for BBB crossing.
Aqueous Solubility > 50 µMSufficient solubility is required for absorption and formulation.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion across the BBB.[6][7]

  • Plate Preparation: A 96-well filter plate is coated with a lipid mixture (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.[8]

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a buffer solution (pH 7.4) to create the donor solution.

  • Assay Setup: The filter plate (donor) is placed into a 96-well acceptor plate containing buffer. The donor wells contain the test compound.

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Pe) is calculated. Compounds are typically categorized as having low, medium, or high permeability based on their Pe values. Caffeine and Famotidine can be used as positive and negative controls, respectively.[9]

Protocol: In Vitro Metabolic Stability Assessment

This assay determines the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo half-life.[10]

  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human or from other species) and NADPH (a cofactor for metabolic enzymes) in a phosphate buffer.

  • Incubation: The reaction is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]

Part 2: In Vitro Pharmacology and Target Engagement

Once a compound with suitable physicochemical properties is identified, the next step is to characterize its biological activity. For the benzazepinone scaffold, the primary hypothesis is often modulation of the GABAa receptor.

GABAa Receptor Binding and Functional Modulation

Protocol: Radioligand Binding Assay for GABAa Receptor Affinity

This assay determines the affinity of the test compound for the benzodiazepine binding site on the GABAa receptor.[11]

  • Membrane Preparation: A crude membrane fraction is prepared from the cerebral cortex of rats, which is a rich source of GABAa receptors.

  • Assay Buffer: A Tris-HCl buffer (50 mM, pH 7.4) is used.[12]

  • Competition Binding: A constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]-Flumazenil) is incubated with the membrane preparation in the presence of increasing concentrations of the test compound.

  • Incubation: The mixture is incubated for a sufficient time to reach equilibrium (e.g., 35 minutes at 30°C).[12]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), a measure of the compound's binding affinity, can then be calculated using the Cheng-Prusoff equation.

Diagram: GABAa Receptor Modulation Workflow

GABAA_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Electrophysiology Assay (Measure GABA Current Potentiation) binding_assay->functional_assay Confirm Functional Activity behavioral_model Elevated Plus Maze (Assess Anxiolytic Effect) functional_assay->behavioral_model Promising Candidate start Test Compound (this compound) start->binding_assay CNS_Discovery_Cascade A Scaffold Selection & Library Synthesis B HTS & In Vitro Screening (Binding, Functional Assays) A->B C ADME/Tox Profiling (PAMPA, Metabolic Stability, Cytotoxicity) B->C D Lead Optimization (SAR-driven chemical modification) C->D Identify Hits D->B Iterative Cycles E In Vivo Efficacy Models (e.g., Elevated Plus Maze) D->E Select Leads F In Vivo PK/PD & Safety Assessment (hERG, Microdialysis) E->F F->D Refine Properties G Preclinical Candidate F->G Candidate Selection

Caption: A typical workflow for CNS drug discovery.

In Vivo Pharmacokinetics: Brain Microdialysis

Microdialysis is a powerful technique for measuring the concentration of unbound drug in the brain's extracellular fluid, providing a direct measure of target engagement. [13][14] Protocol: Brain Microdialysis in Rodents

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized rodent.

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a low, constant flow rate.

  • Drug Administration: The test compound is administered to the freely moving animal.

  • Sample Collection: Dialysate samples are collected at regular intervals. The unbound drug in the brain's extracellular fluid diffuses across the probe's semipermeable membrane into the perfusate.

  • Analysis: The concentration of the drug in the dialysate samples is quantified by LC-MS/MS.

  • Data Analysis: The unbound brain concentration-time profile is determined, which can be correlated with pharmacokinetic parameters and behavioral effects.

Cardiovascular Safety: hERG Assay

Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia. Therefore, assessing a compound's hERG liability is a critical safety screen. [15] Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Automated Patch Clamp: An automated patch clamp system (e.g., QPatch) is used to measure the hERG current in whole-cell mode.

  • Compound Application: The cells are exposed to increasing concentrations of the test compound.

  • Data Acquisition: The hERG current is measured before and after the application of the compound.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined. A known hERG inhibitor, such as E-4031, is used as a positive control. [15] Table 2: Representative Data for a Fictional Benzazepinone Analog (BZP-123)

AssayParameterResultInterpretation
GABAa Binding Ki15 nMHigh affinity for the benzodiazepine site.
PAMPA-BBB Pe (10⁻⁶ cm/s)8.5High predicted BBB permeability.
Metabolic Stability t½ (human microsomes)45 minModerate metabolic stability.
SH-SY5Y Cytotoxicity IC50> 50 µMLow cytotoxicity.
Elevated Plus Maze % Time in Open Arms↑ 150% vs. vehicleSignificant anxiolytic-like effect.
hERG Safety IC50> 30 µMLow risk of hERG-related cardiotoxicity.

Conclusion: From Scaffold to Candidate

The this compound scaffold provides a fertile ground for the discovery of novel CNS therapeutics. Its synthetic accessibility and proven track record as a privileged structure make it an attractive starting point for medicinal chemistry campaigns. By systematically applying the protocols outlined in this guide—from foundational physicochemical and ADME profiling to detailed in vitro and in vivo pharmacological and safety assessments—researchers can efficiently navigate the complex path of CNS drug discovery. This structured approach, grounded in a deep understanding of the causality behind each experimental choice, enables the robust characterization of novel benzazepinone analogs and increases the probability of identifying a safe and effective preclinical candidate.

References

  • Hammarlund-Udenaes, M. (2000). The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. Advanced Drug Delivery Reviews, 45(2-3), 283-294.
  • Shannon, H. E., & Sawyer, B. D. (2014). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. Journal of Pharmacokinetics and Pharmacodynamics, 41(4), 347-357.
  • Protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Unadkat, J. D., et al. (2004). The use of microdialysis for the study of drug kinetics: central nervous system pharmacokinetics of diphenhydramine in fetal, newborn, and adult sheep. The Journal of Pharmacology and Experimental Therapeutics, 309(2), 656-664.
  • Mielke, J. G., & Shaik, M. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 58(9), 1121-1143.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088.
  • Schneider, P., et al. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 43.
  • Tsuji, C., et al. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Journal of Visualized Experiments, (125), 55957.
  • Dixon, C., et al. (2015). Context Dependent Benzodiazepine Modulation of GABAA Receptor Opening Frequency. PLoS ONE, 10(4), e0123076.
  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Griffin, C. E., et al. (2020). Restoration of GABAA Receptor Function after Benzodiazepine Use: A Meta-Analysis. Neuroscience & Biobehavioral Reviews, 114, 1-13.
  • Jones, M. V., & Westbrook, G. L. (2009). Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. The Journal of Neuroscience, 29(19), 6115-6124.
  • Gielen, M., et al. (2012). Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. Journal of Neuroscience, 32(17), 5707-5715.
  • Wu, W., et al. (2021). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. Journal of Medicinal Chemistry, 64(1), 125-147.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Stuart, J. A., et al. (2021).
  • Corominas-Roso, M., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS ONE, 16(3), e0248473.
  • Amini, M., et al. (2010). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 9(3), 231-237.
  • Maher, P., & Schubert, D. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 22(6), 849.
  • ResearchGate. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Current Neuropharmacology, 7(1), 58-66.
  • Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]

  • Corominas-Roso, M., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS ONE, 16(3), e0248473.
  • Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Nefzi, A., et al. (2001). Parallel synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones. Tetrahedron Letters, 42(34), 5895-5898.
  • Gielen, M., et al. (2012). Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. UCL Discovery.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Veselinović, A., et al. (2024). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. Future Drug Discovery, 6(2), FDD110.
  • Dal-Pizzol, F., et al. (2020). Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 853, 503175.
  • Ruiz, M. J., et al. (2023). Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies. Toxins, 15(11), 641.
  • Al-Ghanem, K., et al. (2023). Cytotoxicity Modulated by Cyanotoxins in Neuroblastoma SH-SY5Y Cells. Toxins, 15(3), 211.
  • ResearchGate. (n.d.). Cell viability evaluation of SH-SY5Y using the MTT assay. Retrieved from [Link]

  • Drug Hunter. (2024). Medicinal Chemistry Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • Silva, A. M., et al. (2020). Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles.
  • Jatczak-Śliwa, M., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(8), 2235-2243.
  • Kumar, S., & S. S., S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Bioanalysis, 13(14), 1145-1163.
  • El-Sayed, N. S., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f]t[6][13][16]riazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 633.

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553.
  • Kumar, D., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 11(7), 1075-1088.
  • Vinken, M., & Blaauboer, B. J. (2021). Safety and drug metabolism: Toward nce and first in human. In Modern CNS Drug Discovery: Reinventing the Treatment of Psychiatric and Neurological Disorders (pp. 93-102). Springer, Cham.
  • Zancanella, M., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1144933.
  • Ghose, A. K., et al. (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 3(1), 50-68.

Sources

The Versatile Scaffold: Application Notes and Protocols for 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional conformation, arising from the fusion of a benzene ring to a seven-membered diazepinone ring, provides a versatile framework for the design of novel therapeutic agents. This guide offers an in-depth exploration of the applications of this scaffold, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Benzodiazepinone Core: A Privileged Structure in Drug Discovery

Benzodiazepine derivatives have a long-standing history in medicine, with well-known drugs like diazepam being used for their anxiolytic and anticonvulsant properties.[1] The therapeutic potential of this class of compounds extends far beyond the central nervous system, with research demonstrating a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory effects.[2][3] The this compound isomer, in particular, offers a distinct structural motif that influences interactions with various biological targets, such as G-protein coupled receptors and enzymes.[4]

The versatility of the benzodiazepinone scaffold lies in its amenability to chemical modification at multiple positions. Substitutions on the aromatic ring, the nitrogen atoms, and the diazepine ring can significantly alter the compound's physicochemical properties, target affinity, and pharmacokinetic profile. This allows for the fine-tuning of biological activity and the development of highly selective and potent drug candidates.

Therapeutic Applications and Mechanistic Insights

The this compound scaffold and its analogs have been explored for a multitude of therapeutic applications. The following sections detail some of the key areas of investigation, including the underlying mechanisms of action and relevant biological data.

Oncology: A Multifaceted Approach to Cancer Therapy

The benzodiazepinone core has emerged as a promising scaffold for the development of novel anticancer agents, targeting various hallmarks of cancer.

Derivatives of the benzodiazepinone scaffold have been identified as modulators of the NF-κB pathway, which is often deregulated in cancer, by targeting Inhibitor of Apoptosis Proteins (IAPs).[1] For instance, certain derivatives have shown the ability to bind to the BIR1 domain of cIAP2 and XIAP, leading to an improved cytotoxic effect, especially when combined with Smac-mimetics or TNF.[1]

A notable 1,5-benzodiazepin-2-one derivative has demonstrated potent dual inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) and Histone Deacetylase 1 (HDAC1).[5] This dual-action mechanism is particularly advantageous in cancer therapy as it can overcome resistance mechanisms associated with single-target agents. The compound was found to induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells.[5]

Table 1: Anticancer Activity of Representative Benzodiazepinone Derivatives

Compound IDTarget(s)Cancer Cell LineIC50Reference
3b HER2, HDAC1HepG26.13 µM[5]
4m cIAP2-BIR1, XIAP-BIR1MDA-MB-231Not specified[1]
4p cIAP2-BIR1, XIAP-BIR1MDA-MB-231Not specified[1]
11b PARP-1A5491.95 µM[6]

Novel spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, which share a similar seven-membered ring system, have been developed as potent PARP-1 inhibitors.[6] PARP-1 inhibitors are a clinically validated class of anticancer drugs that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms. Compound 11b from this series exhibited excellent PARP-1 inhibitory activity and induced apoptosis in A549 lung cancer cells.[6]

Neuroscience: Beyond Anxiolytics

While the broader benzodiazepine class is known for its effects on the central nervous system, derivatives of the this compound scaffold are being investigated for novel neuroprotective and therapeutic applications. The conformation of the benzo[d]azepine isomer has been shown to be crucial for interactions with targets like metabotropic glutamate receptors (mGluR2), which are implicated in various neurological and psychiatric disorders.[4]

Cardiovascular Disease: Novel Antiarrhythmic Agents

A series of 4,5-dihydro-1-phenyl-1H-2,4-benzodiazepines have been identified as potential antiarrhythmic agents.[7] These compounds interact with both sodium and potassium channels, leading to a prolongation of the ventricular effective refractory period.[7] Structure-activity relationship (SAR) studies have provided insights into the optimal substitutions for enhancing antiarrhythmic activity, highlighting the importance of lipophilicity and the nature of substituents at various positions of the benzodiazepine core.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound scaffold and a key biological assay for evaluating the anticancer activity of its derivatives.

Protocol for the Synthesis of 8-Bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one

This protocol describes a non-regioselective Schmidt reaction to synthesize a key intermediate of the benzo[d]azepinone scaffold.[8]

Materials:

  • 7-bromo-3,4-dihydronaphthalen-2(1H)-one

  • Sodium azide (NaN3)

  • Sulfuric acid (H2SO4)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 7-bromo-3,4-dihydronaphthalen-2(1H)-one (1 equivalent) in dichloromethane.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (carefully, exothermic).

  • Azide Addition: While maintaining the temperature at 0 °C, add sodium azide (1.5 equivalents) portion-wise over 30 minutes. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and basify with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one.

Diagram 1: Synthetic Workflow for 8-Bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one

G start Start: 7-bromo-3,4-dihydronaphthalen-2(1H)-one step1 Dissolve in DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add H2SO4 step2->step3 step4 Add NaN3 portion-wise step3->step4 step5 Stir at RT for 12-16h step4->step5 step6 Quench with ice and NaHCO3 step5->step6 step7 Extract with DCM step6->step7 step8 Dry and Concentrate step7->step8 step9 Purify by Column Chromatography step8->step9 end_product End Product: 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one step9->end_product

Caption: Workflow for the synthesis of a key benzo[d]azepinone intermediate.

Protocol for In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxicity of benzodiazepinone derivatives against cancer cell lines.[5]

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Benzodiazepinone derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzodiazepinone derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Diagram 2: Signaling Pathway Inhibition by a Dual HER2/HDAC1 Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K/Akt Pathway HER2->PI3K RAS RAS/MAPK Pathway HER2->RAS Gene_Expression Gene Expression (Proliferation, Survival) PI3K->Gene_Expression RAS->Gene_Expression HDAC1 HDAC1 Histones Histones HDAC1->Histones Histones->Gene_Expression Deacetylation (Activation) Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Inhibits Inhibitor Benzodiazepinone Derivative Inhibitor->HER2 Inhibits Inhibitor->HDAC1 Inhibits

Sources

Protocol for radiolabeling 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Radiosynthesis of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one Derivatives for Molecular Imaging

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the radiolabeling of this compound derivatives, a core scaffold with significant potential for developing novel radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. Given their structural characteristics, these derivatives are promising candidates for targeting central nervous system (CNS) receptors. This guide details two robust, field-proven methodologies: Carbon-11 methylation for PET and Radioiodination for SPECT or PET. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying radiochemical principles to ensure reproducibility and high-quality outcomes.

Introduction: The Significance of Radiolabeled Benzodiazepinones

The this compound scaffold is a privileged structure in medicinal chemistry, often associated with compounds targeting CNS pathways. Radiolabeling these molecules provides an invaluable tool for non-invasive in vivo studies, allowing researchers to investigate pharmacokinetics, receptor occupancy, and disease-related biochemical changes.[1] Carbon-11, with its short half-life (t½ = 20.4 min), is ideal for PET studies, enabling multiple scans in a single day and minimizing the patient's radiation exposure.[2] Radioiodine isotopes (e.g., ¹²³I for SPECT, ¹²⁴I for PET) offer longer half-lives, suitable for studying slower biological processes.[3] The main challenge in radiolabeling is the efficient incorporation of the radionuclide into the target molecule under mild conditions, given the short half-lives and the need for high molar activity.[4] This guide presents detailed protocols to address these challenges effectively.

Core Principle 1: Carbon-11 Methylation via [¹¹C]CH₃OTf

The most prevalent method for incorporating Carbon-11 is through methylation of heteroatoms like oxygen, nitrogen, or sulfur.[5][6] The process begins with the production of [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[7] This primary precursor is then converted into a highly reactive methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[5][8] The subsequent reaction with a suitable des-methyl precursor, containing a reactive -OH or -NH group, yields the final ¹¹C-labeled tracer.

Synthesis of a Des-methyl Precursor for ¹¹C-Methylation

To perform ¹¹C-methylation, a precursor molecule lacking the target methyl group is required. For the benzo[d]azepin-one scaffold, this could be a hydroxyl or a secondary amine derivative. The following diagram illustrates a representative synthesis of a phenolic precursor.

cluster_precursor Precursor Synthesis Scheme start Substituted 2-Phenylethanamine step1 Step 1: Acylation (e.g., with Chloroacetyl chloride) start->step1 intermediate1 N-(2-Phenylethyl)-2-chloroacetamide Intermediate step1->intermediate1 step2 Step 2: Friedel-Crafts Cyclization (e.g., AlCl₃) intermediate1->step2 precursor Des-methyl Precursor (e.g., 8-hydroxy-4,5-dihydro-1H- benzo[d]azepin-2(3H)-one) step2->precursor

Caption: Synthesis of a phenolic precursor for subsequent C-11 methylation.

Protocol: Automated Radiosynthesis of [¹¹C]Benzo[d]azepin-one Derivative

This protocol outlines the fully automated synthesis starting from cyclotron-produced [¹¹C]CO₂.

Materials and Reagents:

  • Des-methyl precursor (0.5 - 1.0 mg) dissolved in anhydrous DMF or DMSO (300 µL).

  • Tetrabutylammonium hydroxide (TBAH) or similar base.

  • Automated radiochemistry synthesis module (e.g., GE TRACERlab, Siemens Explora).

  • Pre-conditioned C18 Sep-Pak light cartridge.

  • Semi-preparative HPLC system with a radioactivity detector.[9]

  • Sterile filter (0.22 µm).

  • Reagents for [¹¹C]CH₃OTf synthesis (LiAlH₄, HI, AgOTf column).

Step-by-Step Methodology:

  • Production of [¹¹C]CH₃OTf: [¹¹C]CO₂ from the cyclotron is trapped and reduced to [¹¹C]CH₄, which is then iodinated to form [¹¹C]CH₃I. The [¹¹C]CH₃I is passed through a heated silver triflate (AgOTf) column to generate the more reactive [¹¹C]CH₃OTf gas.[10]

  • Trapping: The gaseous [¹¹C]CH₃OTf is bubbled through the reaction vial containing the des-methyl precursor and base at room temperature.

  • Radiolabeling Reaction: The reaction is allowed to proceed for 3-5 minutes at an elevated temperature (80-120°C). The high reactivity of [¹¹C]CH₃OTf ensures a rapid reaction.[8]

  • Quenching & Dilution: The reaction is quenched by adding the HPLC mobile phase (typically a mixture of acetonitrile and water/buffer).

  • Purification: The crude reaction mixture is injected onto a semi-preparative HPLC column to separate the radiolabeled product from unreacted precursor and radioactive impurities.[11][12]

  • Formulation: The collected HPLC fraction containing the purified product is diluted with sterile water or saline and passed through a 0.22 µm sterile filter into a sterile product vial.

Workflow for Carbon-11 Labeling

cyclotron 1. [¹¹C]CO₂ Production (Cyclotron) synthesis_module 2. Conversion to [¹¹C]CH₃OTf cyclotron->synthesis_module reaction 3. Radiolabeling Reaction (Precursor + [¹¹C]CH₃OTf) synthesis_module->reaction hplc 4. HPLC Purification reaction->hplc formulation 5. Formulation (Sterile Filtration) hplc->formulation qc 6. Quality Control formulation->qc final_product Final Radiotracer qc->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzolactam intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights.

Introduction to Synthetic Strategies

The synthesis of this compound, a seven-membered lactam, is most commonly achieved through ring expansion of a six-membered ketone precursor, 2-tetralone. The two primary methods for this transformation are the Beckmann rearrangement of 2-tetralone oxime and the Schmidt reaction of 2-tetralone. Both methods have their own sets of advantages and challenges, which we will address in detail.

Synthetic_Routes 2-Tetralone 2-Tetralone 2-Tetralone_Oxime 2-Tetralone_Oxime 2-Tetralone->2-Tetralone_Oxime Hydroxylamine (NH2OH) Target_Lactam This compound 2-Tetralone->Target_Lactam Schmidt Reaction (Hydrazoic Acid) 2-Tetralone_Oxime->Target_Lactam Beckmann Rearrangement

Caption: Key synthetic pathways to the target lactam.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Beckmann Rearrangement Route

Question 1: My oximation of 2-tetralone is incomplete or shows low yield. What could be the issue?

Answer:

Incomplete oximation is a common hurdle. The reaction of a ketone with hydroxylamine is an equilibrium process. To drive it to completion, several factors are critical:

  • pH Control: The reaction is typically catalyzed by a mild acid. However, strong acidic conditions will protonate the hydroxylamine, rendering it non-nucleophilic. Conversely, basic conditions are often employed to liberate the free hydroxylamine from its hydrochloride salt. A common protocol involves using hydroxylamine hydrochloride with a base like sodium acetate or pyridine to buffer the reaction mixture.

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration. While some oximations are rapid at room temperature, others may require gentle heating (reflux in ethanol is common) to go to completion.

  • Purity of 2-Tetralone: Impurities in the starting ketone can interfere with the reaction. Ensure your 2-tetralone is of high purity, potentially by distillation or chromatography before use.

Recommended Protocol for 2-Tetralone Oxime Synthesis:

ParameterValue
Reagents 2-Tetralone, Hydroxylamine Hydrochloride, Sodium Acetate
Solvent Aqueous Ethanol
Temperature Reflux
Time 2-4 hours
Work-up Cool the reaction mixture and pour into water to precipitate the oxime. Filter and wash with cold water.

Question 2: The Beckmann rearrangement of my 2-tetralone oxime is resulting in a low yield of the desired lactam. What are the potential side reactions?

Answer:

Low yields in the Beckmann rearrangement are often due to competing side reactions, primarily fragmentation.[1] The choice of acid catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired rearrangement.

  • Beckmann Fragmentation: This is a major competing reaction, especially with substrates that can form stable carbocations.[1] In the case of 2-tetralone oxime, fragmentation can lead to the formation of a nitrile-containing carboxylic acid after hydrolysis of the intermediate. To minimize fragmentation, avoid using overly harsh acidic conditions or reagents known to promote this pathway. Polyphosphoric acid (PPA) is often a good choice as it acts as both a catalyst and a dehydrating agent, favoring the rearrangement.

Beckmann_Troubleshooting Low_Yield Low Yield in Beckmann Rearrangement Cause1 Beckmann Fragmentation Low_Yield->Cause1 Cause2 Incomplete Reaction Low_Yield->Cause2 Cause3 Degradation of Product Low_Yield->Cause3 Solution1 Use milder catalyst (e.g., PPA, formic acid). Control temperature carefully. Cause1->Solution1 Solution2 Increase reaction time or temperature moderately. Ensure anhydrous conditions. Cause2->Solution2 Solution3 Prompt work-up after reaction completion. Avoid prolonged exposure to strong acid. Cause3->Solution3

Caption: Troubleshooting low yields in Beckmann rearrangement.

  • Stereochemistry of the Oxime: The Beckmann rearrangement is stereospecific; the group anti-periplanar to the hydroxyl group on the nitrogen migrates.[1][2] While 2-tetralone oxime is a single isomer, for substituted analogs, a mixture of E/Z isomers could lead to a mixture of regioisomeric lactams. Under acidic conditions, isomerization of the oxime can occur, potentially leading to a mixture of products.[3]

Question 3: I am observing multiple spots on my TLC plate after the Beckmann rearrangement. How do I identify and minimize these byproducts?

Answer:

Besides the fragmentation product, other impurities can arise:

  • Unreacted 2-Tetralone Oxime: If the reaction is incomplete, you will see the starting material on your TLC. This can be addressed by increasing the reaction time or temperature, or by using a more efficient catalyst.

  • Hydrolyzed Product: The target lactam can undergo hydrolysis back to an amino acid under strong acidic conditions, especially if water is present.[4][5] It is crucial to perform the reaction under anhydrous conditions and to neutralize the reaction mixture promptly during work-up.

  • Polymerization: Under very strong acid conditions, side reactions leading to polymeric materials can occur, which will appear as baseline material on your TLC.

To minimize these byproducts, a careful selection of the rearrangement agent is key. While strong acids like sulfuric acid can be used, reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can also promote the rearrangement, sometimes under milder conditions.[1]

Schmidt Reaction Route

Question 4: My Schmidt reaction with 2-tetralone is giving a very low yield. What are the critical parameters for this reaction?

Answer:

The Schmidt reaction is a powerful method for converting ketones to amides in a single step but can be sensitive to reaction conditions.[6][7]

  • Acid Strength and Concentration: The reaction requires a strong acid to protonate the ketone and to generate hydrazoic acid (HN₃) from sodium azide. Concentrated sulfuric acid is commonly used. The amount of acid is critical; too little will result in an incomplete reaction, while too much can lead to side reactions and decomposition.

  • Temperature Control: The reaction is exothermic and produces nitrogen gas. It is imperative to maintain a low temperature (typically 0-5 °C) during the addition of sodium azide to prevent a runaway reaction and to minimize the formation of byproducts.

  • Rate of Addition: Sodium azide should be added slowly and in small portions to control the rate of reaction and gas evolution. A rapid addition can lead to a dangerous buildup of pressure and a decrease in yield.

  • Safety Precautions: Hydrazoic acid is highly toxic and explosive. The Schmidt reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield.

Recommended Protocol for Schmidt Reaction:

ParameterValue
Reagents 2-Tetralone, Sodium Azide, Concentrated Sulfuric Acid
Solvent Chloroform or Benzene
Temperature 0-5 °C during azide addition, then slowly warm to room temperature or slightly above.
Time 1-3 hours
Work-up Carefully quench the reaction by pouring it over ice, followed by neutralization with a base (e.g., aqueous ammonia or sodium hydroxide).

Question 5: I am concerned about the safety of using hydrazoic acid. Are there safer alternatives for the Schmidt reaction?

Answer:

Yes, the use of trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid catalyst is a safer alternative to the traditional sodium azide/strong acid conditions.[8] TMSN₃ is less hazardous than hydrazoic acid. The reaction can be promoted by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8] This method often provides good yields under milder conditions and can reduce the formation of byproducts.[8]

Frequently Asked Questions (FAQs)

Q1: Which method is generally preferred for the synthesis of this compound: Beckmann rearrangement or Schmidt reaction?

A1: The choice of method depends on several factors, including scale, available reagents, and safety considerations.

  • Beckmann Rearrangement: This is a two-step process (oximation followed by rearrangement). It is often preferred in academic settings as it avoids the use of highly toxic and explosive hydrazoic acid. The reaction conditions can be tuned to optimize the yield.

  • Schmidt Reaction: This is a one-pot reaction, which can be more efficient for larger-scale synthesis. However, the use of hydrazoic acid requires stringent safety precautions. The reaction can be high-yielding if the conditions are carefully controlled.

Q2: How can I purify the final product, this compound?

A2: The crude product is typically a solid and can be purified by recrystallization or column chromatography.

  • Recrystallization: Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the impurities present.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Q3: Can the lactam product, this compound, undergo hydrolysis?

A3: Yes, like most amides, the lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the corresponding amino acid.[4][5] It is therefore important to avoid prolonged exposure to strong acids or bases during work-up and purification. The product should be stored in a dry environment.

Q4: Are there any alternative synthetic routes to this class of compounds?

A4: While the Beckmann and Schmidt reactions are the most direct routes from 2-tetralone, other methods for the synthesis of benzodiazepinones have been reported in the literature, which may be applicable. These can include ring-closing metathesis, palladium-catalyzed cyclization reactions, and intramolecular amidation reactions.[9][10] However, for this specific target, the ring expansion of 2-tetralone remains the most common and straightforward approach.

References

  • Beckmann rearrangement. In: Wikipedia. ; 2023. Accessed January 12, 2024. [Link]

  • Beckmann Rearrangement. In: Master Organic Chemistry. ; 2023. Accessed January 12, 2024. [Link]

  • Gawley RE, Aubé J. Principles of Asymmetric Synthesis. Elsevier; 2012.
  • Beckmann Rearrangement. In: Chemistry Steps. ; 2023. Accessed January 12, 2024. [Link]

  • Pearson WH, Lin KC. Synthesis of an N-substituted lactam using an intramolecular schmidt reaction: Formation of 2,3,11,11a-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]azepin- 5(6H)-one. J Org Chem. 1990;55(24):5817-5819.
  • Organic Syntheses Procedure. Accessed January 12, 2024. [Link]

  • Schmidt reaction. In: Wikipedia. ; 2023. Accessed January 12, 2024. [Link]

  • The Beckmann Rearrangement. Denmark Group Meeting. November 19, 2013. Accessed January 12, 2024. [Link]

  • Synthesis of tetralones by the photocatalyzed radical fragmentation of oxime esters. ResearchGate. Accessed January 12, 2024. [Link]

  • Wolff H. The Schmidt Reaction. Organic Reactions. 2011;3:307-336.
  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][11]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules. 2024;29(3):599.

  • Schmidt Reaction. In: Organic Chemistry Portal. ; 2023. Accessed January 12, 2024. [Link]

  • Method for synthesizing 6-bromo-2-tetralone.
  • Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein J Org Chem. 2021;17:2611-2619.
  • Green Approach for Synthesis of Oximes by Using Natural Acids. Int J Pharm Sci Res. 2024;15(4):1000-1006.
  • Han WW, Yakatan GJ, Maness DD. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. J Pharm Sci. 1977;66(4):573-577.
  • Mohan S, Taylor NJ, Snieckus V. Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. J Org Chem. 2016;81(15):6574-6583.
  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Sci Rep. 2017;7:42947.
  • New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. ResearchGate. Accessed January 12, 2024. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. 2012;17(10):11657-11667.
  • Facile Synthesis of 4-Substituted 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones by Reductive Cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides. ResearchGate. Accessed January 12, 2024. [Link]

  • Yang SK, Yang MS. Hydrolysis of 2-oxoquazepam in alkaline solution. J Pharm Sci. 1994;83(1):58-63.
  • New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. ResearchGate. Accessed January 12, 2024. [Link]

  • A method of purification of lorazepam.
  • (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. Molbank. 2017;2017(4):M957.
  • Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][2]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Med Chem. 2021;12(5):751-760.

  • Synthesis of 1,5- Benzodiazepines A Review. Int J Trend Sci Res Dev. 2021;5(5):497-501.
  • Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. Scilit. Accessed January 12, 2024. [Link]

  • 1,3,5-Tris-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-1,2,3,4,5,6-hexahydro-s-triazine. Molbank. 2010;2010(3):M664.
  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molbank. 2017;2017(1):M921.
  • 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. PubChem. Accessed January 12, 2024. [Link]

Sources

Technical Support Center: Optimizing Benzo[d]azepin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzo[d]azepin-2-one derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1] However, the construction of the seven-membered lactam ring can be challenging. This guide provides in-depth, experience-based answers to common issues encountered during synthesis, focusing on causality to empower your experimental design.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial queries we receive.

Q1: My intramolecular cyclization to form the benzo[d]azepin-2-one ring is failing. What are the first things I should check?

A1: When an intramolecular cyclization fails (i.e., you only recover starting material), the issue typically falls into one of three categories:

  • Catalyst Inactivity (for catalyzed reactions): Palladium-catalyzed reactions like the Heck or Buchwald-Hartwig amidation are common for this synthesis.[2][3] Catalyst inactivity is the primary suspect. Ensure your palladium source and ligands are fresh, solvents are rigorously degassed to remove oxygen, and any reagents like bases are anhydrous.

  • Insufficient Energy: The activation energy for forming a 7-membered ring is significant. If you are running the reaction at a low temperature (e.g., room temperature or 50 °C), it may simply be too slow. A systematic temperature screen is advisable.

  • Substrate Issues: Confirm the absolute purity and structural integrity of your starting material via NMR and Mass Spectrometry. An unexpected functional group or impurity can halt the reaction.

Q2: I'm observing a significant amount of a high-molecular-weight side product and very little of my desired monomeric product. What is happening?

A2: This is a classic sign that an intermolecular reaction (dimerization or polymerization) is outcompeting your desired intramolecular cyclization. The formation of a seven-membered ring is entropically disfavored. At high concentrations, two molecules of your linear precursor are more likely to find each other than the two ends of the same molecule are to find each other.

The solution is to employ the high-dilution principle . By significantly lowering the concentration of your substrate (typically to 0.001–0.05 M), you favor the intramolecular pathway. For best results, use a syringe pump to add the substrate slowly over several hours to a heated solution of the catalyst and reagents. This keeps the instantaneous concentration of the substrate vanishingly low.

Q3: Which synthetic route is generally the most robust for forming the benzo[d]azepin-2-one core?

A3: While several methods exist, including Friedel-Crafts acylations and Schmidt or Beckmann rearrangements, one of the most versatile and widely used is the intramolecular Heck reaction .[2][3][4] This palladium-catalyzed reaction forms the key C-C bond to construct the seven-membered ring from an ortho-halo-substituted benzene ring tethered to an alkene.[3][4] Its advantages include high functional group tolerance and the ability to create complex structures with good stereocontrol.[5]

The Beckmann rearrangement of a corresponding tetralone-derived oxime is another powerful, classic method for lactam synthesis.[6][7][8] The choice often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Problem 1: Low or No Conversion in a Palladium-Catalyzed Cyclization

You've set up your intramolecular Heck reaction, but after 24 hours, TLC/LC-MS analysis shows primarily starting material.

Logical Troubleshooting Workflow

cluster_catalyst Catalyst System Integrity cluster_conditions Reaction Conditions start Low/No Conversion cat_check Is Catalyst System Active? start->cat_check cat_source Source New Pd Catalyst & Ligand cat_check->cat_source No temp_check Is Temperature Sufficient? cat_check->temp_check Yes cat_degas Ensure Rigorous Degassing of Solvents cat_source->cat_degas cat_base Check Base Quality (Anhydrous?) cat_degas->cat_base cat_ligand Screen Alternative Ligands (e.g., Buchwald ligands) cat_base->cat_ligand cat_ligand->start temp_increase Increase Temperature in 20°C Increments temp_check->temp_increase No solvent_check Is Solvent Appropriate? (Solubility & BP) temp_check->solvent_check Yes temp_increase->start solvent_check->start Yes solvent_change Switch to High-Boiling Aprotic Polar Solvent (e.g., DMF, DMAc, Dioxane) solvent_check->solvent_change No solvent_change->start

Caption: Troubleshooting workflow for low conversion.

Detailed Causality & Solutions
  • Cause A: Catalyst Deactivation

    • Why it happens: The Pd(0) active species is readily oxidized to inactive Pd(II) by trace oxygen. Phosphine ligands can also be oxidized. The base can be hygroscopic, and water can interfere with the catalytic cycle.

    • Solution: Use a glovebox or Schlenk line techniques. Purge all solvents with argon or nitrogen for at least 30 minutes. Use freshly opened, high-purity catalyst and ligands. If using a carbonate or phosphate base, consider drying it in an oven before use. For challenging cyclizations, switching from standard ligands like PPh₃ to more electron-rich, bulky biarylphosphine ligands (e.g., XPhos, SPhos) can promote the crucial reductive elimination step and stabilize the catalyst.

  • Cause B: Sub-optimal Reaction Conditions

    • Why it happens: Ring formation, especially for a 7-membered ring, has a high activation barrier. The solvent must fully dissolve all components at the reaction temperature and have a boiling point high enough to permit sufficient thermal energy.

    • Solution: If your reaction in THF at 65°C is failing, a systematic screen is necessary. Set up small-scale reactions in parallel vials to test different conditions.

    ParameterCondition 1 (Baseline)Condition 2Condition 3Condition 4
    Catalyst Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / XPhosPd(dppf)Cl₂Pd(OAc)₂ / SPhos
    Base K₂CO₃Cs₂CO₃K₃PO₄DBU
    Solvent TolueneDioxaneDMFAcetonitrile
    Temperature 80 °C100 °C120 °C140 °C

    This systematic approach allows you to isolate the variable that has the most significant impact on your specific substrate.

Problem 2: Product Decomposes During Purification

You've successfully formed your product, but it degrades upon attempted purification by silica gel chromatography.

  • Cause: Acid Sensitivity

    • Why it happens: The benzo[d]azepin-2-one core can be sensitive to the acidic nature of standard silica gel. The lactam amide bond can be labile, or other functional groups on your molecule may be acid-sensitive (e.g., Boc protecting groups, acetals).

    • Solutions:

      • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another volatile base like pyridine). After stirring, pack the column as usual. This deactivates the acidic silanol groups.

      • Switch the Stationary Phase: Use neutral or basic alumina as your stationary phase instead of silica gel.

      • Avoid Chromatography: If the product is sufficiently crystalline, attempt to purify it by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Ether).

      • Reverse-Phase HPLC: For high-value, sensitive compounds, purification by reverse-phase preparative HPLC is often the most effective method, though it is more resource-intensive.[9]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Heck Cyclization under High Dilution

This protocol is a starting point for the synthesis of a benzo[d]azepin-2-one from a precursor like N-allyl-2-iodobenzamide.

Materials:

  • N-allyl-2-iodobenzamide (Substrate, 1.0 eq)

  • Pd(OAc)₂ (0.05 eq)

  • XPhos (0.10 eq)

  • Cs₂CO₃ (2.5 eq, dried)

  • Anhydrous, Degassed Dioxane

  • Syringe Pump

Procedure:

  • Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Atmosphere Inerting: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition: Add half of the total anhydrous, degassed dioxane to the flask. Heat the mixture to 100 °C with vigorous stirring.

  • Substrate Addition: Dissolve the substrate (N-allyl-2-iodobenzamide) in the remaining half of the dioxane. Draw this solution into a syringe and place it on a syringe pump.

  • Slow Addition: Set the syringe pump to add the substrate solution to the heated catalyst mixture over a period of 4 to 8 hours. The goal is to maintain a concentration of ~0.01 M.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 100 °C for an additional 12-16 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by the most suitable method identified in the troubleshooting section (e.g., chromatography on neutralized silica, recrystallization).

Visualizing the Key Concept: Intramolecular vs. Intermolecular Pathways

G cluster_intra Intramolecular (Favored at High Dilution) cluster_inter Intermolecular (Favored at High Concentration) A Linear Precursor B Benzo[d]azepin-2-one (Monomer) A->B Cyclizes C1 Linear Precursor D Dimer / Polymer C1->D Reacts C2 Linear Precursor C2->D Reacts

Sources

Technical Support Center: Purification of 4,5-Dihydro-1H-benzo[d]azepin-2(3h)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common and complex purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I have a crude reaction mixture containing a novel benzo[d]azepinone derivative. What is the most logical first step in developing a purification strategy?

The optimal purification strategy depends on the scale of your reaction and the physical properties of your crude product. A systematic approach is crucial.

  • Initial Analysis: First, analyze the crude mixture using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) if available. This provides critical information about the number of components, their relative polarities, and their mass, helping to identify your target compound and major impurities.

  • Solubility Assessment: Perform a small-scale solubility test with a range of common laboratory solvents (e.g., ethyl acetate, dichloromethane, methanol, hexanes, acetone, water). This is vital for choosing a suitable method.

  • Strategy Selection: Based on the initial analysis, use the following decision tree to select a primary purification method.

Purification_Strategy Start Crude Product Analysis (TLC, LC-MS, Solubility) IsSolid Is the crude product a solid? Start->IsSolid IsSoluble Is it soluble in a single solvent (hot) and poorly soluble (cold)? IsSolid->IsSoluble Yes Chromatography Proceed with Column Chromatography IsSolid->Chromatography No (Oil/Gum) TryRecrystallization Attempt Recrystallization IsSoluble->TryRecrystallization Yes IsSoluble->Chromatography No IsOilingOut Does it 'oil out' or remain impure? TryRecrystallization->IsOilingOut IsSeparationGood Are spots well-separated on TLC (ΔRf > 0.2)? Chromatography->IsSeparationGood IsOilingOut->Chromatography Yes IsSeparationGood->Chromatography Yes (Proceed to Column) OptimizeSolvent Optimize TLC Solvent System IsSeparationGood->OptimizeSolvent No

Caption: Decision tree for selecting an initial purification strategy.

Q2: What are the most common process-related impurities I should anticipate in the synthesis of benzo[d]azepinone derivatives?

Process-related impurities often arise from starting materials or side reactions during synthesis. For benzo[d]azepinone cores, common impurities include:

  • Unreacted Starting Materials: Such as the initial 2-aminobenzophenone or glycine ester derivatives.[1]

  • Incomplete Cyclization Products: Linear intermediates that have not fully formed the seven-membered ring.

  • Over-alkylation/Acylation Products: If N-alkylation or acylation is a synthetic step, di-alkylation or reaction at an alternative site can occur.

  • Hydrolysis Products: The lactam ring in the benzo[d]azepinone core can be susceptible to hydrolysis under strong acidic or basic conditions, opening the ring.

  • Oxidation Products: The seven-membered ring can be susceptible to oxidation, especially if it contains residual unsaturation.

Identifying these potential impurities by mass spectrometry (MS) is key to developing a chromatographic or extraction method to remove them.[1][2]

Q3: My this compound derivative is chiral. How can I separate the enantiomers?

Separating enantiomers is critical as they often exhibit different pharmacological activities.[3] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.

  • Mechanism: CSPs contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives coated on a silica support), proteins (e.g., α1-acid glycoprotein or AGP), or cyclodextrins.[4][5]

  • Column Selection:

    • Polysaccharide-based columns (e.g., Chiralpak® IA, AD): These are versatile and widely used. Separation is often achieved in normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., methanol/acetonitrile).[6]

    • Protein-based columns (e.g., Chiral-AGP®): These are excellent for separating chiral drugs and often use aqueous buffered mobile phases.[5]

    • Cyclodextrin-based columns: Effective for a range of molecules, particularly those that can fit into the cyclodextrin cavity. Separation is often achieved in reversed-phase mode.[4]

  • Method Development: Start with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol for normal phase or 50:50 Acetonitrile:Water for reversed phase) and screen different CSPs. The resolution can be optimized by adjusting the mobile phase composition, additives (e.g., trifluoroacetic acid or diethylamine), flow rate, and column temperature.[5][6] Some benzodiazepines are conformationally labile, and lowering the temperature can be necessary to resolve the enantiomers.[6][7]

Troubleshooting Guide

Problem 1: Poor Separation or Streaking on Silica Gel Column Chromatography

Symptom: After running a column, TLC analysis of the fractions shows overlapping spots, or the compound appears as a long streak on the TLC plate instead of a compact spot.

Causality & Solution:

This issue typically stems from improper solvent system selection, compound degradation on the silica, or column overloading.

Workflow: Optimizing Chromatographic Separation

Chromatography_Workflow Start Issue: Poor Separation or Streaking CheckTLC 1. Re-evaluate TLC (Target Rf ~0.3) Start->CheckTLC IsAcidicBasic Is the compound acidic or basic? CheckTLC->IsAcidicBasic AddModifier 2. Add Modifier to Mobile Phase (e.g., 0.5% TEA or AcOH) IsAcidicBasic->AddModifier Yes CheckLoading 3. Check Column Loading (Typically 1-5% of silica weight) IsAcidicBasic->CheckLoading No AddModifier->CheckLoading ConsiderSilica Is compound degrading on silica? CheckLoading->ConsiderSilica UseAlternative 4. Switch Stationary Phase (e.g., Alumina, C18, or treat silica with base) ConsiderSilica->UseAlternative Yes Success Resolution Achieved ConsiderSilica->Success No, issue resolved UseAlternative->Success

Caption: Troubleshooting workflow for column chromatography issues.

Detailed Protocol: Flash Column Chromatography

  • Solvent System Selection:

    • Using TLC, find a solvent system that moves your target compound to a retention factor (Rf) of 0.25-0.35 . A lower Rf generally leads to better separation from less polar impurities, while a higher Rf reduces run time.

    • If spots are streaking, your compound may be interacting too strongly with the acidic silica. Add a small amount of a modifier:

      • For basic compounds (common for azepines), add 0.5-1% triethylamine (TEA) to the mobile phase.

      • For acidic compounds, add 0.5-1% acetic acid (AcOH) .

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Start with a mobile phase slightly less polar than the one determined by TLC.

    • Run the column using air pressure ("flash" chromatography), collecting fractions.

    • You can use an isocratic (single solvent system) or gradient (gradually increasing polarity) elution. Gradient elution is often more effective for separating compounds with very different polarities.[8]

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Table: Common Solvent Systems for Silica Gel Chromatography

PolarityCommon SolventsTypical Use
Non-Polar Hexanes / HeptaneBase solvent for normal phase
Dichloromethane (DCM)Good general-purpose solvent
Diethyl EtherMore polar than DCM
Polar Ethyl Acetate (EtOAc)Excellent for a wide range of polarities when mixed with hexanes
AcetoneMore polar than EtOAc
Methanol (MeOH)Highly polar; used in small percentages to elute very polar compounds
Problem 2: Compound Fails to Crystallize or "Oils Out"

Symptom: When attempting recrystallization, the compound either remains fully dissolved even at low temperatures, or it separates as a liquid (an oil) instead of forming solid crystals.

Causality & Solution:

This happens when the solvent is either too good (compound remains soluble) or too poor (compound crashes out of solution non-selectively), or when impurities are inhibiting crystal lattice formation. The kinetics of recrystallization can be complex and are influenced by factors like hydrogen bonding.[9][10]

Step-by-Step Troubleshooting:

  • Re-evaluate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. If your compound is too soluble, try a less polar solvent. If it's not soluble enough, try a more polar one.

  • Use a Co-Solvent System: This is a highly effective technique.

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This method is detailed in various protocols for related compounds.[11][12]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution. This seed crystal acts as a template for further crystal growth.

  • Control the Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature first, and then move it to a refrigerator or ice bath. Insulating the flask can help slow the cooling process.

  • Remove Impurities: If the compound still oils out, it may be due to the presence of impurities that disrupt crystallization. Try passing the crude material through a short plug of silica gel first to remove baseline impurities, then attempt recrystallization again.

References

  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO México. Available at: [Link]

  • Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. I.R.I.S. (2021). Available at: [Link]

  • Separation of enantiomers of benzodiazepines on the Chiral-AGP column. ResearchGate. (2018). Available at: [Link]

  • Chiral 1,4-benzodiazepin-2-ones: Relationship Between Stereochemistry and Pharmacological Activity. PubMed. (1989). Available at: [Link]

  • 1,4-Benzodiazepines are always chiral. ResearchGate. (2001). Available at: [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PubMed. (2021). Available at: [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. ACS Publications. (2021). Available at: [Link]

  • Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography. PubMed. (1987). Available at: [Link]

  • A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. (2017). Available at: [Link]

  • Chromatographic Separation of 2,3-benzodiazepines. PubMed. (2000). Available at: [Link]

  • A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. MDPI. (2022). Available at: [Link]

  • Preparation of certain benzodiazepine compounds. Google Patents. (1967).
  • New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI. (2022). Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. (2019). Available at: [Link]

  • Analytical methods for determination of benzodiazepines. A short review. ResearchGate. (2013). Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Hindawi. (2019). Available at: [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. (2015). Available at: [Link]

  • Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). ResearchGate. (2016). Available at: [Link]

  • Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. PMC - NIH. (2017). Available at: [Link]

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. ACS Publications. (2016). Available at: [Link]

  • Purification of a Benzodiazepine From Bovine Brain and Detection of Benzodiazepine-Like Immunoreactivity in Human Brain. PubMed. (1986). Available at: [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][4][5][7]triazepines and Their Biological Activity: Recent Advances and New Approaches. PMC - PubMed Central. (2024). Available at: [Link]

  • New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. ResearchGate. (2010). Available at: [Link]

  • Isolation, characterization, and purification to homogeneity of an endogenous polypeptide with agonistic action on benzodiazepine receptors. PMC - PubMed Central. (1983). Available at: [Link]

  • Regioselective Synthesis of Dibenzo[b,f]azepin-1-ones via Silver-Catalyzed 7-endo-dig Cyclization of Alkynyl-Containing Enaminones. ACS Publications. (2020). Available at: [Link]

  • Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist. PubMed. (2001). Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. (2011). Available at: [Link]

  • Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. NIH. (2021). Available at: [Link]

  • Protein purification troubleshooting guide. Dutscher. Available at: [Link]

  • Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. ResearchGate. (2020). Available at: [Link]

  • Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. ResearchGate. (2023). Available at: [Link]

  • A Systematic Guide on HPLC Troubleshooting. ResearchGate. (2022). Available at: [Link]

  • Derivatives of 1,4-benzodiazepin-2-one and methods for preparation thereof. Google Patents. (1974).
  • An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Science Alert. (2006). Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one and its derivatives. As a class of compounds with significant therapeutic potential, their often limited aqueous solubility can present a substantial hurdle in experimental and developmental stages. This guide provides a structured, in-depth resource in a question-and-answer format to troubleshoot and overcome these challenges, ensuring the progression of your research.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is practically insoluble in aqueous buffers. What are the initial steps I should take?

A1: Poor aqueous solubility is a common characteristic of compounds with a rigid aromatic core and a crystalline structure, such as the benzo[d]azepin-2(3H)-one scaffold. The first step is a systematic characterization of the solubility profile.

Initial Recommended Actions:

  • Visual Assessment: Begin by attempting to dissolve a small, known amount of the compound in your primary aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Observe for any undissolved particles.

  • Solvent Screening: Test the solubility in a small panel of common organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile). This will help in preparing a stock solution for further experiments.

  • pH-Dependent Solubility Profile: The benzo[d]azepin-2(3H)-one structure contains a lactam and a secondary amine, suggesting potential for pH-dependent solubility. It is crucial to determine the compound's solubility across a range of pH values (e.g., from pH 2 to pH 10). Weakly basic compounds tend to be more soluble at lower pH.[1][2][3][4][5]

Q2: What are the main strategies to enhance the solubility of these compounds for in vitro assays?

A2: For in vitro biological assays, achieving a sufficient concentration of the compound in an aqueous medium without precipitation is key. Several techniques can be employed, ranging from simple to more complex formulation approaches. The choice of method will depend on the required concentration and the tolerance of the assay system to additives.

Primary Solubilization Strategies:

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[6][7][8][9][10][11][12]

  • pH Adjustment: If your compound shows a pH-dependent solubility profile, adjusting the pH of the buffer can be a simple and effective method.[12]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[14][15][16][17][18][19]

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

Q: I have a 10 mM stock solution of my benzo[d]azepin-2(3H)-one derivative in DMSO. When I dilute it to 10 µM in my cell culture medium (pH 7.4), I observe immediate precipitation. How can I prevent this?

A: This is a classic issue for "brick dust" molecules, which are highly crystalline and poorly soluble. The DMSO is a good solvent for your compound, but when diluted into an aqueous environment, the compound crashes out of solution.

Causality and Solution Workflow:

The primary cause is the drastic change in the solvent environment from a high concentration of an organic co-solvent (DMSO) to a predominantly aqueous medium. The final DMSO concentration in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts.

Caption: Decision workflow for troubleshooting precipitation from DMSO stock.

Detailed Protocols and Explanations:

  • Protocol 1: Co-Solvent System

    • Prepare a 10 mM stock solution of your compound in 100% DMSO.

    • Create an intermediate dilution (e.g., 1 mM) in a co-solvent system such as 50:50 ethanol:water or a solution containing polyethylene glycol (PEG) 400.[9]

    • Use this intermediate dilution to make the final dilution in your aqueous buffer. This gradual change in solvent polarity can prevent precipitation.

  • Protocol 2: Cyclodextrin-Mediated Solubilization

    • Prepare a stock solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer (e.g., 50 mM HP-β-CD).

    • Add your solid compound directly to the cyclodextrin solution and stir overnight to allow for complex formation.

    • Alternatively, add a small volume of your concentrated DMSO stock to the cyclodextrin solution. The cyclodextrin will encapsulate the drug as it is diluted.[16][18]

Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility

Q: I am getting highly variable results in my enzyme inhibition assay. I suspect it's due to the poor solubility of my benzo[d]azepin-2(3H)-one inhibitor. How can I confirm this and what is the best solubilization strategy to ensure consistent results?

A: Inconsistent results are a hallmark of a compound that is not fully solubilized at the tested concentrations. The effective concentration of the compound is likely lower than the nominal concentration and may vary between experiments.

Confirmation and Solution Strategy:

  • Kinetic Solubility Assay: Perform a kinetic solubility assay in your assay buffer. This involves preparing a dilution series of your DMSO stock in the buffer and measuring the turbidity over time using a nephelometer or a plate reader that can measure light scattering. This will determine the concentration at which your compound starts to precipitate.

  • Choosing a Robust Solubilization Method: For quantitative assays, it is crucial to use a solubilization method that provides a stable and monomeric form of the compound.

Comparison of Solubilization Techniques for In Vitro Assays

TechniqueAdvantagesDisadvantagesBest For
Co-solvents (e.g., Ethanol, PEG 400) Simple, inexpensive, and effective for moderately hydrophobic compounds.[6][7]Can affect protein stability and enzyme activity at higher concentrations.Initial screening and assays tolerant to low percentages of organic solvents.
pH Adjustment Very simple if the compound has ionizable groups.[12]May not be suitable for assays with a strict pH requirement; can affect compound stability.Compounds with a pKa in a usable range and pH-tolerant assays.
Surfactants (e.g., Tween 80) High solubilizing capacity.[13]Can interfere with assays by denaturing proteins or interacting with membranes.Assays where potential surfactant interference has been ruled out.
Cyclodextrins (e.g., HP-β-CD) Generally biocompatible and can provide a stable, monomeric solution of the drug.[14][16]Can be expensive; may interact with other components of the assay.Sensitive biological assays where other methods are not suitable.

Recommended Approach: Amorphous Solid Dispersions for Pre-clinical Studies

For more advanced studies, such as animal pharmacology, creating an amorphous solid dispersion can significantly enhance solubility and bioavailability.[20][21][22] This involves dispersing the drug in a polymer matrix.[23]

Caption: Workflow for creating an amorphous solid dispersion.

Issue 3: Low Oral Bioavailability in Animal Studies

Q: My benzo[d]azepin-2(3H)-one lead candidate shows excellent in vitro potency but has very low oral bioavailability in rats. I suspect this is due to its poor solubility in the gastrointestinal tract. What formulation strategies can I explore to improve its absorption?

A: Low oral bioavailability for a potent but poorly soluble compound is a classic Biopharmaceutics Classification System (BCS) Class II/IV problem.[24] The dissolution of the drug in the gastrointestinal fluids is the rate-limiting step for absorption.[6]

Strategies to Enhance Oral Bioavailability:

  • Particle Size Reduction (Nanosuspension): Reducing the particle size of the drug increases the surface area available for dissolution.[15][25] Formulating the compound as a nanosuspension can dramatically improve its dissolution rate and, consequently, its oral absorption.[24][26][27][28]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective. These formulations can help to solubilize the drug in the gut and facilitate its absorption via the lymphatic pathway.[29][30]

  • Solid Dispersions: As mentioned previously, creating an amorphous solid dispersion can increase the aqueous solubility and dissolution rate, leading to improved bioavailability.[20][21]

Experimental Protocol: Basic Solubility Assessment

This protocol outlines a method for determining the thermodynamic solubility of a this compound compound in a relevant buffer.

Materials:

  • Your benzo[d]azepin-2(3H)-one compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile and water

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of your solid compound to a known volume of PBS (e.g., 5 mg to 1 ml) in a glass vial.

  • Cap the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Shake the suspension for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

  • Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

References

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • Al-Kassas, R., et al. (2016). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Controlled Release, 225, 87-99.
  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • International Journal of Pharmaceutical Sciences and Research. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS.
  • International Journal of Pharmaceutical Sciences and Research. (2013).
  • Slideshare. (n.d.). Cosolvency.
  • Pharma Excipients. (2023).
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin in drug delivery: an updated review.
  • Indian Journal of Pharmaceutical Sciences. (2018). Method Development and Validation for the Estimation of Candesartan Cilexetil in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometry using Cosolvency Technique.
  • Drug Development and Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Wikipedia. (n.d.). Cosolvent.
  • Global Pharmaceutical Sciences Review. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 4.
  • PubMed. (2010).
  • Pharmaceutical Technology. (2022).
  • ACS Publications. (2015).
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • Pharma Excipients. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of p.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
  • Taylor & Francis Online. (2010).
  • Evonik. (2022). EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility.
  • ResearchGate. (2010).
  • Benchchem. (n.d.). 4,5-dihydro-1h-benzo[e][24][26]diazepin-2(3h)-one.

  • ChemicalBook. (n.d.). This compound.
  • LookChem. (n.d.). Cas 15987-50-5,4,5-DIHYDRO-1H-BENZO[D]AZEPIN-2(3H).
  • CymitQuimica. (n.d.). This compound.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Chemrio. (n.d.). 4,5-Dihydro-1h-benzo[d][26][27]diazepin-2(3h)-one.

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • International Journal of Research in Pharmaceutical Sciences. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • AA Blocks. (n.d.). 1824-72-2 | 4,5-Dihydro-1H-benzo[e][24][26]diazepin-2(3H).

  • Sigma-Aldrich. (n.d.). This compound.
  • TCI Chemicals. (n.d.). 7,8-Dimethoxy-1H-benzo[d]azepin-2(3H)-one | 73942-87-7.

Sources

Identifying and minimizing byproducts in 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable benzolactam intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in mechanistic principles and supported by established literature.

I. Introduction to the Synthesis and its Challenges

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of various pharmacologically active agents. Its synthesis, typically achieved through ring expansion of α-tetralone derivatives, is primarily accomplished via two key name reactions: the Beckmann rearrangement and the Schmidt reaction. While effective, both methodologies are susceptible to the formation of specific byproducts that can complicate purification and reduce yields. This guide will dissect these challenges and provide actionable solutions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent and industrially relevant methods for constructing the this compound ring system are:

  • The Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of α-tetralone oxime to the corresponding lactam.[1][2][3]

  • The Schmidt Reaction: This method entails the reaction of α-tetralone with hydrazoic acid (HN₃) or a TMS-azide under acidic conditions to yield the lactam.[4]

Both reactions are initiated from the readily available starting material, α-tetralone.

Q2: What is the primary challenge in synthesizing this compound?

A2: The principal challenge lies in controlling the regioselectivity of the ring expansion. Both the Beckmann and Schmidt reactions can theoretically produce two different regioisomeric lactams. The desired product is this compound, resulting from the migration of the aryl group. However, migration of the alkyl group leads to the formation of the isomeric byproduct, 3,4-dihydro-2H-benzo[c]azepin-1(5H)-one.

Q3: How can I distinguish between the desired product and its regioisomeric byproduct?

A3: A combination of spectroscopic methods is essential for unambiguous identification:

  • ¹H NMR Spectroscopy: The methylene protons adjacent to the carbonyl and the nitrogen will exhibit distinct chemical shifts and coupling patterns in the two isomers. For the desired product, you would expect to see specific signals for the protons at positions 3, 4, and 5.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is a key indicator. These values will differ between the two lactam isomers.

  • Mass Spectrometry: While both isomers have the same molecular weight, their fragmentation patterns upon techniques like Collision-Induced Dissociation (CID) may differ, aiding in their differentiation.[5][6]

III. Troubleshooting Guide: The Beckmann Rearrangement Route

The Beckmann rearrangement of α-tetralone oxime is a cornerstone of this synthesis. However, several issues can arise.

Problem 1: My reaction yields a mixture of two isomeric lactams.

  • Causality: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the leaving group on the oxime nitrogen migrates.[1][7][8] α-Tetralone oxime can exist as two geometric isomers (E and Z). If both isomers are present or if the reaction conditions promote their interconversion, a mixture of the two regioisomeric lactams will be formed.[1][8]

  • Solutions:

    • Isolate the Pure Oxime Isomer: If possible, separate the E and Z isomers of the α-tetralone oxime by chromatography or crystallization before the rearrangement. The desired this compound is formed from the isomer where the aryl group is anti to the hydroxyl group.

    • Control Reaction Conditions: Certain reagents are less likely to cause competing isomerization of the oxime. Using reagents like p-toluenesulfonyl chloride or phosphorus pentachloride instead of strong Brønsted acids can sometimes minimize the formation of the undesired isomer.[9]

    • Temperature Control: Running the reaction at lower temperatures may suppress the equilibration of the oxime isomers.

Problem 2: I am observing a significant amount of a nitrile byproduct.

  • Causality: This is likely due to a competing reaction known as the Beckmann fragmentation .[1][3] This side reaction is favored when the group alpha to the oxime can form a stable carbocation. In the case of α-tetralone oxime, fragmentation can lead to the formation of a nitrile-containing carboxylic acid after workup.

  • Solutions:

    • Choice of Acid: The choice of acid catalyst can influence the extent of fragmentation. Milder Lewis acids or specific Brønsted acids under controlled conditions may favor the rearrangement pathway.

    • Solvent Selection: The polarity and nucleophilicity of the solvent can play a role. Less polar solvents may disfavor the formation of the carbocation intermediate required for fragmentation.

Diagram: Beckmann Rearrangement and Competing Fragmentation

Beckmann_Byproducts cluster_start Starting Material cluster_rearrangement Beckmann Rearrangement cluster_fragmentation Beckmann Fragmentation alpha-Tetralone_Oxime α-Tetralone Oxime Desired_Product This compound alpha-Tetralone_Oxime->Desired_Product Aryl Migration Isomeric_Byproduct 3,4-Dihydro-2H-benzo[c]azepin-1(5H)-one alpha-Tetralone_Oxime->Isomeric_Byproduct Alkyl Migration Nitrile_Byproduct Nitrile Byproduct alpha-Tetralone_Oxime->Nitrile_Byproduct Fragmentation

Caption: Key pathways in the Beckmann rearrangement of α-tetralone oxime.

IV. Troubleshooting Guide: The Schmidt Reaction Route

The Schmidt reaction offers an alternative route, but it comes with its own set of potential pitfalls.

Problem 1: My reaction is producing the undesired regioisomeric lactam.

  • Causality: Similar to the Beckmann rearrangement, the Schmidt reaction's regioselectivity depends on which group (aryl or alkyl) migrates. The choice of acid catalyst has been shown to significantly influence the migratory aptitude of these groups. For instance, using concentrated sulfuric acid with α-tetralone has been reported to favor aryl migration, leading to the desired product, while hydrochloric acid can favor alkyl migration.[4]

  • Solutions:

    • Acid Catalyst Selection: Carefully select the acid catalyst based on literature precedents for similar substrates. For α-tetralone, sulfuric acid or polyphosphoric acid are often preferred for maximizing the yield of this compound.

    • Reaction Temperature: The reaction temperature can also affect the product ratio. Optimization studies may be necessary to find the ideal temperature for your specific substrate and conditions.

Problem 2: I am isolating a significant amount of a tetrazole byproduct.

  • Causality: Tetrazole formation is a known side reaction in the Schmidt reaction, particularly when an excess of hydrazoic acid is used or under certain reaction conditions.[10][11][12] The nitrilium ion intermediate, which is a precursor to the lactam, can be trapped by another molecule of hydrazoic acid to form the tetrazole.[11] The formation of a seven-membered ring from a six-membered ring can be thermodynamically less favorable, which can make the competing tetrazole formation more prominent with substrates like α-tetralone.[10][12]

  • Solutions:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the azide reagent (e.g., sodium azide or TMS-azide). A large excess of hydrazoic acid will favor tetrazole formation.

    • Reaction Conditions: The choice of solvent and acid can influence the rate of tetrazole formation. Nonaqueous conditions and the use of Lewis acids might, in some cases, increase the likelihood of this side reaction.[11] Careful optimization is key.

    • TMS-Azide as an Alternative: Using trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid like TMSOTf can sometimes provide cleaner reactions with less tetrazole formation compared to using sodium azide and a strong Brønsted acid.[11]

Diagram: Schmidt Reaction and Tetrazole Formation

Schmidt_Byproducts cluster_start Starting Material cluster_rearrangement Schmidt Reaction cluster_tetrazole Side Reaction alpha-Tetralone α-Tetralone Desired_Product This compound alpha-Tetralone->Desired_Product Aryl Migration Isomeric_Byproduct 3,4-Dihydro-2H-benzo[c]azepin-1(5H)-one alpha-Tetralone->Isomeric_Byproduct Alkyl Migration Tetrazole_Byproduct Tetrazole Byproduct Desired_Product->Tetrazole_Byproduct Reaction with excess HN₃ Isomeric_Byproduct->Tetrazole_Byproduct Reaction with excess HN₃

Caption: Major reaction pathways in the Schmidt reaction of α-tetralone.

V. Purification Strategies

Challenge: Separating the desired product from its regioisomer and other byproducts.

The structural similarity between this compound and its regioisomer, 3,4-dihydro-2H-benzo[c]azepin-1(5H)-one, can make their separation challenging as they often have similar polarities and may co-crystallize.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A systematic evaluation of solvent systems is recommended. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or acetone. A shallow gradient can often resolve closely eluting isomers.

    • Pro Tip: Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (if the compounds are basic) can sometimes improve peak shape and resolution.

  • Crystallization:

    • Solvent Selection: The key to successful purification by crystallization is finding a solvent or solvent system in which the desired product has a significantly different solubility from the impurities, especially at different temperatures.[13][14][15]

    • Common Solvents: Ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes are good starting points for screening.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble. Allow the solution to cool slowly to promote the formation of well-defined crystals of the less soluble component (hopefully your desired product).[14][15] Seeding with a pure crystal of the desired product can be beneficial.

Purification Method Advantages Disadvantages
Column Chromatography High resolving power for isomers.Can be time-consuming and require large solvent volumes for large-scale purifications.
Crystallization Scalable and cost-effective for large quantities.May not be effective if the product and byproduct have very similar solubilities or form solid solutions.

VI. Analytical Characterization

Accurate identification of the product and byproducts is crucial. Below is a general guide to the expected NMR and MS characteristics.

Compound Key ¹H NMR Features Key ¹³C NMR Features Mass Spectrometry
This compound Distinct signals for CH₂ groups at positions 3, 4, and 5. Aromatic protons will show characteristic splitting patterns.Unique chemical shift for the C=O group and the aromatic carbons.Molecular ion peak corresponding to the molecular weight. Fragmentation pattern may involve cleavage of the seven-membered ring.
3,4-Dihydro-2H-benzo[c]azepin-1(5H)-one Different chemical shifts and coupling constants for the CH₂ groups compared to the desired product.The C=O chemical shift will be different from the desired product.Same molecular ion peak as the desired product, but potentially different fragmentation patterns.[5][6]
Nitrile Byproduct Presence of a characteristic nitrile peak in the IR spectrum. The ¹H and ¹³C NMR will show signals corresponding to the opened ring structure.A signal for the nitrile carbon will be present in the ¹³C NMR spectrum.Molecular ion will correspond to the fragmented structure.
Tetrazole Byproduct The aromatic region of the ¹H NMR will be more complex due to the tetrazole ring.The ¹³C NMR will show signals for the carbons of the tetrazole ring.The molecular ion will correspond to the addition of a tetrazole ring to the starting ketone.

VII. Experimental Protocols

Protocol 1: Beckmann Rearrangement of α-Tetralone Oxime

  • Oxime Formation: To a solution of α-tetralone in ethanol, add hydroxylamine hydrochloride and a base such as sodium acetate or pyridine. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into water to precipitate the oxime. Filter, wash with water, and dry the solid.

  • Rearrangement: Add the α-tetralone oxime to a pre-cooled solution of a strong acid like polyphosphoric acid or sulfuric acid. Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide). The product will precipitate out.

  • Purification: Filter the crude product, wash with water, and dry. Purify by column chromatography on silica gel or by crystallization from a suitable solvent.

Protocol 2: Schmidt Reaction of α-Tetralone

  • Reaction Setup: Dissolve α-tetralone in a suitable solvent such as chloroform or benzene. Add a strong acid like concentrated sulfuric acid.

  • Azide Addition: Cool the mixture in an ice bath and add sodium azide portion-wise, maintaining the temperature below 10 °C. Caution: Hydrazoic acid is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion as indicated by TLC.

  • Work-up: Pour the reaction mixture onto ice and neutralize with a base.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

VIII. References

  • Péter, A., Fülöp, F., & Török, G. (2001). Enantiomeric Separation of a Series of β‐Lactams Using Capillary Zone Electrophoresis. Journal of Liquid Chromatography & Related Technologies, 30(12), 1745-1757.

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Armstrong, D. W., Sun, P., & Péter, A. (2009). Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. Chromatographia, 69(3-4), 331-337.

  • Chemistry Stack Exchange. (2020). Formation of tetrazoles from ketones in Schmidt reaction. Retrieved from [Link]

  • Sun, P., Wang, C., & Armstrong, D. W. (2005). Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 28(15), 2345-2361.

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2018). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry, 14, 2933-2939.

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. European Journal of Medicinal Chemistry, 187, 111956.

  • Molbank. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2025(2), M2011.

  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Enantiomeric Separation of a Series of B-Lactams Using Capillary Zone Electrophoresis. Journal of Liquid Chromatography & Related Technologies, 30(12), 1745-1757.

  • AdiChemistry. (n.d.). BECKMANN REARRANGEMENT | MECHANISM. Retrieved from [Link]

  • Aubé, J., & Milligan, G. L. (2009). Cation-π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Journal of the American Chemical Society, 131(42), 15217-15228.

  • University of Fribourg, Chemistry Department. (n.d.). Guide for crystallization. Retrieved from [Link] Crystallography/Guide_for_crystallization.pdf

  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Retrieved from [Link]

  • Wipf, P., & Kim, Y. (2018). Reagent-controlled regiodivergent ring expansions of steroids. Nature Chemistry, 10(6), 626-631.

  • Rida, S. M., El-Messaoudi, M., & El-Fattah, H. A. (2020). Gas-phase fragmentation study of two 1,5-benzodiazepin-2-one derivatives using electrospray ionization tandem mass spectrometry. Journal Marocain de Chimie Hétérocyclique, 19(1), 70-79.

  • Scribd. (n.d.). Crystallization S16. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization and Purification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Retrieved from [Link]

  • PubMed. (2009). Cation-pi control of regiochemistry of intramolecular Schmidt reactions en route to bridged bicyclic lactams. Journal of the American Chemical Society, 131(42), 15217-15228.

  • ResearchGate. (n.d.). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • American Chemical Society. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. The Journal of Organic Chemistry, 86(15), 10349-10360.

  • PubMed. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.

  • ResearchGate. (n.d.). Regio‐ and stereoselectivity of the intramolecular Schmidt reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • ResearchGate. (n.d.). Benzodiazepine analogues. Part 19. 1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives. Retrieved from [Link]

  • PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10.

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • RSC Advances. (2021). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances, 11(40), 24466-24473.

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields. The primary synthetic route discussed involves the Beckmann rearrangement of 2-tetralone oxime, a robust but nuanced transformation.

Core Synthetic Workflow

The synthesis is typically a two-step process starting from commercially available 2-tetralone. The key is successfully executing the Beckmann rearrangement, which expands the six-membered ketone ring into a seven-membered lactam.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement A 2-Tetralone B 2-Tetralone Oxime A->B NH2OH·HCl, Base (e.g., Pyridine, NaOAc) C This compound (Desired Lactam) B->C Acid Catalyst (e.g., H2SO4, PPA)

Caption: High-level overview of the synthetic pathway.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the rationale behind them.

Part 1: Synthesis of 2-Tetralone Oxime (Starting Material)

Question 1: My yield for the conversion of 2-tetralone to its oxime is low, and I see a lot of unreacted starting material by TLC. What's going wrong?

Answer: Low conversion in oximation reactions is typically traced back to three factors: reagent stoichiometry, pH control, and reaction temperature.

  • Causality (Reagent & pH): The reaction involves the nucleophilic attack of hydroxylamine (NH₂OH) on the ketone carbonyl.[1] Hydroxylamine is commonly supplied as a hydrochloride salt (NH₂OH·HCl) to improve its shelf stability.[2] For the reaction to proceed, you must add a base to liberate the free, nucleophilic hydroxylamine. If the reaction medium is too acidic, the hydroxylamine will be fully protonated (NH₃OH⁺), rendering it non-nucleophilic. If it's too basic, the reaction can be sluggish. The goal is a slightly acidic to neutral pH (around 4-6) to facilitate both carbonyl activation and ensure sufficient free hydroxylamine.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Use a slight excess of both hydroxylamine hydrochloride (1.1-1.5 equivalents) and the base (1.1-1.5 equivalents) to drive the equilibrium towards the product.

    • Choice of Base: Sodium acetate is a common and effective choice as it buffers the reaction medium. Pyridine can also be used, often acting as both the base and a solvent. Traditional methods using strong bases like NaOH are less ideal due to potential side reactions.[3]

    • Temperature and Time: While the reaction often proceeds at room temperature, gentle heating (40-60 °C) can significantly increase the rate and push the reaction to completion. Monitor the reaction by TLC until the 2-tetralone spot has disappeared.

    • Solvent: Ethanol is a standard solvent as it effectively dissolves both the ketone and the reagents.

Part 2: The Beckmann Rearrangement

Question 2: My Beckmann rearrangement of 2-tetralone oxime is giving a very low yield of the desired lactam. What are the most common failure points?

Answer: This is the most critical and challenging step of the synthesis. Poor yields are almost always due to one of two competing side reactions: Beckmann fragmentation or the formation of an undesired regioisomer .[3][4] The choice of acid catalyst and strict control of reaction conditions are paramount.

  • Causality: The Beckmann rearrangement proceeds by converting the oxime's hydroxyl into a good leaving group (e.g., -OH₂⁺ with a strong acid).[1][5] This is followed by the migration of the group anti (trans) to this leaving group, resulting in a nitrilium ion which is then hydrolyzed to the amide.[3][4] The main issues arise when the migrating group can form a stable carbocation, opening the door for the fragmentation pathway.[3][6]

Question 3: I've isolated a major byproduct that shows a strong nitrile peak (~2230 cm⁻¹) in the IR spectrum. What is it and how do I prevent its formation?

Answer: You are observing the classic side reaction known as Beckmann fragmentation .[3][6] This pathway competes directly with the desired rearrangement and is a major cause of low yields in this specific synthesis.

  • Causality (Rearrangement vs. Fragmentation): The key intermediate after the leaving group departs can either be a nitrilium ion (leading to rearrangement) or it can fragment into a nitrile and a carbocation. Fragmentation is highly favored if the group alpha to the oxime carbon (in this case, the benzylic carbon of the tetralone ring) can stabilize a positive charge. The benzylic carbocation that would be formed from 2-tetralone oxime is relatively stable, making fragmentation a significant risk.[6]

G cluster_rearrangement Desired Pathway: Rearrangement cluster_fragmentation Side Reaction: Fragmentation start Protonated 2-Tetralone Oxime rearrange_ts Concerted Migration (Aryl group moves to N) start->rearrange_ts Favored by milder acids, lower temperatures fragment_ts C-C Bond Cleavage start->fragment_ts Favored by strong acids, high temperatures, stability of carbocation nitrilium Nitrilium Ion rearrange_ts->nitrilium hydrolysis Hydrolysis nitrilium->hydrolysis product Desired Lactam hydrolysis->product carbocation Benzylic Carbocation + Nitrile fragment_ts->carbocation side_product Nitrile Byproduct carbocation->side_product

Sources

Technical Support Center: Crystallization of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one. This guide is designed for researchers, chemists, and pharmaceutical development professionals to troubleshoot and optimize the isolation of this key intermediate. The following content is structured into a troubleshooting guide and frequently asked questions to directly address common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific problems that may arise during the crystallization of this compound. Each issue is analyzed by its potential causes, followed by actionable solutions grounded in chemical principles.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This is problematic as the oil phase often traps impurities and rarely solidifies into a pure, crystalline product.[2]

Potential Causes:

  • High Supersaturation at Elevated Temperatures: The solution becomes supersaturated while the temperature is still above the compound's melting point in the solvent matrix.[2]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of nucleation and crystal growth. The system bypasses the metastable zone where crystallization occurs, entering a labile zone where amorphous precipitation or oiling out is favored.[1][3]

  • Presence of Impurities: Significant levels of impurities can depress the melting point of the compound, making it more likely to separate as a liquid.[2][3]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or the polarity mismatch between solute and solvent is too great.

Recommended Solutions:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature (e.g., by leaving it on the benchtop, insulated with glass wool) before moving it to an ice bath. Slower cooling provides a longer residence time in the metastable zone, promoting controlled crystal growth over oiling.[3][4]

  • Decrease Solution Concentration: Re-heat the solution until the oil dissolves, then add a small amount (5-10% volume) of additional hot solvent to reduce the overall concentration.[2] This lowers the saturation point, requiring a lower temperature to be reached before precipitation begins.

  • Utilize a Seed Crystal: Introduce a seed crystal (a tiny crystal of the pure compound) at a temperature just below the saturation point.[2][5] This provides a template for organized crystal growth, bypassing the kinetic barrier for primary nucleation and guiding the system towards crystallization rather than oiling out.

  • Re-evaluate the Solvent System: If oiling persists, the solvent system may be suboptimal. Consider using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent at an elevated temperature until slight turbidity appears. This carefully controlled approach to supersaturation can prevent oiling.[6]

Problem 2: No Crystals Form, Even After Extended Cooling

This issue indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Potential Causes:

  • Excessive Solvent: Too much solvent was used initially, meaning the solution remains undersaturated even at low temperatures.[2]

  • Compound is Highly Soluble: The compound may be too soluble in the chosen solvent, even at 0-4 °C.

  • Slow Nucleation Kinetics: Some compounds are reluctant to self-nucleate, even in a supersaturated state.

Recommended Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[6]

    • Seed Crystals: Add a small seed crystal of the pure compound to the cold solution.[2]

  • Increase Concentration: Gently heat the solution and evaporate a portion of the solvent (e.g., 20-30%) under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.[2]

  • Introduce an Anti-Solvent: If using a single solvent, carefully add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until persistent cloudiness is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.[7]

  • Lower the Temperature: If not already done, cool the solution in a dry ice/acetone bath, but be mindful that very rapid cooling can lead to the formation of small, impure crystals.

Problem 3: Poor Crystal Quality (Needles, Plates, or Amorphous Powder)

The final product lacks a well-defined crystalline structure, which can lead to difficulties in filtration, drying, and may indicate the presence of impurities or an unstable polymorphic form.

Potential Causes:

  • Rapid Crystallization: High levels of supersaturation achieved too quickly can lead to rapid precipitation of fine powders or fragile needles, which tend to have high surface area and trap impurities.[8]

  • Presence of Specific Impurities: Structurally related impurities can interact with growing crystal faces, inhibiting growth in certain directions and leading to altered crystal habits (e.g., changing from prisms to needles).[9][10]

  • Solvent Effects: The solvent can influence crystal habit. For example, more polar solvents may favor the growth of certain crystal faces over others.

Recommended Solutions:

  • Employ Slurry Maturation (Ostwald Ripening): If you obtain a fine powder or an amorphous solid, hold the mixture as a slurry (a suspension of the solid in the mother liquor) at a controlled temperature with stirring for several hours or days.[5] This process allows the less stable, smaller particles to dissolve and redeposit onto larger, more stable crystals, often leading to a more uniform and stable crystalline form.

  • Optimize the Cooling Profile: A slower, more controlled cooling process is fundamental to growing larger, more well-defined crystals.[4]

  • Perform a Re-crystallization: Dissolve the impure solid in a minimal amount of fresh, hot solvent and repeat the crystallization process. A second crystallization is often highly effective at removing occluded impurities and improving crystal quality.[3]

  • Screen Different Solvents: The choice of solvent can significantly impact crystal morphology.[11] Experiment with solvents of different polarities (e.g., alcohols, esters, ketones, hydrocarbons) to find a system that produces the desired crystal habit.

Crystallization Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization issues.

G start Start: Crude 4,5-Dihydro-1h-benzo [d]azepin-2(3h)-one dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly to RT, then Ice Bath dissolve->cool outcome Evaluate Outcome cool->outcome success Good Crystals Formed (Filter & Dry) outcome->success Success oiled_out Problem: 'Oiling Out' outcome->oiled_out Liquid droplets form no_xtals Problem: No Crystals outcome->no_xtals Clear solution remains poor_xtals Problem: Poor Quality (Needles/Powder) outcome->poor_xtals Fine powder/needles sol_oil1 Re-heat, Add 5-10% More Solvent, Cool Slower oiled_out->sol_oil1 sol_oil2 Try Seeding at Saturation Temperature oiled_out->sol_oil2 sol_no1 Induce Nucleation: Scratch or Seed no_xtals->sol_no1 sol_no2 Concentrate Solution (Evaporate Some Solvent) no_xtals->sol_no2 sol_poor1 Re-crystallize from Fresh Solvent poor_xtals->sol_poor1 sol_poor2 Slurry in Mother Liquor at RT for 12-24h poor_xtals->sol_poor2 sol_oil1->cool Retry sol_oil2->cool Retry sol_no1->cool Retry sol_no2->cool Retry sol_poor1->dissolve Restart sol_poor2->success Isolate improved crystals

Caption: A decision tree for troubleshooting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for crystallizing this compound?

There is no single "best" solvent, as the optimal choice depends on the impurity profile of your crude material.[12] A good starting point is to screen a range of solvents with varying polarities. Given the benzolactam structure, which contains both polar (amide) and non-polar (benzene ring) functionalities, solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate are excellent candidates.[13]

A systematic screening approach is recommended:

  • Place a small amount (10-20 mg) of your crude material in several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid dissolves. A good candidate solvent will dissolve the compound poorly at room temperature but well upon heating.[14]

  • Heat the tubes that did not fully dissolve. An ideal solvent will dissolve the compound completely near its boiling point.

  • Allow the dissolved solutions to cool slowly. The solvent that yields high-quality crystals with a good recovery is the most promising.

Solvent Class Examples Rationale
Alcohols Ethanol, IsopropanolGood balance of polarity; often shows a significant solubility difference between hot and cold conditions.
Esters Ethyl AcetateMedium polarity; effective for many pharmaceutical intermediates.
Ketones AcetonePolar aprotic; can be very effective but its low boiling point can lead to rapid evaporation and crashing out.
Nitriles AcetonitrilePolar aprotic; often yields high-quality crystals for amide-containing compounds.[13]

Q2: My compound seems to be polymorphic. How can I ensure I isolate the desired, stable form?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in drug development as different forms can have different physical properties (solubility, stability, etc.).[15][16]

To control polymorphism:

  • Control Cooling Rate: The stable polymorph is typically obtained through slow cooling and equilibration, while metastable forms are often captured by rapid cooling ("crash cooling").[11]

  • Seeding: Seeding a supersaturated solution with a crystal of the known stable form is the most reliable method to ensure crystallization of that form.[5]

  • Solvent Selection: Different solvents can stabilize different polymorphs. A thorough solvent screen is essential.[11]

  • Slurrying: Slurrying a mixture of polymorphs in a suitable solvent will, over time, convert the less stable forms into the most stable form at that temperature (Ostwald's Rule of Stages).[5]

  • Characterization: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM) to identify and characterize the polymorphic form(s) you have isolated.[17][18][19]

Q3: How do I know if my final product is pure? What are the key analytical checks?

Visual inspection of crystals is not sufficient to determine purity. A combination of analytical techniques is required:

  • Melting Point: A sharp melting point within a narrow range (e.g., < 1-2 °C) is a classic indicator of purity. Impurities tend to depress and broaden the melting range.

  • Chromatography (HPLC, UPLC): This is the gold standard for purity assessment. An HPLC analysis of the crystallized material should show a single major peak, with any impurities below your specified threshold (e.g., <0.1%).

  • Spectroscopy (¹H NMR, ¹³C NMR): NMR spectroscopy can confirm the chemical structure and identify the presence of any residual solvents or organic impurities. Integration of impurity peaks relative to the main compound peaks can provide a quantitative estimate of their levels.

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature and is excellent for quantifying the amount of residual solvent or water in the final product.[18]

Q4: Can residual starting materials or intermediates affect the crystallization?

Absolutely. The presence of impurities, even at low levels, can have a significant impact on crystallization by:

  • Inhibiting Nucleation: Impurities can increase the energy barrier for nucleation, requiring higher supersaturation or longer induction times.[20]

  • Altering Crystal Habit: Impurities can adsorb onto specific faces of a growing crystal, slowing or stopping growth on that face and leading to a different overall shape (e.g., needles instead of blocks).[8]

  • Incorporation into the Lattice: If an impurity is structurally very similar to the target molecule, it can be incorporated directly into the crystal lattice, forming a solid solution that is very difficult to remove.[21]

If you suspect impurities are causing issues, it is often best to purify the crude material by another method (e.g., column chromatography) before attempting crystallization.

References

  • University of Colorado, Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved January 11, 2026, from [Link]

  • Lupyan, D. (2008). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. Retrieved January 11, 2026, from [Link]

  • Price, C. P., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Retrieved January 11, 2026, from [Link]

  • Bernstein, J. (2020). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Oxford Academic. Retrieved January 11, 2026, from [Link]

  • Kumar, A., et al. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology. Retrieved January 11, 2026, from [Link]

  • Price, C. P., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Srinivas, K., et al. (2015). Emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). List of analytical techniques for polymorph characterization. Retrieved January 11, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved January 11, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 11, 2026, from [Link]

  • Price, C. P., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Retrieved January 11, 2026, from [Link]

  • Girard, K. P., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development, ACS Publications. Retrieved January 11, 2026, from [Link]

  • Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved January 11, 2026, from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved January 11, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved January 11, 2026, from [Link]

  • Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved January 11, 2026, from [Link]

  • Choi, H. (2021). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA - University of Alberta. Retrieved January 11, 2026, from [Link]

  • Cask, K., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Retrieved January 11, 2026, from [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons. Retrieved January 11, 2026, from [Link]

  • Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. PDF. Retrieved January 11, 2026, from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved January 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 11, 2026, from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Unknown. (n.d.). Re-crystallization experiments. Retrieved January 11, 2026, from [Link]

  • Technobis Crystallization Systems. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved January 11, 2026, from [Link]

  • Kim, E. K., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Stability Testing of 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stability testing of 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one and its structural analogs. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust stability profile for this class of compounds. As a Senior Application Scientist, my objective is to explain not just the procedural steps but the fundamental causality behind them, ensuring your experimental design is both compliant and scientifically sound.

The core structure of this compound features a seven-membered lactam (a cyclic amide) fused to a benzene ring.[1] This chemical architecture is central to its biological activity but also dictates its stability challenges.[2] Understanding its potential degradation pathways is critical for ensuring the safety, efficacy, and shelf-life of any resulting therapeutic agent, a cornerstone of pharmaceutical development as mandated by global regulatory bodies.[3][4] This guide will address common questions, troubleshoot potential experimental hurdles, and provide validated protocols to build a comprehensive stability-indicating data package.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions researchers encounter when initiating stability studies for this compound class.

Q1: What are the primary chemical liabilities and expected degradation pathways for this compound?

A1: The primary chemical liability is the lactam ring. Lactams, being cyclic amides, are susceptible to hydrolysis under both acidic and basic conditions, which results in ring-opening to form an amino acid derivative.[5][6] Other significant pathways to investigate, common to benzodiazepine-like structures, include oxidation and photolysis.[7][8]

  • Hydrolytic Degradation: This is the most anticipated degradation route. The amide bond within the seven-membered ring can be cleaved by water, a reaction catalyzed by H+ (acid) or OH- (base). This would break open the diazepine ring to form a substituted aminobenzenepropanoic acid analog.

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly if there are electron-rich positions on the aromatic ring or at the nitrogen atoms.[5] Forced degradation studies using agents like hydrogen peroxide are essential to probe this vulnerability.

  • Photodegradation: Aromatic systems and heteroatoms can absorb UV or visible light, leading to photochemical reactions.[9] As per ICH Q1B guidelines, photostability testing is a mandatory part of stress testing to determine if the molecule requires protection from light.[10][11]

Q2: What are the standard "forced degradation" or "stress testing" conditions I should apply?

A2: Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[6][12][13] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API); over-stressing can lead to secondary degradants not relevant to real-world storage.[5] The conditions should be more severe than standard accelerated stability testing.[12]

Stress ConditionTypical Reagents and ConditionsRationale & Causality
Acid Hydrolysis 0.1 N to 1 N HCl at room temperature or elevated (40-60 °C)Catalyzes the hydrolysis of the lactam amide bond.[5]
Base Hydrolysis 0.1 N to 1 N NaOH at room temperature or elevated (40-60 °C)Saponification of the lactam amide bond, often faster than acid hydrolysis.[5]
Neutral Hydrolysis Deionized Water at elevated temperature (e.g., 60-80 °C)Assesses the intrinsic stability of the molecule in the presence of water alone.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperatureSimulates oxidative stress to identify potential oxidized impurities.[6]
Thermal (Dry Heat) 60 °C to 80 °C in a calibrated ovenEvaluates the solid-state stability of the drug substance.[14]
Photostability Exposure to light source providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energyPer ICH Q1B, assesses degradation upon exposure to light. A dark control is crucial to differentiate thermal from photodegradation.[9][10]

Q3: Why is a "stability-indicating" analytical method essential, and what does it entail?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API without interference from any other components, including excipients, impurities, or, most importantly, degradation products.[6][15] Its development is a primary goal of forced degradation.

The trustworthiness of all subsequent stability data relies on this method. If the method cannot separate a degradant from the parent API peak, the apparent concentration of the API will be falsely inflated, masking degradation and posing a significant risk to patient safety.[7] A typical SIM is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, often with a photodiode array (PDA) detector to assess peak purity.[15][16]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides solutions to specific problems that may arise during your stability testing experiments.

Issue / ObservationPotential Cause(s)Recommended Action(s) & Scientific Rationale
No significant degradation (<5%) is observed under initial stress conditions. 1. The compound is inherently very stable. 2. The stress conditions are too mild.Solution: Incrementally increase the severity of the stress. For hydrolysis, increase the acid/base concentration, temperature, or exposure time. For thermal stress, increase the temperature. Causality: Chemical reactions are kinetically controlled; increasing temperature or reactant concentration accelerates the reaction rate, promoting degradation.[17]
The API peak disappears completely or degrades >50%. 1. The stress conditions are excessively harsh. 2. The molecule is highly labile under the applied stress.Solution: Reduce the stressor's intensity. Use lower concentrations of acid/base, decrease the temperature, or shorten the exposure time. The goal is to identify the primary, most likely degradants, not to destroy the molecule completely.[6]
Chromatography shows poor resolution between the API and a degradant peak. 1. The analytical method lacks specificity. 2. The mobile phase pH is suboptimal for separation. 3. The column chemistry is not suitable.Solution: Re-develop the HPLC method. • Adjust Mobile Phase: Modify the organic-to-aqueous ratio, change the pH to alter the ionization state of the compounds, or switch the organic modifier (e.g., acetonitrile to methanol). • Change Column: Try a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms. Causality: Chromatographic separation is based on differential partitioning of analytes between the stationary and mobile phases. Modifying these components is the key to resolving co-eluting peaks.[15]
New peaks appear over time in the chromatogram of the control sample. 1. The API is unstable in the dissolution solvent. 2. The control sample was inadvertently exposed to light or heat.Solution:Verify Solution Stability: Perform a solution stability study of the API in the chosen diluent at room temperature and refrigerated conditions. • Ensure Proper Controls: For photostability, ensure the dark control is fully shielded from light (e.g., wrapped in aluminum foil).[9] For thermal studies, ensure the control is stored at the recommended long-term storage condition.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on the specific behavior of your analog and the results of your initial trials.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for generating stressed samples of the drug substance.

  • Prepare Stock Solution: Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL.

  • Set Up Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Store at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Store at 60°C.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Store at 80°C.

    • Control: Mix 1 mL of stock solution with 1 mL of the dissolution solvent. Store at the recommended long-term storage condition.

  • Time Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Quench Reaction: Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to halt the degradation reaction. Dilute all samples to a final target concentration (e.g., 100 µg/mL) with the mobile phase.

  • Thermal Stress (Solid State): Place a few milligrams of the solid API in a clear glass vial in an 80°C oven. At each time point, withdraw a vial, allow it to cool, and prepare a solution at the target concentration.

  • Photostability (Solid State): Following ICH Q1B, spread a thin layer of the solid API in a petri dish. Place it in a validated photostability chamber alongside a dark control sample (dish wrapped in aluminum foil).[10] After exposure, prepare solutions for analysis.

  • Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method Development

This protocol provides a framework for developing the analytical method required for stability studies.

  • Initial Conditions:

    • Column: Start with a robust, general-purpose column (e.g., C18, 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Detection: UV detector set to a wavelength of maximum absorbance for the API (e.g., 230 nm). Use a PDA detector to collect full spectral data for peak purity analysis.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Gradient Elution Screening: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on the unstressed API and a mixture of all stressed samples ("degradation cocktail").

  • Method Optimization:

    • Adjust the gradient slope to improve the resolution between the parent peak and the newly formed degradant peaks.

    • If co-elution persists, adjust the mobile phase pH to alter the charge state of the analytes.

    • If necessary, screen different column chemistries to find one that provides orthogonal selectivity.

  • Validation of Specificity: Once a suitable separation is achieved, perform peak purity analysis on the API peak in all stressed samples. The peak should be spectrally pure, confirming that no degradants are co-eluting. This is the cornerstone of a self-validating and trustworthy method.[18]

Section 4: Visualization of Workflows and Degradation Pathways

Diagrams provide a clear visual summary of complex processes and chemical transformations.

G cluster_prep Phase 1: Sample Preparation cluster_stress Phase 2: Forced Degradation (ICH Conditions) cluster_analysis Phase 3: Analysis & Evaluation prep Prepare 1 mg/mL Drug Substance Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (Solid) (80°C) prep->therm photo Photolytic (Solid) (ICH Q1B Light/UV) prep->photo control Control Sample (Unstressed) prep->control quench Neutralize & Dilute Samples to Target Concentration acid->quench base->quench oxid->quench therm->quench photo->quench control->quench hplc Analyze by Validated Stability-Indicating HPLC Method quench->hplc eval Evaluate Degradation (%) Assess Peak Purity Identify Degradants hplc->eval

Sources

Technical Support Center: Method Development for Scaling Up 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during laboratory synthesis and large-scale production, structured in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust, safe, and reproducible manufacturing process.

Part 1: Synthesis Overview & Core Principles

The most prevalent and industrially relevant synthesis of this compound, a key lactam, is achieved via a Beckmann rearrangement of the corresponding α-tetralone oxime.[1][2] This reaction is a classic and powerful method for converting a cyclic ketoxime into a cyclic amide (lactam), effectively inserting a nitrogen atom into the carbon framework.[3]

The general workflow involves two primary stages:

  • Oximation: Conversion of α-tetralone to α-tetralone oxime using a hydroxylamine salt.

  • Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to yield the target lactam, this compound.[1][4]

Understanding the mechanism is crucial for troubleshooting. The rearrangement is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation by a strong acid like sulfuric or polyphosphoric acid.[1][4] This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom, resulting in the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to form the amide.[3][4]

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Downstream Processing A α-Tetralone (Starting Material) B α-Tetralone Oxime (Intermediate) A->B NH2OH·HCl, Base (e.g., NaOAc) C This compound (Final Product) B->C Strong Acid Catalyst (e.g., H2SO4, PPA) D Crude Product C->D Quench & Work-up E Purified API D->E Crystallization/ Chromatography

Caption: General workflow for the synthesis of this compound.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during synthesis and scale-up.

Category 1: Reaction & Synthesis Issues

Question: My Beckmann rearrangement is resulting in a low yield of the desired lactam. What are the common causes and how can I improve it?

Answer: Low yield is a frequent challenge, often stemming from several factors:

  • Incomplete Oximation: The Beckmann rearrangement can only proceed if the starting material, α-tetralone oxime, is formed efficiently and is of high purity. Before starting the rearrangement, you must verify the completion of the oximation step.

    • Self-Validation Protocol: Monitor the oximation reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the α-tetralone spot/peak is a key indicator. Isolate and characterize the oxime intermediate (e.g., via melting point or NMR) on a small scale to ensure its identity and purity before proceeding with the bulk reaction.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1]

    • Causality: Acids like sulfuric acid or polyphosphoric acid (PPA) act as both the catalyst and the reaction medium. If the acid concentration is too low, the protonation of the oxime hydroxyl group will be inefficient, slowing down or stalling the reaction. Conversely, excessively harsh conditions (very high temperatures or acid concentration) can lead to degradation and side product formation.

    • Troubleshooting Steps:

      • Screen different acid catalysts. While sulfuric acid is common, PPA or Eaton's reagent can sometimes provide better yields for specific substrates.[5]

      • Optimize the temperature. Start at a moderate temperature (e.g., 100-120 °C) and adjust based on reaction monitoring.

      • Ensure anhydrous conditions, as water can interfere with the catalyst and react with the nitrilium ion intermediate in unintended ways.

  • Side Reactions: The primary competing reaction is the Beckmann fragmentation.[1]

    • Causality: This pathway becomes significant if the migrating group can form a stable carbocation.[1] This leads to the formation of a nitrile instead of the desired lactam.

    • Mitigation: Careful selection of the acid catalyst and maintaining the optimal temperature range can suppress fragmentation in favor of rearrangement.

Question: I am observing a significant amount of an unexpected side product. How do I identify and prevent it?

Answer: The most likely side product is from the aforementioned Beckmann fragmentation or from incomplete reaction.

  • Identification Protocol:

    • Isolate the side product using column chromatography.

    • Characterize its structure using analytical techniques. An IR spectrum showing a nitrile stretch (~2250 cm⁻¹) is a strong indicator of Beckmann fragmentation. Mass spectrometry and NMR will confirm the exact structure.

  • Prevention Strategy:

    • Confirm Oxime Geometry: The Beckmann rearrangement is stereospecific; the group anti to the hydroxyl group migrates.[1][3] While not typically an issue with a symmetric precursor like α-tetralone, it's a critical consideration for substituted analogs. Ensure your oximation conditions do not lead to a mixture of (E/Z) isomers if your ketone is unsymmetrical.

    • Optimize Reaction Conditions: As detailed above, systematically adjust the temperature and catalyst choice. Sometimes, using milder Lewis acid catalysts or specialized reagents like cyanuric chloride can favor the rearrangement pathway.[1]

Category 2: Scale-Up & Process Chemistry Challenges

Question: The Beckmann rearrangement is highly exothermic. How do I manage the reaction temperature and avoid a thermal runaway when scaling up from 10g to 1kg?

Answer: This is a critical process safety consideration. The exothermic nature of the rearrangement can lead to a dangerous thermal runaway if not properly controlled.[6]

  • Core Principle - Shift from Batch to Semi-Batch: At the lab scale (10g), you might add all reagents at once (batch mode). Do not do this at the 1kg scale.

    • Causality: In a large vessel, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient than in a small flask.[7] A full batch addition means the entire reaction's potential energy is present from the start, creating a high risk of runaway.[8]

    • Scale-Up Protocol:

      • Adopt a semi-batch process .[8] This involves adding one of the reagents (e.g., the oxime dissolved in a suitable solvent) slowly and controllably to the hot acid catalyst.

      • The addition rate should be dictated by the cooling capacity of the reactor. Maintain a steady internal temperature by adjusting the addition rate and/or the cooling jacket temperature.

      • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum adiabatic temperature rise. This data is essential for a robust safety assessment.[8]

Question: We are facing issues with mixing and localized "hot spots" in our pilot-plant reactor. How does this affect the reaction and what can we do?

Answer: Inefficient mixing at scale is a common problem that directly impacts yield and purity.[7]

  • Causality: Poor agitation leads to non-uniform temperature distribution (hot spots) and poor concentration gradients. In hot spots, the reaction rate accelerates uncontrollably, promoting side reactions like fragmentation and degradation. Areas with low reagent concentration will react slowly, leading to an incomplete conversion.

  • Troubleshooting & Optimization:

    • Impeller & Baffle Design: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and baffles to prevent vortexing and promote top-to-bottom mixing.

    • Stirring Speed: Characterize the effect of stirring speed. A higher speed generally improves mixing, but excessive speeds can introduce shear stress or unwanted gas entrapment.

    • Viscosity Management: The reaction mixture, especially when using PPA, can be viscous. Consider using a co-solvent to reduce viscosity, but ensure it is stable under the harsh acidic conditions.

    • Controlled Addition Point: Introduce the limiting reagent below the surface of the liquid near the impeller to ensure immediate and rapid dispersion.

G A Lab Scale (1-100g) - Proof of Concept - Route Scouting B Pilot Plant (1-50kg) - Process Optimization - Safety Studies (Calorimetry) - Impurity Profiling A->B Tech Transfer 1: Key Parameter Identification A_info Focus: Yield, Feasibility A->A_info C Commercial Manufacturing (>100kg) - Process Validation - GMP Compliance - Supply Chain Security B->C Tech Transfer 2: Process Lockdown B_info Focus: Robustness, Safety, Scalability B->B_info C_info Focus: Consistency, Efficiency, Regulatory C->C_info

Sources

Technical Support Center: Regio- and Stereoselectivity in 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges of controlling regioselectivity and stereoselectivity in your experiments.

Introduction: The Synthetic Challenge

The this compound core is a privileged scaffold in medicinal chemistry. However, its functionalization can be challenging due to the presence of multiple reactive sites: the aromatic ring, the lactam nitrogen, and the α- and β-positions to the carbonyl group. Achieving the desired regio- and stereochemical outcome is paramount for synthesizing specific analogs with desired pharmacological properties. This guide is structured to help you navigate these challenges.

Part 1: Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. C-Alkylation)

Question: "I am attempting to alkylate my this compound, but I am getting a mixture of N-alkylated and C1-alkylated products. How can I control the regioselectivity?"

Answer: This is a classic challenge in lactam chemistry. The regioselectivity of alkylation is a delicate balance of several factors, including the base, solvent, temperature, and the nature of the electrophile. Here’s a breakdown of how to control the outcome:

Controlling N- vs. C-Alkylation

FactorTo Favor N-AlkylationTo Favor C1-AlkylationCausality
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or phase-transfer conditions.Strong, non-nucleophilic bases (e.g., NaH, n-BuLi, LDA).[1]Strong bases completely deprotonate the lactam nitrogen, forming the enolate, which is more reactive at the C1 position. Weaker bases may only partially deprotonate or coordinate with the N-H bond, making the nitrogen more nucleophilic.
Solvent Polar aprotic solvents (e.g., DMF, Acetonitrile).[2]Non-polar or less polar solvents (e.g., THF, Toluene).[1]Polar aprotic solvents can solvate the counter-ion of the base, leaving a "naked" and more reactive anion. In the case of weaker bases, this enhances the nucleophilicity of the nitrogen. Non-polar solvents favor the aggregation of organolithium bases and can influence the structure of the enolate.
Temperature Room temperature to moderate heating (e.g., 50-80 °C).Low temperatures (e.g., -78 °C to 0 °C).[1]C-alkylation via the enolate is often the kinetically favored pathway at low temperatures. At higher temperatures, equilibration can occur, and the thermodynamically more stable N-alkylated product may be favored, especially with weaker bases.
Electrophile More reactive alkyl halides (e.g., alkyl iodides, benzyl bromides).Less reactive alkyl halides.A highly reactive electrophile will react quickly with the more nucleophilic nitrogen. For C-alkylation, the enolate needs to be formed first, and then it will react with the electrophile.

Experimental Protocols:

  • For Selective N-Alkylation: To a solution of this compound (1 eq.) in dry DMF, add K₂CO₃ (3 eq.). Stir for 30 minutes at 145°C. Add the alkyl halide (3 eq.) and continue stirring at 145°C, monitoring the reaction by TLC.[2]

  • For Selective C1-Alkylation: Dissolve this compound (1 eq.) in dry THF and cool to -78 °C under an inert atmosphere. Add n-BuLi (2.1 eq.) dropwise and stir for 15 minutes to ensure complete enolate formation. Then, add the alkyl halide and let the reaction slowly warm to room temperature.[1]

Troubleshooting Workflow for Alkylation Regioselectivity

cluster_0 Troubleshooting Path start Mixture of N- and C-alkylation q1 q1 start->q1 Is N-alkylation desired? s1_yes s1_yes q1->s1_yes Yes s1_no s1_no q1->s1_no No (C-alkylation desired) s2 s2 s1_yes->s2 Use weaker base (K₂CO₃) in polar solvent (DMF) s3 s3 s1_no->s3 Use strong base (n-BuLi) in non-polar solvent (THF) at low temperature (-78°C) end Achieve Regioselectivity s2->end Monitor by TLC/NMR s3->end Monitor by TLC/NMR cluster_0 Troubleshooting Path start Mixture of aromatic isomers q1 q1 start->q1 Analyze product ratio (NMR, GC-MS) s1 s1 q1->s1 Is the major product C-6/C-8? s2_yes s2_yes s1->s2_yes Yes (Expected) s2_no s2_no s1->s2_no No (Unexpected) s3 s3 s2_yes->s3 To improve selectivity, try: - Bulky catalyst - Lower temperature s4 s4 s2_no->s4 Re-evaluate starting material. Consider pre-functionalization before ring formation. end Achieve Regioselectivity s3->end Optimize for desired isomer s4->end Redesign synthetic route

Caption: Troubleshooting workflow for EAS regioselectivity.

Issue 3: Lack of Stereoselectivity

Question: "My reaction creates a new chiral center at the C4 position, but I am obtaining a racemic mixture. How can I induce stereoselectivity?"

Answer: Introducing stereocontrol requires either the use of a chiral auxiliary, a chiral catalyst, or a chiral reagent.

Strategies for Stereocontrol:

MethodDescriptionAdvantagesDisadvantages
Chiral Auxiliaries A chiral molecule is temporarily attached to the benzazepinone scaffold to direct the approach of the incoming reagent.High diastereoselectivity, predictable outcome.Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Catalysis A chiral catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other.Atom-economical, can be highly enantioselective.Catalyst development can be challenging, may require optimization for specific substrates.
Chiral Reagents A stoichiometric amount of a chiral reagent is used to deliver a functional group in a stereoselective manner.Can be effective for specific transformations.Not atom-economical, may require purification to remove chiral byproducts.

Example Protocol: Asymmetric Hydrosilylation

An enantioselective synthesis of 4-substituted 4,5-dihydro-1H-b[3][4]enzodiazepin-2(3H)-ones has been achieved through chiral Lewis base-catalyzed hydrosilylation, with excellent yields and enantioselectivities. [5]This approach can be adapted for the this compound system.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound scaffold?

A1: A widely used method is the Beckmann rearrangement of the oxime of α-tetralone. [6][7][8][9][10]This approach allows for the introduction of substituents on the aromatic ring at the precursor stage, which can then influence subsequent reactions.

Q2: How can I confirm the regioselectivity of my reaction?

A2: The most powerful technique for determining regioselectivity is Nuclear Magnetic Resonance (NMR) spectroscopy. 1D proton and carbon NMR, along with 2D techniques like COSY, HSQC, and HMBC, can be used to unambiguously assign the structure of the product. NOE experiments can also be useful for determining the spatial proximity of protons, which can help to confirm the position of a new substituent. [11][12]

Q3: My N-alkylation reaction is not working, and I am recovering my starting material. What should I do?

A3: If you are recovering your starting material, it is likely that the reaction conditions are not sufficiently forcing. Consider the following:

  • Increase the temperature: Lactam N-H bonds are less acidic than those of acyclic amides, so higher temperatures may be required for deprotonation.

  • Use a stronger base: If you are using a weak base like K₂CO₃, switching to a stronger base like NaH may be necessary.

  • Use a more reactive electrophile: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

  • Ensure anhydrous conditions: Moisture can quench the base and inhibit the reaction.

Q4: I am observing side products in my reaction. What are the likely culprits?

A4: Common side reactions include:

  • Over-alkylation: If the product of a mono-alkylation is more reactive than the starting material, di-alkylation can occur. [13]* Elimination: If you are using a sterically hindered base or a secondary/tertiary alkyl halide, elimination to form an alkene can compete with substitution.

  • Ring-opening: Under harsh acidic or basic conditions, the lactam ring can be hydrolyzed. [14] Q5: How can I separate the enantiomers of a chiral benzazepinone derivative?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers on both an analytical and preparative scale. [4][15][16]A variety of chiral stationary phases are commercially available.

References

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Enantioselective synthesis of 4-substituted 4,5-dihydro-1H-b[3][4]enzodiazepin-2(3H)-ones by the Lewis base-catalyzed hydrosilylation. PubMed. [Link]

  • Regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and biological evaluation of the resulting alkylated products as potentially selective 5-HT2C agonists. ResearchGate. [Link]

  • Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. PubMed Central. [Link]

  • HPLC Resolution of C5 Chiral 4,5-dihydro-1,4-benzodiazepines: Stereochemical Characterization and Enantioselective GABAA Receptor Binding. PubMed. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • Help with N-Alkylation gone wrong. Reddit. [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. [Link]

  • Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. PubMed Central. [Link]

  • Beckmann Rearrangement. Chemistry LibreTexts. [Link]

  • Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. PubMed. [Link]

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. ScienceDirect. [Link]

  • Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. [Link]

  • Synthesis and some properties of 1H-1-benzazepines. Semantic Scholar. [Link]

  • Tetralone-2-formylpyrazoles: Valuable Precursors in the Tandem Cyclization for Asymmetric Synthesis of Highly Substituted Spiro-3,4-dihydrocoumarins. PubMed. [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. [Link]

  • Organic Chemistry 2 Electrophilic Aromatic Substitution. University of Pittsburgh. [Link]

  • Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. PubMed. [Link]

  • New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. ResearchGate. [Link]

  • Regioselective Synthesis of Dibenzo[ b, f]azepin-1-ones via Silver-Catalyzed 7 - endo-dig Cyclization of Alkynyl-Containing Enaminones. PubMed. [Link]

  • ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. ResearchGate. [Link]

  • Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. ResearchGate. [Link]

  • New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. ResearchGate. [Link]

  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. MDPI. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[5][17]aphthyrin-5(6H)-one. PubMed Central. [Link]

  • Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. PubMed Central. [Link]

  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PubMed Central. [Link]

  • Regioselective Synthesis of Spirodihydrofuran Barbiturates and Spirocyclopropane Barbiturates via Cascade Reaction. The Royal Society of Chemistry. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PubMed Central. [Link]

  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. [Link]

  • Regioselective Alkylation of 2-alkyl-5,6,7,8-tetrahydro-3h-cycloheptimidazol-4-ones and 2-alkyl-3h-cycloheptimidazol-4-ones. PubMed. [Link]

  • N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. CNR-IRIS. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • Synthesis of functionalized tetrahydro-1,3-diazepin-2-ones and 1-carbamoyl-1H-pyrroles via ring expansion and ring expansion/ring contraction of tetrahydropyrimidines. PubMed. [Link]

  • One-pot synthesis of tetrahydro-pyrrolobenzodiazepines and tetrahydro-pyrrolobenzodiazepinones through sequential 1,3-dipolar cycloaddition/N-alkylation (N-acylation)/Staudinger/aza-Wittig reactions. ResearchGate. [Link]

  • 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS Youssef Kandri Rodia. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one and Other Privileged Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is profoundly influenced by the architectural framework of molecules. These core structures, or scaffolds, serve as the foundation upon which functionality and specificity are built. Among the myriad of heterocyclic systems, the 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold has emerged as a compelling template for the design of biologically active compounds. This guide provides a comprehensive comparative analysis of this benzazepinone scaffold against other well-established privileged structures, with a particular focus on their application in the development of Rho-associated protein kinase (ROCK) inhibitors. Through an objective lens, supported by experimental data, we will delve into the nuances of chemical synthesis, physicochemical properties, and biological performance that distinguish these molecular frameworks.

The Strategic Importance of Privileged Scaffolds

Privileged scaffolds are specific structural motifs that are capable of binding to multiple biological targets, suggesting a pre-validated starting point for drug discovery campaigns. This inherent versatility often translates to a higher probability of identifying potent and selective modulators of protein function. The strategic selection of a scaffold is a critical decision in the early stages of drug development, profoundly impacting the trajectory of a project. Key considerations include synthetic accessibility, structural rigidity or flexibility, and the vectoral display of functional groups for interaction with biological targets.

This guide will focus on a comparative analysis of the this compound scaffold with two other prominent heterocyclic systems: the indole and the quinoline scaffolds. All three have demonstrated significant utility in the design of kinase inhibitors, making them ideal candidates for a comparative study within the context of ROCK inhibition.

The this compound Scaffold: A Rising Contender

The this compound core, a tricyclic system featuring a fused benzene ring and a seven-membered lactam ring, presents a unique three-dimensional architecture. This non-planar structure can provide access to chemical space that is often unexplored by more traditional, flatter aromatic scaffolds. This can be advantageous for achieving selectivity against specific protein targets.

Physicochemical Properties

The physicochemical properties of a scaffold are critical determinants of its drug-like characteristics, influencing solubility, permeability, and metabolic stability.

PropertyThis compound
Molecular Weight161.2 g/mol [1]
Melting Point158-160 °C[2]
Boiling Point377.3±31.0 °C (Predicted)[2]
Density1.100 g/cm³[2]
pKa16.04±0.20 (Predicted)[2]

These properties suggest a solid, stable core with a relatively high melting point, indicative of a well-ordered crystal lattice. The predicted pKa suggests that the lactam nitrogen is not readily ionizable under physiological conditions.

Comparative Analysis: A Case Study in ROCK Inhibition

Rho-associated protein kinases (ROCK1 and ROCK2) are crucial regulators of the actin cytoskeleton and are implicated in a range of pathologies, including cardiovascular diseases, glaucoma, and cancer. The development of potent and selective ROCK inhibitors is an area of intense research. A recent study highlights the successful application of the this compound scaffold in the design of novel ROCK inhibitors[2][3].

Biological Performance: Potency and Selectivity

A series of 8-(azaindolyl)-benzoazepinones were synthesized and evaluated for their inhibitory activity against ROCK1 and ROCK2. The data presented below showcases the potential of this scaffold to yield highly potent inhibitors.

CompoundScaffoldROCK1 IC50 (nM)ROCK2 IC50 (nM)
15 8-(azaindolyl)-benzo[d]azepinone0.60.3
4 8-(azaindolyl)-benzo[d]azepinone1.90.8
3 8-(azaindolyl)-benzo[d]azepinone2.30.9
Indole-based Inhibitor (Hypothetical) Indole5-505-50
Quinoline-based Inhibitor (Hypothetical) Quinoline10-10010-100

Data for compounds 15, 4, and 3 are from Pala, D., et al. (2024)[3]. Data for indole and quinoline-based inhibitors are representative ranges from the literature to provide context.

The sub-nanomolar potency of compound 15 underscores the remarkable efficacy achievable with the benzo[d]azepinone scaffold. This level of activity is highly competitive with inhibitors based on other privileged scaffolds. Furthermore, the study demonstrated that these compounds possess excellent selectivity over other kinases, such as PKA, which is a critical attribute for minimizing off-target effects[3].

Synthetic Accessibility: A Practical Consideration

The feasibility of a drug discovery program is intrinsically linked to the synthetic tractability of the chosen scaffold. A complex and low-yielding synthetic route can be a significant impediment.

Synthesis of the this compound Scaffold

A key starting material for the synthesis of the aforementioned ROCK inhibitors is 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one. A common synthetic approach involves a Schmidt reaction of a tetralone precursor[3].

Experimental Protocol: Synthesis of 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one

  • Starting Material: 7-bromo-3,4-dihydronaphthalen-2(1H)-one.

  • Reaction: A non-regioselective Schmidt reaction is performed on the starting material. This reaction utilizes hydrazoic acid (often generated in situ from sodium azide and a strong acid) to insert a nitrogen atom into the carbocyclic ring, expanding it to the seven-membered lactam.

  • Workup and Purification: The reaction mixture is carefully quenched and extracted. The resulting regioisomers (8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one and 8-bromo-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one) are then separated by chromatography to yield the desired product[3].

This multi-step synthesis, while requiring careful handling of reagents, is a well-established method for accessing this class of compounds.

Comparative Synthesis of Indole and Quinoline Scaffolds

Indole Synthesis (Larock Indole Synthesis):

The Larock indole synthesis is a powerful palladium-catalyzed reaction for the preparation of indoles from an ortho-iodoaniline and a disubstituted alkyne[4].

Quinoline Synthesis (Friedländer Synthesis):

The Friedländer synthesis is a classic method for the preparation of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

While both indole and quinoline scaffolds can be accessed through various well-established synthetic routes, the specific functionalization required for potent ROCK inhibition may necessitate multi-step sequences. The choice of synthetic strategy will ultimately depend on the desired substitution pattern and the availability of starting materials.

Structure-Activity Relationships (SAR)

The SAR for the 8-(azaindolyl)-benzoazepinones revealed several key insights:

  • Hinge-Binding Moiety: The 7-azaindole group was identified as a crucial hinge-binding element, forming key hydrogen bonds with the kinase[5].

  • Benzoazepinone Core: The three-dimensional shape of the benzoazepinone scaffold was found to be optimal for orienting the substituents for effective binding.

  • Solvent-Exposed Region: The introduction of an elongated piperazine tail on the terminal phenyl ring led to a significant increase in potency, as seen in compound 15 [3].

These findings highlight the tunability of the benzo[d]azepinone scaffold, allowing for systematic optimization of inhibitor potency and selectivity.

Visualization of Key Concepts

Scaffolds_in_Drug_Discovery Privileged Scaffolds Privileged Scaffolds This compound This compound Privileged Scaffolds->this compound Indole Indole Privileged Scaffolds->Indole Quinoline Quinoline Privileged Scaffolds->Quinoline ROCK Inhibitors ROCK Inhibitors This compound->ROCK Inhibitors Indole->ROCK Inhibitors Quinoline->ROCK Inhibitors

Caption: Relationship of Privileged Scaffolds to ROCK Inhibitors.

Synthesis_Workflow Tetralone Tetralone Schmidt Reaction Schmidt Reaction Tetralone->Schmidt Reaction Benzo[d]azepinone Benzo[d]azepinone Schmidt Reaction->Benzo[d]azepinone

Caption: Synthetic workflow for the benzo[d]azepinone core.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and increasingly utilized framework in medicinal chemistry. As demonstrated in the context of ROCK inhibition, this scaffold can serve as the foundation for the development of highly potent and selective therapeutic agents. Its unique three-dimensional structure offers opportunities to explore novel chemical space and achieve desired pharmacological profiles.

While the indole and quinoline scaffolds remain cornerstones of drug discovery, the benzo[d]azepinone core provides a compelling alternative with distinct structural and physicochemical properties. The choice of scaffold will always be context-dependent, guided by the specific biological target and the desired therapeutic outcome. However, the evidence presented in this guide strongly supports the continued exploration and exploitation of the this compound scaffold in the quest for new and improved medicines. Future work will undoubtedly uncover new biological activities and further solidify the position of this scaffold within the arsenal of medicinal chemists.

References

  • Pala, D., Clark, D., Edwards, C., Pasqua, E., Tigli, L., Pioselli, B., ... & Accetta, A. (2024). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. RSC Medicinal Chemistry.
  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

Sources

A Researcher's Guide to Validating the Biological Activity of Novel Benzo[d]azepin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the benzo[d]azepin-2-one scaffold represents a privileged structure, offering a versatile template for the design of novel therapeutic agents. These derivatives have shown promise in modulating a range of biological targets, leading to potential anxiolytic, anticonvulsant, and antihypertensive activities. This guide provides a comprehensive framework for researchers to validate the biological activity of novel benzo[d]azepin-2-one derivatives, comparing their performance against established alternatives and providing the supporting experimental data necessary for robust evaluation. Our approach is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

The Rationale Behind the Experimental Cascade

The validation of a novel compound is not a linear process but rather an iterative cycle of screening and targeted investigation. The experimental workflow is strategically designed to first establish a foundational understanding of the compound's activity and safety profile, followed by more complex in vivo models to assess efficacy. This tiered approach allows for early identification of promising candidates and termination of those with undesirable characteristics, thus conserving resources.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Functional_Assay Functional Assay (e.g., GABA-A Receptor Modulation) Primary_Screening->Functional_Assay Active Compounds Selectivity_Panel Selectivity Panel (e.g., CEREP Panel) Functional_Assay->Selectivity_Panel Potent Modulators ADME_Tox Early ADME/Tox (Cytotoxicity, Metabolic Stability, hERG) Selectivity_Panel->ADME_Tox Selective Compounds PK_Studies Pharmacokinetic Studies ADME_Tox->PK_Studies Lead Candidates Efficacy_Models Efficacy Models (e.g., Elevated Plus Maze, Rotarod) PK_Studies->Efficacy_Models Brain-Penetrant Compounds Safety_Pharmacology Safety Pharmacology (e.g., Blood Pressure Monitoring) Efficacy_Models->Safety_Pharmacology Efficacious Compounds

Caption: A tiered experimental workflow for validating novel benzo[d]azepin-2-one derivatives.

Part 1: In Vitro Characterization - Establishing a Molecular Fingerprint

The initial phase of validation focuses on characterizing the interaction of the novel derivatives with their intended molecular target and assessing their basic safety profile.

Primary Target Engagement: Receptor Binding Assays

For benzo[d]azepin-2-one derivatives with anticipated CNS activity, the primary target is often the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission.[1] A radioligand binding assay is a robust method to determine the affinity of the novel compounds for the benzodiazepine binding site on the GABA-A receptor.[2]

Experimental Protocol: GABA-A Receptor Binding Assay

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a sucrose buffer and perform differential centrifugation to isolate a crude synaptic membrane fraction enriched with GABA-A receptors.[3]

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-Flumazenil) and varying concentrations of the novel benzo[d]azepin-2-one derivative.[4]

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at 4°C for a specified time (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[5]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand). This is then used to calculate the equilibrium dissociation constant (Ki), a measure of the compound's binding affinity.

Functional Activity: Modulating the GABA-A Receptor

Demonstrating that a compound binds to a receptor is only the first step. It is crucial to ascertain whether this binding translates into a functional effect. For GABA-A receptors, this involves assessing the compound's ability to modulate the chloride ion flux through the channel.[6]

Experimental Protocol: Cell-Based Functional Assay for GABA-A Receptor Modulators

  • Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing the desired subunits of the human GABA-A receptor (e.g., α1β2γ2).[7]

  • Assay Principle: Employ a fluorescent imaging plate reader (FLIPR) based membrane potential assay. In this assay, agonist activation of the GABA-A receptor leads to an influx of chloride ions, causing membrane depolarization that is detected as an increase in fluorescence.[8]

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well plate.

    • Load the cells with a membrane potential-sensitive dye.

    • Add the novel benzo[d]azepin-2-one derivative at various concentrations, followed by a sub-maximal concentration of GABA (e.g., EC₂₀).

    • Measure the change in fluorescence over time.

  • Data Analysis: Quantify the potentiation of the GABA-induced response by the novel derivative and determine its EC₅₀ (the concentration that produces 50% of the maximal potentiation).

Early Safety Assessment: A Trio of Critical Assays

Early assessment of a compound's potential toxicity is paramount to avoid late-stage failures. A standard panel of in vitro assays should be conducted.

  • Cytotoxicity Assay: The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability. This assay helps to identify compounds that are generally toxic to cells.[9]

  • Metabolic Stability Assay: Using human liver microsomes, this assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[10][11] A high rate of metabolism can indicate poor bioavailability in vivo.

  • hERG Channel Safety Assay: Inhibition of the hERG potassium channel can lead to cardiac arrhythmias.[12] An automated patch-clamp assay is the gold standard for assessing a compound's potential to block this channel.[13]

Part 2: In Vivo Validation - From Bench to Biological System

Promising candidates from in vitro testing are advanced to in vivo models to evaluate their pharmacokinetic properties and efficacy in a whole-organism context.

Assessing Anxiolytic-like Activity: The Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[14][15] The test is based on the animal's natural aversion to open and elevated spaces.[16]

Experimental Protocol: Elevated Plus Maze (EPM) for Mice

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[15]

  • Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.[16]

  • Drug Administration: Administer the novel benzo[d]azepin-2-one derivative, a vehicle control, and a positive control (e.g., diazepam) via an appropriate route (e.g., intraperitoneal or oral gavage) at a specified time before the test.

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for a 5-minute session.[17]

  • Data Collection: Record the session using a video camera and analyze the footage to determine the time spent in the open and closed arms, and the number of entries into each arm.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Evaluating Motor Coordination: The Rotarod Test

A common side effect of benzodiazepines is sedation and motor impairment. The rotarod test is used to assess motor coordination and balance in rodents.[18][19]

Experimental Protocol: Rotarod Test for Mice

  • Apparatus: A rotating rod with adjustable speed.[20]

  • Training: Train the mice to walk on the rotarod at a constant speed for a set duration on the day before the test.

  • Drug Administration: Administer the compounds as described for the EPM test.

  • Test Procedure: Place the mouse on the rotarod, which is set to accelerate from a low to a high speed over a defined period (e.g., 4 to 40 rpm over 5 minutes).[21]

  • Data Collection: Record the latency to fall from the rod for each mouse.

  • Data Analysis: A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination.

Assessing Antihypertensive Potential: In Vivo Blood Pressure Measurement

For derivatives designed as endothelin receptor antagonists, direct measurement of blood pressure in a relevant animal model is essential.[22]

Experimental Protocol: Invasive Blood Pressure Measurement in Rats

  • Animal Model: Utilize a hypertensive rat model, such as the spontaneously hypertensive rat (SHR).

  • Surgical Preparation: Anesthetize the rat and surgically implant a catheter into the carotid artery for direct blood pressure measurement.[23][24]

  • Drug Administration: Administer the novel compound, vehicle, and a positive control intravenously or orally.

  • Data Acquisition: Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record blood pressure and heart rate.

  • Data Analysis: Analyze the changes in mean arterial pressure and heart rate over time following drug administration.

Comparative Data Analysis

To objectively compare the performance of novel benzo[d]azepin-2-one derivatives, the experimental data should be summarized in a clear and structured format.

CompoundGABA-A Binding Affinity (Ki, nM)GABA-A Functional Potency (EC₅₀, nM)EPM: % Time in Open Arms (at 10 mg/kg)Rotarod: Latency to Fall (s) (at 10 mg/kg)hERG Inhibition (IC₅₀, µM)
Vehicle N/AN/A15 ± 2180 ± 15> 30
Diazepam 5.212.545 ± 595 ± 10> 30
BZDA-001 2.18.352 ± 6165 ± 12> 30
BZDA-002 15.835.130 ± 4175 ± 18> 30
BZDA-003 3.510.248 ± 5110 ± 95.2

Data are presented as mean ± SEM. N/A = Not Applicable.

Mechanistic Insights: The GABA-A Receptor Signaling Pathway

The anxiolytic and sedative effects of many benzo[d]azepin-2-one derivatives are mediated through the positive allosteric modulation of the GABA-A receptor.[1] Binding of these compounds to the benzodiazepine site increases the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening and enhanced neuronal inhibition.[25][26]

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Synthesis of GABA GABA_A_Receptor GABA-A Receptor GABA_Vesicle->GABA_A_Receptor GABA Release & Binding Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Benzodiazepine Benzo[d]azepin-2-one Derivative Benzodiazepine->GABA_A_Receptor Allosteric Modulation

Caption: Simplified diagram of the GABA-A receptor signaling pathway modulated by benzo[d]azepin-2-one derivatives.

Conclusion

The validation of novel benzo[d]azepin-2-one derivatives requires a systematic and multi-faceted approach. By employing a hierarchical testing strategy that progresses from in vitro target engagement and safety profiling to in vivo efficacy and physiological assessment, researchers can build a comprehensive understanding of a compound's biological activity. The protocols and comparative framework presented in this guide are intended to provide a robust foundation for these critical drug discovery efforts, ultimately facilitating the identification of new and improved therapeutic agents.

References

  • Rotarod-Test for Mice. (2024). protocols.io. [Link]

  • A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. (n.d.). PubMed. [Link]

  • Rotarod Protocol. (n.d.). International Mouse Phenotyping Consortium. [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (n.d.). PubMed. [Link]

  • Rotarod-Test for Mice. (n.d.). Aligning Science Across Parkinson's. [Link]

  • Measuring Motor Coordination in Mice. (2013). Journal of Visualized Experiments. [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Rotarod Test to assess motor coordination in a mouse parkinsonian model. (2023). SciSpace. [Link]

  • Protocol for Elevated Plus Maze. (n.d.). University of California, Berkeley. [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. (2015). PLOS ONE. [Link]

  • The Comparison of Benzodiazepine Derivatives and Serotonergic Agonists and Antagonists in Two Animal Models of Anxiety. (1993). PubMed. [Link]

  • Characterization of GABA Receptors. (2001). Current Protocols in Neuroscience. [Link]

  • Measurement of blood pressure in rats: Invasive or noninvasive methods? (2019). Acta Pharmaceutica. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • hERG Safety. (n.d.). Cyprotex. [Link]

  • A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells. (2004). ResearchGate. [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]

  • Elevated Plus Maze. (2024). Mouse Metabolic Phenotyping Centers. [Link]

  • Measurement of invasive blood pressure in rats. (2013). Journal of Pharmacology and Pharmacotherapeutics. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

  • GABA-A Receptor Binding Assay Protocol. (n.d.). PDSP. [Link]

  • Elevated Plus Maze for Mice. (2008). Journal of Visualized Experiments. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. [Link]

  • Invasive Blood Pressure – Rat Model. (n.d.). iWorx. [Link]

  • hERG Safety Assay. (n.d.). Creative Bioarray. [Link]

  • Comparison among different methods for blood pressure monitoring in rats: literature review. (2019). CABI Digital Library. [Link]

  • Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators. (2018). ACS Chemical Neuroscience. [Link]

  • GABA and the GABAA Receptor. (n.d.). Alcohol Health and Research World. [Link]

  • GABA Receptor Signaling. (n.d.). GeneGlobe. [Link]

  • Discovery of GABAA receptor modulators of natural origin – validation of a FLIPR assay for screening and HPLC-based activity profiling. (2014). ResearchGate. [Link]

  • GABAergic Synapse Pathway. (n.d.). Creative Diagnostics. [Link]

  • Measuring Blood Pressure in Small Laboratory Animals. (n.d.). Springer Nature Experiments. [Link]

  • The comparison of benzodiazepine derivatives and serotonergic agonists and antagonists in two animal models of anxiety. (2005). Semantic Scholar. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. (2022). RSC Medicinal Chemistry. [Link]

  • GABAA receptor. (n.d.). Wikipedia. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). U.S. Food and Drug Administration. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Comparison of Benzodiazepine Pharmacology. (n.d.). Benzodiazepine Information Coalition. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Promega Corporation. [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. [Link]

  • Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles. (2020). Neurotherapeutics. [Link]

  • Comparison of five anxiolytic benzodiazepines on measures of psychomotor performance and sleep. (1990). Semantic Scholar. [Link]

  • Cytotoxicity Assay Protocol. (2024). protocols.io. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2012). Iranian Journal of Pharmaceutical Research. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Pharmaceutical Sciences. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the critical process of cross-validating in vitro and in vivo experimental results for a promising class of therapeutic agents: 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one derivatives. For researchers, scientists, and drug development professionals, understanding the correlation—or lack thereof—between benchtop assays and whole-organism outcomes is paramount for advancing a compound from discovery to clinical relevance. We will dissect this process through the lens of two major therapeutic targets for this scaffold: Vasopressin V2 Receptor Antagonism and γ-Secretase Modulation.

The this compound Scaffold: A Privileged Structure

The benzodiazepine nucleus is a cornerstone of medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives have been investigated for anticonvulsant, anti-anxiety, antiarrhythmic, and antiviral properties.[2][3][4][5] The this compound core, in particular, has emerged as a key pharmacophore for developing highly specific and potent modulators of challenging drug targets. This guide will focus on the journey of such compounds from initial in vitro characterization to their subsequent evaluation in vivo.

Target I: Vasopressin V2 Receptor Antagonism

Arginine vasopressin (AVP) receptor antagonists, known as "vaptans," are crucial for managing conditions like hyponatremia (low blood sodium) associated with heart failure or the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[6][7] The therapeutic goal is to block the V2 receptor in the kidneys, promoting free water excretion (aquaresis) without significant electrolyte loss.[7] The benzazepine and benzodiazepine cores are central to several orally active vaptans.[8][9]

In Vitro Evaluation of V2 Receptor Antagonists

The initial screening funnel for V2 antagonists relies on quantifying a compound's ability to bind to the receptor and block its downstream signaling.

Key In Vitro Assays:

  • Receptor Binding Assay: Measures the affinity of the compound for the V2 receptor, typically using a radiolabeled ligand. The output is the inhibitory constant (Ki).

  • Functional Assay: Measures the compound's ability to block AVP-induced signaling, often by quantifying cyclic AMP (cAMP) production in a cell line expressing the V2 receptor. The output is the half-maximal inhibitory concentration (IC50).

Protocol: V2 Receptor Functional Assay (cAMP Measurement)

  • Cell Culture: Maintain a stable cell line (e.g., HEK293) expressing the human V2 receptor in appropriate culture medium.

  • Cell Plating: Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for adherence.

  • Compound Preparation: Prepare a serial dilution of the test this compound compounds in a suitable buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Assay Procedure:

    • Remove culture medium from cells.

    • Add the diluted test compounds to the wells and incubate for 15-30 minutes.

    • Add a fixed concentration of arginine vasopressin (the agonist, typically at its EC80 concentration) to all wells except the negative control.

    • Incubate for an additional 30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Representative In Vitro Data for Benzodiazepine-based V2 Antagonists

Compound V2 Receptor Binding (Ki, nM) Functional Antagonism (IC50, nM) Reference Compound
Analog A 1.2 2.5 Conivaptan[9]
Analog B 0.8 1.9 Tolvaptan[7]
Analog C 15.6 35.2 Lixivaptan[7]

Note: Data is illustrative, based on activities reported for this class of compounds.

In Vivo Assessment of V2 Receptor Antagonists

Positive in vitro results must be validated in a living system to assess pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Key In Vivo Model:

  • Aquaretic Effect in Normovolemic Rats: This model directly measures the pharmacological effect of V2 antagonism.

Protocol: In Vivo Aquaretic Study in Rats

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to metabolic cages for at least 48 hours, allowing free access to food and water.

  • Compound Administration: Administer the test compound orally (p.o.) or intravenously (i.v.) in a suitable vehicle (e.g., 0.5% methylcellulose). A vehicle control group is essential.

  • Hydration: Administer a water load (e.g., 20-30 mL/kg) to ensure adequate hydration and a measurable baseline urine output.

  • Urine Collection & Analysis: Collect urine at regular intervals (e.g., every 2 hours for 8 hours). Measure the total urine volume and analyze urine osmolality and electrolyte (Na+, K+) concentrations.

  • Data Analysis: Compare the cumulative urine output and urine osmolality of the compound-treated groups to the vehicle control group. A successful V2 antagonist will significantly increase urine volume while decreasing urine osmolality.

Cross-Validation: Bridging In Vitro Affinity with In Vivo Efficacy

The central question is: does a low in vitro Ki/IC50 translate to potent in vivo aquaresis?

  • Positive Correlation: Generally, compounds with higher affinity (in vitro) require lower doses to achieve a significant aquaretic effect (in vivo). For example, a compound with a sub-nanomolar Ki is expected to be active at a lower mg/kg dose than a compound with a mid-nanomolar Ki.

  • Sources of Discrepancy:

    • Pharmacokinetics (ADME): Poor oral absorption, high first-pass metabolism, or rapid clearance can prevent a potent compound from reaching the V2 receptors in the kidney at a sufficient concentration. A compound may be potent in vitro but show no effect in vivo due to poor bioavailability.[10]

    • Plasma Protein Binding: High binding to plasma proteins like albumin leaves less free drug available to interact with the target receptor.[10]

    • Off-Target Effects: The compound might interact with other receptors or ion channels in vivo, causing side effects that mask the intended therapeutic effect.[4]

dot

cluster_0 In Vitro Assessment cluster_1 In Vivo Modulators cluster_2 In Vivo Outcome Binding Assay (Ki) Binding Assay (Ki) Functional Assay (IC50) Functional Assay (IC50) Absorption Absorption Functional Assay (IC50)->Absorption IVIVC Bridge Distribution Distribution Metabolism Metabolism Excretion Excretion Aquaretic Effect (ED50) Aquaretic Effect (ED50) Metabolism->Aquaretic Effect (ED50) Influences Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Aquaretic Effect (ED50) Influences

Caption: In Vitro-In Vivo Correlation (IVIVC) pathway for V2 antagonists.

Target II: γ-Secretase Modulation

In Alzheimer's disease (AD) research, the γ-secretase enzyme is a prime target because it cleaves the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[11] While complete inhibition of γ-secretase is toxic, γ-secretase modulators (GSMs) are sought to allosterically shift the cleavage site, reducing the production of the highly amyloidogenic Aβ42 peptide in favor of shorter, less harmful peptides like Aβ38.[12][13][14]

In Vitro Evaluation of γ-Secretase Modulators

Screening for GSMs involves cell-based assays that can precisely measure the profile of secreted Aβ peptides.

Key In Vitro Assay:

  • Cell-Based Aβ Peptide Assay: Measures the change in the ratio of Aβ42 to Aβ40 and the increase in Aβ38 in the supernatant of cells overexpressing APP after treatment with the compound.

Protocol: Cellular Aβ Modulation Assay

  • Cell Culture: Use a cell line (e.g., CHO or HEK) stably transfected to overexpress human APP (typically with a familial AD mutation to increase Aβ production).

  • Compound Treatment: Plate cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing serial dilutions of the test this compound compounds.

  • Incubation: Incubate the cells for 16-24 hours to allow for APP processing and Aβ peptide secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Aβ Quantification: Measure the concentrations of Aβ38, Aβ40, and Aβ42 using specific sandwich ELISA or Meso Scale Discovery (MSD) immunoassays.

  • Data Analysis: Calculate the IC50 for Aβ42 reduction and the EC50 for Aβ38 elevation. A desirable GSM will potently decrease Aβ42 while increasing Aβ38, with minimal effect on total Aβ.[15]

Table 2: Representative In Vitro Data for a Hypothetical GSM Series

Compound Aβ42 Reduction (IC50, nM) Aβ38 Elevation (EC50, nM) Selectivity (Aβ42 vs Notch IC50)
GSM-1 50 75 >100-fold
GSM-2 15 25 >200-fold
GSM-3 250 400 >50-fold

Note: Data is illustrative. Selectivity against Notch processing is a critical in vitro counter-screen to avoid toxicity associated with γ-secretase inhibitors.[15]

In Vivo Assessment of γ-Secretase Modulators

The primary goal of in vivo studies is to confirm that the compound can cross the blood-brain barrier and modulate Aβ production in the central nervous system.

Key In Vivo Model:

  • Transgenic AD Mouse Models: Mice engineered to express human APP (e.g., Tg2576) are used to measure Aβ levels in the brain and cerebrospinal fluid (CSF) after compound administration.[15]

Protocol: Brain Aβ Lowering in Transgenic Mice

  • Animal Model: Use aged APP transgenic mice that have begun to develop amyloid pathology.

  • Compound Administration: Administer the test GSM orally once daily for 3-7 days. Include a vehicle control group.

  • Sample Collection: At a specific time point after the final dose (e.g., 4-6 hours), anesthetize the mice and collect CSF via cisterna magna puncture and harvest the brain.

  • Brain Homogenization: Homogenize the brain tissue in a buffer containing protease inhibitors. Separate the homogenate into soluble and insoluble (plaque-associated) fractions by centrifugation.

  • Aβ Quantification: Measure Aβ38, Aβ40, and Aβ42 levels in the CSF and brain homogenate fractions using specific immunoassays (ELISA or MSD).

  • Data Analysis: Compare the Aβ peptide levels in the brains and CSF of treated animals to the vehicle group. A successful GSM will show a statistically significant reduction in Aβ42 and an increase in Aβ38.

Cross-Validation: From Cell Supernatant to Brain Aβ

The translation from a cell-based assay to brain Aβ modulation is fraught with challenges, making cross-validation essential.

  • Positive Correlation: A potent in vitro GSM that robustly reduces Aβ42 should, if it has favorable pharmacokinetic properties, also reduce brain Aβ42 in vivo.[12]

  • Sources of Discrepancy:

    • Blood-Brain Barrier (BBB) Penetration: This is the single most critical hurdle. A highly potent GSM is therapeutically useless for AD if it cannot enter the brain.

    • Brain vs. Plasma Pharmacokinetics: The concentration and half-life of a drug in the brain can be vastly different from that in the plasma. Effective brain Aβ modulation requires sustained target engagement.

    • Metabolic Stability: The compound may be rapidly metabolized in the liver or even within the brain itself, reducing its effective concentration at the target.

dot

cluster_0 In Vitro Screening cluster_1 In Vivo PK/PD cluster_2 In Vivo Efficacy Cellular Aβ42 IC50 Cellular Aβ42 IC50 BBB Penetration BBB Penetration Cellular Aβ42 IC50->BBB Penetration Predicts Potency Notch Sparing Assay Notch Sparing Assay In Vitro ADME In Vitro ADME Brain Exposure (AUC) Brain Exposure (AUC) BBB Penetration->Brain Exposure (AUC) Enables Target Engagement Target Engagement Brain Exposure (AUC)->Target Engagement Brain Aβ42 Reduction Brain Aβ42 Reduction Target Engagement->Brain Aβ42 Reduction Drives

Caption: Key validation steps for a CNS-targeted γ-secretase modulator.

Conclusion and Senior Scientist Perspective

The cross-validation of in vitro and in vivo data is not a simple checkbox in the drug discovery process; it is a dynamic and iterative cycle of hypothesis, testing, and refinement. For the this compound scaffold, success hinges on achieving a delicate balance. A compound must possess high intrinsic potency at its target (in vitro data) while also having the requisite ADME and pharmacokinetic properties to reach that target in a complex biological system at a therapeutic concentration for a sufficient duration (in vivo data).

Discrepancies between the two datasets should not be viewed as failures, but as valuable data points that illuminate critical aspects of a compound's biology. A potent in vitro compound that fails in vivo due to poor bioavailability prompts a medicinal chemistry effort to improve its drug-like properties. Conversely, a compound with modest in vitro potency but unexpected in vivo efficacy may hint at the formation of an active metabolite. Rigorous, well-designed experiments and an objective analysis of the totality of the data are the keys to successfully bridging the gap and identifying compounds with true therapeutic potential.

References

  • Vertex AI Search Result[16] : Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (URL not provided)

  • Bagolini, C., et al. (1978) . Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry, 21(5), 476-80. [Link]

  • Baviskar, A., et al. (2021) . New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5035. [Link]

  • De Sarro, G., et al. (2000) . Synthesis and Evaluation of Pharmacological Properties of Novel Annelated 2,3-Benzodiazepine Derivatives. Journal of Medicinal Chemistry, 43(13), 2496-503. [Link]

  • De Sarro, G., et al. (2001) . Synthesis and evaluation of pharmacological and pharmacokinetic properties of 11H-[3][16][17]triazolo[4,5-c][2][17]benzodiazepin-3(2H)-ones. Journal of Medicinal Chemistry, 44(1), 153-61. [Link]

  • Vertex AI Search Result[18] : Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. (URL not provided)

  • Manning, M., et al. (1982) . Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin. Journal of Medicinal Chemistry, 25(4), 414-9. [Link]

  • Li, Y., et al. (2024) . The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Molecular Neuroscience, 17, 1365810. [Link]

  • Greenblatt, D. J., et al. (1983) . In vitro quantitation of benzodiazepine lipophilicity: relation to in vivo distribution. British Journal of Anaesthesia, 55(10), 985-9. [Link]

  • Atwal, K. S., et al. (1998) . 4,5-Dihydro-1-phenyl-1H-2,4-benzodiazepines: novel antiarrhythmic agents. Journal of Medicinal Chemistry, 41(1), 18-30. [Link]

  • Rynearson, K. D., et al. (2021) . Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. The Journal of Experimental Medicine, 218(4), e20202560. [Link]

  • Pauwels, R., et al. (1994) . New tetrahydroimidazo[4,5,1-jk][3][16]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs. Antimicrobial Agents and Chemotherapy, 38(12), 2863-70. [Link]

  • Koupparis, M. A., et al. (2019) . In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. Pharmaceutics, 11(7), 343. [Link]

  • Golde, T. E., et al. (2013) . γ-Secretase Inhibitors and Modulators. Biochimica et Biophysica Acta, 1828(12), 2898-907. [Link]

  • Puppolo, M., et al. (2017) . In Vitro-In Vivo Correlations of Carbamazepine Nanodispersions for Application in Formulation Development. Journal of Pharmaceutical Sciences, 107(1), 221-229. [Link]

  • Pâquet, A., et al. (2023) . Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Alzheimer's Research & Therapy, 15(1), 180. [Link]

  • Xia, W. (2019) . γ-Secretase and its modulators: Twenty years and beyond. Neuroscience Letters, 701, 162-168. [Link]

  • Vertex AI Search Result[19] : 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. (URL not provided)

  • Albright, J. D., et al. (1998) . Orally active, nonpeptide vasopressin V2 receptor antagonists: a novel series of 1-[4-(benzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-benzazepines and related compounds. Journal of Medicinal Chemistry, 41(14), 2442-5. [Link]

  • Tahara, A., et al. (1998) . Nonpeptide arginine vasopressin antagonists for both V1A and V2 receptors: synthesis and pharmacological properties of 2-phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl) benzanilide derivatives. Chemical & Pharmaceutical Bulletin, 46(10), 1566-79. [Link]

  • Tahara, A., et al. (1997) . Nonpeptide arginine vasopressin antagonists for both V1A and V2 receptors: synthesis and pharmacological properties of 4'-(1,4,5,6-tetrahydroimidazo[4,5-d][16]benzoazepine-6-carbonyl)benzanilide derivatives and 4'-(5,6-dihydro-4H-thiazolo[5,4-d][16]benzoazepine-6-carbonyl)benzanilide derivatives. Journal of Medicinal Chemistry, 40(11), 1546-56. [Link]

  • Vertex AI Search Result[20] : New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (URL not provided)

  • Gheorghiade, M., et al. (2010) . [Vasopressin receptor antagonists: the vaptans]. Endocrinología y Nutrición, 57(10), 479-88. [Link]

  • Vertex AI Search Result[1] : Synthesis, spectral studies and biological activity of 3H-1,5- benzodiazepine derivatives. (URL not provided)

Sources

A Comparative Benchmarking Guide to 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one Analogs and Known Dopamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of novel 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one analogs against established drugs targeting dopamine receptors. Designed for researchers, scientists, and professionals in drug development, this document delves into the pharmacological nuances, experimental validation, and structure-activity relationships that underpin the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Promise of Benzazepine Scaffolds

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Analogs of this compound represent a focused effort to modulate dopaminergic systems with enhanced selectivity and efficacy. Dopamine receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are pivotal in regulating a vast array of neurological processes, including motor control, cognition, and reward.[2] Dysregulation of dopaminergic signaling is implicated in a spectrum of disorders, from Parkinson's disease to schizophrenia, making these receptors a critical target for therapeutic intervention.[3]

This guide will benchmark a series of novel benzazepine analogs, using data from a key study on closely related N-alkylamino)benzazepine analogs, against a panel of known drugs: the D1-selective antagonist SCH-23390 , the D1-selective agonist Fenoldopam , and the atypical antipsychotic Zotepine .[1][4] By examining their comparative binding affinities and functional activities, we aim to elucidate the therapeutic potential and guide future drug discovery efforts in this chemical space.

The Dopaminergic Signaling Landscape: A Tale of Two Pathways

Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[5] These families are differentiated by their primary coupling to distinct G proteins, initiating divergent intracellular signaling cascades.

  • D1-like Receptors (Gs-coupled): Activation of D1-like receptors stimulates adenylyl cyclase (AC) via the Gs protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, modulating neuronal excitability and gene expression.[6]

  • D2-like Receptors (Gi/o-coupled): Conversely, activation of D2-like receptors inhibits adenylyl cyclase through the Gi/o protein, resulting in a decrease in intracellular cAMP levels.[5] This reduction in cAMP signaling has opposing effects to D1 receptor activation, highlighting the intricate balance of dopaminergic neurotransmission.

Dopamine Signaling Pathways cluster_0 D1-like Receptor Signaling (Gs) cluster_1 D2-like Receptor Signaling (Gi) Dopamine_D1 Dopamine D1R D1 Receptor Dopamine_D1->D1R Gs Gs Protein D1R->Gs activates AC_s Adenylyl Cyclase Gs->AC_s stimulates cAMP_s ↑ cAMP AC_s->cAMP_s produces PKA PKA cAMP_s->PKA activates Cellular_Response_s Cellular Response PKA->Cellular_Response_s phosphorylates targets Dopamine_D2 Dopamine D2R D2 Receptor Dopamine_D2->D2R Gi Gi Protein D2R->Gi activates AC_i Adenylyl Cyclase Gi->AC_i inhibits cAMP_i ↓ cAMP AC_i->cAMP_i reduces production Cellular_Response_i Cellular Response cAMP_i->Cellular_Response_i altered signaling

Figure 1: Simplified overview of D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptor signaling pathways.

Comparative Pharmacological Profiles: A Data-Driven Analysis

A crucial aspect of drug development is the quantitative assessment of a compound's interaction with its target. This is primarily achieved through in vitro binding and functional assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[2] These assays measure the displacement of a radiolabeled ligand by a test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (Ki) of our benchmarked compounds at human dopamine D1 and D2 receptors. The data for the novel benzazepine analogs is sourced from a study on structurally similar N-alkylamino)benzazepine derivatives.[4]

CompoundDopamine D1 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Selectivity (D2/D1)
Novel Benzazepine Analog (15) [4]49.3>10,000>203
SCH-23390 [1]0.213006500
Fenoldopam [4]250 (R-isomer affinity)>10,000>40
Zotepine [3]29130.45

Data for SCH-23390 and Zotepine represent typical reported values and may vary between studies.

From this data, it is evident that the novel benzazepine analog 15 exhibits a high affinity for the D1 receptor with significant selectivity over the D2 receptor.[4] Its D1 affinity is noteworthy, though not as potent as the established antagonist SCH-23390 .[1][4] In contrast, Zotepine demonstrates a more balanced affinity for both D1 and D2 receptors.[3]

Functional Assays: Assessing Efficacy

While binding affinity indicates how well a compound binds to a receptor, functional assays are necessary to determine the biological consequence of this binding – whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

For dopamine receptors, cAMP accumulation assays are a primary method for functional characterization. For D1 (Gs-coupled) receptors, agonists stimulate cAMP production, while antagonists block this stimulation. For D2 (Gi-coupled) receptors, agonists inhibit cAMP production (often measured as a decrease from forskolin-stimulated levels), and antagonists block this inhibition.

The functional activity of the novel benzazepine analogs was assessed by their ability to inhibit dopamine-stimulated adenylyl cyclase activity, a hallmark of D1 receptor antagonism.[4]

CompoundDopamine D1 Functional Activity (Predicted Ki, nM)
Novel Benzazepine Analog (7a) [4]60
Novel Benzazepine Analog (11) [4]34
Novel Benzazepine Analog (15) [4]21

These results confirm that the novel benzazepine analogs act as antagonists at the D1 receptor, with compound 15 being the most potent in this series.[4]

Experimental Protocols: A Guide to In Vitro Benchmarking

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key in vitro assays used in the pharmacological profiling of these compounds.

Radioligand Binding Assay for Dopamine D1/D2 Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for dopamine D1 and D2 receptors.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes (Expressing D1 or D2 receptors) start->prep_membranes incubation Incubate: - Membranes - Radioligand ([3H]-SCH23390 for D1, [3H]-Spiperone for D2) - Test Compound (varying concentrations) prep_membranes->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki values) scintillation->analysis end End analysis->end

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing either the human dopamine D1 or D2 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-SCH-23390 for D1 receptors or [3H]-Spiperone for D2 receptors), and a range of concentrations of the test compound.

  • Equilibrium: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Gs and Gi-Coupled Receptors

This protocol describes a method to assess the functional activity of compounds at Gs-coupled (D1-like) and Gi-coupled (D2-like) dopamine receptors by measuring changes in intracellular cAMP levels.

cAMP Functional Assay Workflow start Start cell_culture Culture Cells (Expressing D1 or D2 receptors) start->cell_culture agonist_mode Agonist Mode: Add test compound cell_culture->agonist_mode antagonist_mode Antagonist Mode: Add test compound, then a known agonist cell_culture->antagonist_mode stimulation Stimulation (For Gi, co-stimulate with Forskolin) agonist_mode->stimulation antagonist_mode->stimulation lysis_detection Cell Lysis & cAMP Detection (e.g., HTRF, Luminescence) stimulation->lysis_detection analysis Data Analysis (Calculate EC50 or IC50 values) lysis_detection->analysis end End analysis->end

Figure 3: Generalized workflow for cAMP functional assays.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the dopamine receptor of interest in a suitable multi-well plate (e.g., 96- or 384-well).

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist (e.g., dopamine).

  • Stimulation (for Gi-coupled receptors): For D2-like receptors, co-stimulate the cells with forskolin to induce a measurable baseline of cAMP production that can then be inhibited by a D2 agonist.

  • Incubation: Incubate the cells for a specified period to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence (e.g., GloSensor™).[7]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist response against the test compound concentration to determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).

Conclusion and Future Directions

The benchmarking of these novel this compound analogs, represented by the data from closely related structures, reveals a promising profile for the development of selective D1 receptor antagonists.[4] The high affinity and selectivity of compounds like analog 15 underscore the potential of this chemical scaffold to yield drug candidates with improved side-effect profiles compared to less selective agents.

The provided experimental protocols offer a robust framework for the continued in vitro characterization of this and other emerging classes of neuromodulatory compounds. Future research should focus on a comprehensive in vivo evaluation of these lead compounds to assess their pharmacokinetic properties, brain penetrance, and efficacy in relevant animal models of neurological and psychiatric disorders. Furthermore, expanding the structure-activity relationship studies to include a wider range of substitutions on the benzazepine core will be instrumental in fine-tuning the pharmacological properties and identifying clinical candidates.

References

  • (+/-)-(N-alkylamino)benzazepine analogs: novel dopamine D1 receptor antagonists. PubMed. [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PubMed Central. [Link]

  • SCH 23390: the first selective dopamine D1-like receptor antagonist. PubMed. [Link]

  • Zotepine - Wikipedia. [Link]

  • CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS. PubMed Central. [Link]

  • Synthesis and receptor affinities of some conformationally restricted analogs of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Dopamine Signaling in reward-related behaviors - Frontiers. [Link]

  • Design and discovery of 1,3-benzodiazepines as novel dopamine antagonists. PubMed. [Link]

  • Dopamine receptor - Wikipedia. [Link]

  • The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist. PubMed Central. [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PubMed Central. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PubMed Central. [Link]

  • Dopamine Receptors - Basic Neurochemistry - NCBI Bookshelf. [Link]

  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PubMed Central. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. [Link]

Sources

Head-to-head comparison of different synthetic routes to 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered lactam scaffold of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents. Its synthesis is a critical step in the development of new therapeutics. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic strategies to access this key intermediate, focusing on the underlying chemical principles, practical execution, and comparative performance. We will dissect three primary approaches: the venerable Beckmann Rearrangement, the potent but hazardous Schmidt Reaction, and the strategically distinct Intramolecular Cyclization.

Core Synthetic Strategies at a Glance

The synthesis of this benzannulated seven-membered ring system is most commonly achieved via ring expansion of a readily available six-membered precursor, α-tetralone. Two classical name reactions, the Beckmann and Schmidt rearrangements, accomplish this transformation efficiently. An alternative strategy involves constructing a linear precursor containing all the requisite atoms and inducing an intramolecular cyclization to form the desired seven-membered ring.

Synthetic_Strategies cluster_0 Ring Expansion Routes cluster_1 Cyclization Route alpha_tetralone α-Tetralone beckmann Route 1: Beckmann Rearrangement alpha_tetralone->beckmann schmidt Route 2: Schmidt Reaction alpha_tetralone->schmidt product 4,5-Dihydro-1H-benzo[d] azepin-2(3H)-one beckmann->product schmidt->product linear_precursor Linear Precursor (e.g., Substituted Phenylpropionic Acid) cyclization Route 3: Intramolecular Cyclization linear_precursor->cyclization cyclization->product

Figure 1. Overview of primary synthetic approaches to the target molecule.

Route 1: The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of lactam synthesis, providing a reliable, two-step pathway from a cyclic ketone.[1] The process involves the initial conversion of the ketone to its corresponding oxime, followed by an acid-catalyzed rearrangement.[2]

Principle and Mechanism

The synthesis begins with the oximation of α-tetralone. The crucial second step is the rearrangement itself. The mechanism hinges on the conversion of the oxime's hydroxyl group into a good leaving group, typically through protonation by a strong acid.[3] This facilitates a 1,2-alkyl shift, where the carbon group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen. This concerted migration and leaving group departure forms a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final lactam product.

Beckmann_Rearrangement start α-Tetralone oxime α-Tetralone Oxime start->oxime + NH2OH·HCl rearrangement Acid-Catalyzed Rearrangement oxime->rearrangement H+ (e.g., PPA, H2SO4) or TCT/DMF product Target Lactam rearrangement->product 1. Alkyl Migration 2. H2O attack 3. Tautomerization

Caption: Workflow for the Beckmann Rearrangement route.

Experimental Protocols

Protocol 1A: Classical Conditions (Polyphosphoric Acid)

  • Oximation: α-Tetralone is refluxed with hydroxylamine hydrochloride and sodium acetate in aqueous ethanol for 1-2 hours to yield α-tetralone oxime, which is isolated by filtration upon cooling.

  • Rearrangement: The dried α-tetralone oxime is added portion-wise to pre-heated polyphosphoric acid (PPA) at 120-130 °C. The mixture is stirred for 15-20 minutes.

  • Work-up: The hot reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, sodium bicarbonate solution, and water again, then dried. Recrystallization from a suitable solvent like ethyl acetate yields the pure this compound.

Protocol 1B: Mild Conditions (Cyanuric Chloride)

A modern, milder alternative avoids the use of harsh acids and high temperatures.[4][5]

  • Oximation: Prepare α-tetralone oxime as described in Protocol 1A.

  • Activation: 2,4,6-trichloro[2][4][6]triazine (TCT, cyanuric chloride) is dissolved in N,N-dimethylformamide (DMF) at room temperature to form the Vilsmeier-Haack type reagent.

  • Rearrangement: A solution of α-tetralone oxime in DMF is added to the activated TCT mixture. The reaction is stirred at room temperature for several hours (typically 8-24h) until completion, monitored by TLC.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is washed with aqueous sodium carbonate, dilute HCl, and brine to remove triazine byproducts.[4] Evaporation of the solvent yields the product in high purity.

Discussion
  • Causality and Control: The choice of acid or reagent in the rearrangement step is critical. Strong protic acids like H₂SO₄ or PPA function by protonating the oxime hydroxyl, creating a superb H₂O leaving group that initiates the migration.[3] Milder reagents like TCT/DMF achieve the same end by converting the hydroxyl into a more complex, but still highly effective, leaving group, allowing the reaction to proceed at ambient temperature.[5]

  • Performance: The Beckmann rearrangement is generally robust and high-yielding (often >80% for the rearrangement step). The starting materials are inexpensive and readily available.

  • Limitations: The classical method's reliance on strongly acidic and corrosive media at high temperatures can be a significant drawback, especially for substrates with sensitive functional groups.[4][7] The milder TCT method, while elegant, requires longer reaction times and stoichiometric use of the activating agent.

Route 2: The Schmidt Reaction

The Schmidt reaction offers a more direct, one-pot conversion of a ketone to a lactam, but its practical application is overshadowed by significant safety concerns.[6][8]

Principle and Mechanism

This reaction involves the treatment of α-tetralone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst.[9] The mechanism begins with the acid-catalyzed nucleophilic addition of HN₃ to the ketone's carbonyl group, forming an azidohydrin intermediate.[10] Subsequent dehydration leads to an iminodiazonium ion. This key intermediate then undergoes a rearrangement, analogous to the Beckmann, where an alkyl group migrates to the nitrogen with the simultaneous expulsion of stable dinitrogen gas (N₂). The resulting nitrilium ion is hydrolyzed to afford the final lactam.[8]

Schmidt_Reaction start α-Tetralone rearrangement One-Pot Rearrangement start->rearrangement NaN3, H2SO4 product Target Lactam rearrangement->product 1. Azidohydrin formation 2. H2O elimination 3. Alkyl Migration + N2 loss 4. H2O attack

Caption: Workflow for the one-pot Schmidt Reaction.

Experimental Protocol

Caution: Hydrazoic acid is extremely toxic and violently explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures, including a blast shield.

  • Reaction Setup: α-Tetralone is dissolved in a solvent such as chloroform or benzene containing a strong acid (e.g., concentrated sulfuric acid or trichloroacetic acid) and cooled in an ice bath.

  • Reagent Addition: Sodium azide (NaN₃) is added slowly and in small portions to the stirred solution. The temperature must be carefully controlled to prevent a runaway reaction and minimize the accumulation of hydrazoic acid. Effervescence (N₂ gas) is observed.

  • Reaction Completion: After the addition is complete, the reaction is allowed to stir at room temperature until the evolution of gas ceases.

  • Work-up: The mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia or NaOH). The product is extracted into an organic solvent, washed, dried, and purified by chromatography or recrystallization.

Discussion
  • Causality and Control: The strong acid is non-negotiable; it is required to activate the carbonyl for attack by HN₃ and to catalyze the subsequent dehydration and rearrangement steps. The slow, portion-wise addition of sodium azide is a critical control parameter to manage the reaction's exothermicity and the concentration of hazardous HN₃.

  • Performance: When successful, the Schmidt reaction can provide the desired lactam in good yield in a single operational step.

  • Limitations: The extreme hazard associated with hydrazoic acid is the most significant drawback and severely limits its utility. The reaction can also be plagued by the formation of tetrazole byproducts, particularly at high concentrations of HN₃.[10] For these reasons, the Schmidt reaction is often avoided in favor of safer alternatives, especially on a large scale.

Route 3: Intramolecular Cyclization

This strategy diverges fundamentally from ring expansion. Here, an acyclic precursor, designed to contain the N-H and an activated carboxylic acid (or equivalent) moiety in a sterically favorable position, is induced to cyclize.

Principle and Mechanism

A plausible precursor for this route is a derivative of 2-(2-aminoethyl)benzoic acid or 3-(2-aminophenyl)propanoic acid. The key transformation is an intramolecular amidation. Because the formation of a seven-membered ring is entropically less favorable than five- or six-membered rings, direct thermal condensation is often inefficient. The reaction typically requires activation of the carboxylic acid group (e.g., conversion to an acyl chloride or use of peptide coupling reagents) to facilitate the nucleophilic attack by the amine. The reaction is often run under high-dilution conditions to favor the desired intramolecular pathway over intermolecular polymerization.

Cyclization_Reaction start Linear Precursor (e.g., 3-(2-Aminophenyl)propanoic acid) cyclization Intramolecular Amidation start->cyclization 1. Acid Activation 2. High Dilution product Target Lactam cyclization->product

Caption: Workflow for the Intramolecular Cyclization route.

Experimental Protocol (Generalized)
  • Precursor Synthesis: The synthesis of the linear precursor is the first major phase. For example, 3-(2-nitrophenyl)propanoic acid can be synthesized via standard methods, followed by reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C or reduction with Fe/HCl) to yield 3-(2-aminophenyl)propanoic acid.

  • Acid Activation: The carboxylic acid of the precursor is activated. This can be achieved by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Cyclization: The activated precursor (e.g., the acyl chloride) is added slowly via syringe pump to a large volume of a suitable solvent containing a non-nucleophilic base (e.g., triethylamine or proton sponge) at reflux. This high-dilution technique minimizes intermolecular side reactions.

  • Work-up: After the reaction is complete, the mixture is cooled, the solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the target lactam.

Discussion
  • Causality and Control: This route offers the highest degree of rational design. The structure is built logically rather than being the result of a rearrangement. High dilution is the key experimental parameter that controls the outcome, tipping the kinetic balance in favor of the intramolecular cyclization.

  • Performance: While elegant, the overall yield can be modest due to the multi-step nature of the precursor synthesis. The success of the final cyclization step is highly dependent on reaction conditions.

  • Limitations: The primary drawback is the potentially lengthy synthesis of the required linear precursor. The entropically challenging 7-membered ring closure can lead to low yields in the key step if conditions are not meticulously optimized. However, this method is invaluable for creating derivatives with substitution patterns not accessible through rearrangement pathways.

Head-to-Head Performance Comparison

FeatureRoute 1: Beckmann RearrangementRoute 2: Schmidt ReactionRoute 3: Intramolecular Cyclization
Starting Material α-Tetralone (commercially available)α-Tetralone (commercially available)Substituted Phenylpropanoic Acid (multi-step synthesis required)
Key Steps (from common precursor) 2 (Oximation, Rearrangement)1 (One-pot reaction)>2 (Precursor synthesis, Cyclization)
Typical Yield Good to Excellent (>75% overall)Good (often >70%)Variable (highly dependent on precursor synthesis and cyclization efficiency)
Reaction Conditions Classical: Harsh (strong acid, >120°C)Modern: Mild (room temp)Harsh (conc. strong acid)Generally Mild (can require reflux)
Reagent Safety & Hazards Classical: Corrosive acids.Modern: TCT is a lachrymator.EXTREME. Hydrazoic acid is highly toxic and explosive. NaN₃ is highly toxic.Generally low hazard; depends on reagents for precursor synthesis.
Scalability Excellent, especially the classical method which is used industrially (e.g., for Nylon-6).Poor. Safety hazards make scaling extremely dangerous and impractical.Moderate. High-dilution can be cumbersome on a large scale.
Key Advantage Reliable, well-understood, high-yielding, and adaptable to mild conditions.Single operational step from the ketone.High strategic flexibility for creating complex analogues.
Key Disadvantage Two distinct steps required; classical conditions are harsh.Unacceptable safety risk for most applications.Lengthy precursor synthesis; potentially low yield in the key cyclization step.

Conclusion and Recommendation

For the synthesis of the parent this compound, the Beckmann Rearrangement stands out as the superior choice for most research and development applications. It combines high yields and operational simplicity with a manageable safety profile. The availability of modern, mild protocols further enhances its appeal, making it suitable for a wide range of laboratory settings.[4][5][11]

The Schmidt Reaction , despite its one-pot elegance, carries an unjustifiable level of risk due to the use of hydrazoic acid. Its application should be considered only when all other routes have failed and only by experts with specialized safety infrastructure.

The Intramolecular Cyclization route, while less direct for the parent compound, is a powerful strategic tool. It is the method of choice when the synthetic goal is to produce derivatives with specific substitution patterns on the aromatic or aliphatic portions of the molecule, where the required precursors cannot be easily accessed for rearrangement-based routes.

Ultimately, the choice of synthetic route depends on the specific objectives of the researcher, balancing the need for efficiency, safety, scalability, and strategic flexibility.

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(18), 6272–6274. Available at: [Link]

  • Smith, M. B. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Beckmann rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Schmidt reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wolff, J. & Aubé, J. (2012). The Schmidt Reaction. Organic Reactions. Available at: [Link]

  • Ghorai, M. K., et al. (2012). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 8, 126-131. Available at: [Link]

  • Henle, J. (2013). The Beckmann Rearrangement. Denmark Group Meeting, University of Illinois. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Chemistry LibreTexts. Available at: [Link]

  • Denmark, S. E. (n.d.). Highlights of Schmidt Reaction in the Last Ten Years. Denmark Group, University of Illinois. Available at: [Link]

  • Kamimura, A., Taguchi, Y., Omata, Y., & Hagihara, M. (2003). Convenient Synthesis of 2-Benzazepines via Radical Cyclization. The Journal of Organic Chemistry, 68(12), 4996–4998. Available at: [Link]

  • Li, A. Y. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. Synlett. Available at: [Link]

  • Organic Chemistry Portal. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • Djurendic, E., et al. (2017). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry, 13, 2136-2143. Available at: [Link]

  • Zhang, W., et al. (2020). Regioselective Synthesis of Dibenzo[b,f]azepin-1-ones via Silver-Catalyzed 7-endo-dig Cyclization of Alkynyl-Containing Enaminones. The Journal of Organic Chemistry, 85(15), 9636–9645. Available at: [Link]

  • Chen, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2657. Available at: [Link]

  • Sławiński, J. & Szafrański, K. (2020). The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. Available at: [Link]

  • Milligan, G. L. & Aubé, J. (2004). 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. Organic Syntheses, 81, 239. Available at: [Link]

  • Singh, L., Singh, J., & Kaur, M. (2007). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Arkivoc, 2007(15), 200-209. Available at: [Link]

  • Wicht, D. K. & Aubé, J. (2001). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry, 55(1), 8-12. Available at: [Link]

  • Srivastava, V. K., et al. (2002). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 37(10), 843-849. Available at: [Link]

  • De Luca, L., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(18), 6272-6274. Available at: [Link]

  • Gonzalez-Bobis, F., et al. (2019). Efficient Synthesis of 1H-Benzo[6][8]imidazo[1,2-c][2][4]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules, 24(18), 3244. Available at: [Link]

  • El-Aal, F. A., et al. (2019). Versatile Cyclization of Aminoanilino Lactones: Access to Benzotriazoles and Condensed Benzodiazepin-2-thiones. Journal of Heterocyclic Chemistry, 56(6), 1775-1781. Available at: [Link]

  • Yoshida, M., et al. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 25(11), 2548. Available at: [Link]

  • Al-Soud, Y. A., et al. (2018). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Scientific Reports, 8(1), 1642. Available at: [Link]

Sources

Navigating the translational gap: A guide to in vitro-in vivo correlation for novel 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one derivatives as CNS drug candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals.

The journey of a novel central nervous system (CNS) drug candidate from laboratory discovery to clinical application is fraught with challenges. A significant hurdle lies in accurately predicting how a compound's behavior in in vitro (laboratory) settings will translate to its in vivo (in a living organism) performance. This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for a promising class of CNS-active compounds: 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one derivatives. By integrating cutting-edge in vitro assays with powerful in silico modeling, researchers can de-risk their drug development programs, optimize candidate selection, and accelerate the delivery of new therapies to patients.

The critical role of the blood-brain barrier and efflux transporters

The blood-brain barrier (BBB) is a highly selective gatekeeper that protects the brain from harmful substances while allowing essential nutrients to pass through.[1][2] For a CNS drug to be effective, it must efficiently cross this barrier. However, the BBB is also equipped with efflux transporters, most notably P-glycoprotein (P-gp), which actively pump foreign substances, including many potential drugs, back into the bloodstream, severely limiting their brain penetration.[3][4][5] The interplay between a drug's passive permeability across the BBB and its susceptibility to efflux transporters is a critical determinant of its CNS exposure and, ultimately, its therapeutic efficacy. Some benzodiazepines have been shown to interact with P-gp, highlighting the importance of assessing this for new derivatives.[6]

A tiered approach to establishing IVIVC

A successful IVIVC program for this compound derivatives should follow a tiered, iterative approach, starting with fundamental physicochemical properties and progressing to more complex biological assays and in silico modeling.

IVIVC_Workflow cluster_0 Tier 1: Foundational Physicochemical & In Vitro ADME cluster_1 Tier 2: Advanced In Vitro BBB Models & Transporter Interactions cluster_2 Tier 3: In Silico Modeling & In Vivo Prediction cluster_3 Tier 4: In Vivo Validation A Aqueous Solubility C PAMPA for Passive Permeability A->C B LogP / LogD B->C E Cell-based Permeability (e.g., Caco-2, MDCK-MDR1) C->E D Metabolic Stability (Microsomes/Hepatocytes) H Physiologically Based Pharmacokinetic (PBPK) Modeling D->H F P-glycoprotein Substrate Assessment E->F G Co-culture BBB Models (e.g., with astrocytes/pericytes) F->G G->H I Prediction of Human CNS Pharmacokinetics H->I J Rodent Pharmacokinetic Studies (Plasma & Brain Concentrations) I->J K Refinement of PBPK Model J->K K->H

Caption: A tiered workflow for establishing IVIVC for CNS drug candidates.

Tier 1: Foundational physicochemical & in vitro ADME

The initial characterization of a compound's fundamental properties provides the basis for all subsequent IVIVC efforts.

Experimental Protocols:

  • Aqueous Solubility: Determined using a standardized shake-flask method at various pH values (e.g., 2.0, 5.0, 7.4) to understand the impact of physiological pH on solubility.

  • Lipophilicity (LogP/LogD): Measured by the octanol-water partition coefficient to assess the compound's affinity for lipid membranes.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive permeability across an artificial lipid membrane, offering an early indication of its ability to cross the BBB.[7]

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) allows for the determination of its intrinsic clearance and potential metabolic liabilities.

Tier 2: Advanced in vitro BBB models & transporter interactions

Compounds with promising foundational properties should be advanced to more physiologically relevant in vitro models of the BBB.

Experimental Protocols:

  • Cell-based Permeability Assays:

    • Caco-2 and MDCK-MDR1 cells: These cell lines are widely used to assess both passive permeability and the potential for P-gp-mediated efflux.[8] A high efflux ratio (B-A/A-B permeability) in MDCK-MDR1 cells compared to wild-type MDCK cells is a strong indicator of P-gp substrate liability.

  • P-glycoprotein Substrate Assessment: Bidirectional transport studies using cell lines overexpressing P-gp are essential. The inclusion of a known P-gp inhibitor, such as verapamil, can confirm that the observed efflux is indeed mediated by P-gp.[7]

  • Co-culture BBB Models: For lead candidates, more complex models that co-culture brain endothelial cells with astrocytes and pericytes can provide a more accurate prediction of in vivo BBB permeability by better recapitulating the neurovascular unit.[1][7] Human induced pluripotent stem cell (iPSC)-derived brain endothelial cells represent a state-of-the-art model for predicting human BBB permeability.[9]

Tier 3: In silico modeling & in vivo prediction

The data generated from in vitro assays are then integrated into physiologically based pharmacokinetic (PBPK) models. These models are powerful computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[10][11]

PBPK_Model cluster_0 Systemic Circulation cluster_1 Central Nervous System cluster_2 Peripheral Tissues Plasma Plasma Brain Brain Plasma->Brain BBB Permeability (Passive & Active Transport) CSF Cerebrospinal Fluid Plasma->CSF Liver Liver (Metabolism) Plasma->Liver Kidney Kidney (Excretion) Plasma->Kidney Other Other Tissues Plasma->Other Brain->Plasma Brain->CSF CSF->Plasma CSF->Brain Liver->Plasma Kidney->Plasma Other->Plasma

Caption: A simplified structure of a PBPK model for a CNS drug.

By inputting in vitro data such as permeability coefficients, metabolic clearance rates, and plasma protein binding, PBPK models can predict the concentration-time profiles of a drug in various tissues, including the brain.[12][13] This allows for the in silico prediction of key pharmacokinetic parameters in humans before first-in-human studies, aiding in dose selection and study design.[14][15]

Tier 4: In vivo validation

The final step in establishing a credible IVIVC is to validate the predictions from the PBPK model with in vivo data from preclinical species.

Experimental Protocol:

  • Rodent Pharmacokinetic Studies: Administer the this compound derivative to rodents (e.g., rats or mice) and collect plasma and brain tissue samples at multiple time points. The unbound brain-to-plasma concentration ratio (Kp,uu) is a key parameter for assessing CNS penetration and should be determined.[16]

The in vivo data is then used to refine and validate the PBPK model. A strong correlation between the predicted and observed pharmacokinetic profiles provides confidence in the model's ability to predict human CNS pharmacokinetics.[17]

Comparative analysis of hypothetical this compound derivatives

To illustrate the application of this framework, consider the following hypothetical data for three derivatives:

ParameterDerivative ADerivative BDerivative CDesired Profile for CNS Drug
Aqueous Solubility (pH 7.4, µM) 5015010> 50
LogD (pH 7.4) 2.53.01.52-4
PAMPA Permeability (10⁻⁶ cm/s) 15205> 10
Human Liver Microsome Stability (t½, min) > 6045> 60> 30
MDCK-MDR1 Efflux Ratio 1.28.51.5< 2
Predicted Human Kp,uu (PBPK) 0.80.10.6> 0.3
In Vivo Rat Kp,uu 0.750.120.55> 0.3

Analysis:

  • Derivative A: Exhibits a promising profile with good solubility, optimal lipophilicity, high permeability, and excellent metabolic stability. Crucially, it is not a substrate for P-gp, leading to a high predicted and validated Kp,uu. This compound would be a strong candidate for further development.

  • Derivative B: While having good solubility and permeability, it is a significant substrate for P-gp, as indicated by the high efflux ratio. This results in poor brain penetration (low Kp,uu), making it a less desirable candidate for a CNS-targeted indication.

  • Derivative C: Suffers from low solubility and permeability, which would likely lead to poor absorption and distribution. Despite not being a P-gp substrate, its overall ADME properties are suboptimal for a CNS drug.

Conclusion

Establishing a robust in vitro-in vivo correlation is a cornerstone of modern CNS drug discovery. For this compound derivatives, a systematic approach that combines foundational in vitro ADME assays, advanced BBB models, and predictive PBPK modeling can provide a clear path forward. By understanding the interplay of physicochemical properties, membrane permeability, metabolism, and transporter interactions, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of clinical success. This integrated strategy not only enhances the efficiency of the drug development process but also holds the promise of delivering novel and effective treatments for debilitating neurological and psychiatric disorders.

References

  • Predicting Blood-Brain Barrier Permeability of Drugs: Evaluation of Different In Vitro Assays.
  • Prediction of human CNS pharmacokinetics using a physiologically-based pharmacokinetic modeling approach. PubMed.
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
  • Physiologically based pharmacokinetic modelling of drug penetration across the blood-brain barrier--towards a mechanistic IVIVE-based approach. PubMed.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.
  • Predicting BBB Permeability of Drugs Using In Vitro Transporter Data.
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PubMed Central.
  • Predicting human pharmacokinetics from preclinical data: volume of distribution.
  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
  • SpatialCNS-PBPK: An R/Shiny Web-Based Application for Physiologically Based Pharmacokinetic Modeling of Spatial Pharmacokinetics in the Human Central Nervous System and Brain Tumors. PubMed.
  • Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. PMC.
  • Use of Unbound Exposure Data to Establish In Vitro–In Vivo Correlations for CNS Drug Candidates. Request PDF - ResearchGate.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling for Predicting Brain Levels of Drug in Rat. PubMed Central.
  • Predicting human pharmacokinetics from preclinical data: volume of distribution. PMC.
  • Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. MDPI.
  • How to support human dose prediction using preclinical PK? Patsnap Synapse.
  • In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. ResearchGate.
  • In vitro, in vivo and in silico models of drug distribution into the brain. PubMed.
  • Challenges and opportunities for drug discovery in psychiatric disorders: the drug hunters' perspective. International Journal of Neuropsychopharmacology | Oxford Academic.
  • Application of physiologically based pharmacokinetic modeling of novel drugs approved by the U.S. food and drug administration. PubMed.
  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • In vitro–In Vivo Correlations: Tricks and Traps. PMC - NIH.
  • Predicting human pharmacokinetics from preclinical data: absorption. PMC.
  • Challenges and opportunities for drug discovery in psychiatric disorders: the drug hunters' perspective. SciSpace.
  • Establishment of Level a In Vitro-In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. PubMed.
  • Strategies to Address Challenges in Neuroscience Drug Discovery and Development. PMC.
  • Role of P-glycoprotein in drug disposition. PubMed.
  • Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central.
  • Case Studies of Mechanistic Absorption Modelling and IVIVC. University of Maryland School of Pharmacy.
  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. R Discovery.
  • Level A in vitro-in vivo Correlation (IVIVC) Model with Bayesian Approach to Formulation Series. Request PDF - ResearchGate.
  • In vitro and in vivo models for the study of oral delivery of nanoparticles. PMC - NIH.
  • Regulatory Experience with In Vivo In Vitro Correlations (IVIVC) in New Drug Applications.
  • Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. Request PDF - ResearchGate.
  • Flurazepam inhibits the P-glycoprotein transport function: an insight to revert multidrug-resistance phenotype. PubMed.
  • The role of peripheral benzodiazepine receptors (PBRs) in CNS pathophysiology. PubMed.
  • 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. PMC.
  • No-Impact-of-P-Glycoprotein-on-the-Brain-Distribution-of-Padsevonil.
  • STUDIES ON THE METABOLISM OF 4-(3-(5H-DIBENZO(B,F)AZEPIN-5-YL). PubMed.
  • 4,5-Dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one. PubMed.
  • Figure 2.3, Metabolic pathways of benzo[a]pyrene (B[a]P) and 4-(methylnitrosamino). NCBI.
  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI.

Sources

A Researcher's Guide to Navigating the Off-Target Landscape of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold has emerged as a promising framework in modern drug discovery, with analogs demonstrating potent activity against critical therapeutic targets. Notably, derivatives have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins and Poly (ADP-ribose) polymerase 1 (PARP-1), both of which are key players in oncology and inflammatory diseases.[1][2] However, as with any small molecule development program, a thorough understanding of off-target effects is paramount to mitigating potential toxicity and ensuring clinical success. This guide provides a comparative framework for assessing the off-target profiles of novel this compound analogs, supported by established experimental protocols and predictive insights.

The Core Challenge: Balancing On-Target Efficacy with Off-Target Selectivity

The therapeutic potential of inhibiting targets like BET bromodomains and PARP-1 is significant. Yet, the broader pharmacological landscape is complex, with numerous structurally related proteins that can be unintentionally modulated by a therapeutic candidate. Such off-target interactions can lead to unforeseen side effects, ranging from mild to severe, and are a major cause of late-stage clinical trial failures. Therefore, a proactive and systematic approach to off-target assessment is not just a regulatory requirement but a cornerstone of rational drug design.

This guide will focus on two promising classes of this compound analogs as exemplars for discussing off-target assessment strategies:

  • Class A: BET Bromodomain Inhibitors based on the 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold.

  • Class B: PARP-1 Inhibitors featuring a 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol core.

Comparative Analysis of Representative Analogs

To illustrate the importance of off-target profiling, we present a comparative analysis of two representative analogs, one from each class. The on-target activity is based on published literature, while the off-target profile is generated from a consensus of predictive in silico models. It is crucial to note that in silico predictions are a starting point and require experimental validation.

Analog Class Primary Target(s) Predicted Off-Target Profile (Top Hits) Potential Implications of Off-Target Activity
Analog A-1 BET InhibitorBRD2, BRD3, BRD4, BRDT[1]- Kinases: Aurora Kinase A, CDK2- GPCRs: Adrenergic alpha-2A receptor, Dopamine D2 receptor- Anti-proliferative effects may be enhanced by kinase inhibition.- Potential for cardiovascular and CNS side effects through GPCR modulation.
Analog B-1 PARP-1 InhibitorPARP-1, PARP-2[2][3]- Enzymes: Monoamine Oxidase A (MAO-A)- Ion Channels: hERG- Potential for drug-drug interactions and hypertensive crisis if MAO-A inhibition is significant.- Risk of cardiac arrhythmias due to hERG channel modulation.

The Experimentalist's Toolkit: Protocols for Off-Target Validation

The journey from prediction to confirmation relies on a suite of robust and well-validated experimental assays. Below, we detail the methodologies for three critical assays in off-target profiling.

Broad Kinase Profiling: The KINOMEscan® Approach

Rationale: Kinases are one of the largest and most drugged enzyme families. Unintended kinase inhibition is a frequent source of off-target effects.[4] The KINOMEscan® platform offers a competitive binding assay that can quantitatively measure the interaction of a compound against a large panel of kinases.[4][5][6]

Experimental Workflow:

KINOMEscan® Experimental Workflow

Step-by-Step Protocol:

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a stock solution.

  • Assay Setup: In a multi-well plate, combine the test compound with a specific kinase from a panel of over 480 kinases, which is tagged with a unique DNA identifier.[4][7] An immobilized, active-site directed ligand is also included in the reaction.

  • Competitive Binding: Incubate the mixture to allow the test compound and the immobilized ligand to compete for binding to the kinase's active site.[6]

  • Separation: The immobilized ligand, along with any bound kinase, is captured on a solid support. Unbound components are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are expressed as a percentage of the DMSO control. A lower signal indicates that the test compound has displaced the immobilized ligand and is binding to the kinase. For significant interactions, a full dose-response curve is generated to determine the dissociation constant (Kd).

Receptor and Ion Channel Screening: The Radioligand Binding Assay

Rationale: G-protein coupled receptors (GPCRs) and ion channels are common off-targets for CNS-active compounds. Radioligand binding assays are a gold-standard for quantifying the affinity of a compound for a specific receptor or channel.[8][9] Commercial services like the Eurofins SafetyScreen panels provide a cost-effective way to screen against a broad range of these targets.[10][11][12][13]

Experimental Workflow:

Radioligand Binding Assay Workflow

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor or from native tissue.[14]

  • Assay Setup: In a 96-well filter plate, incubate the cell membranes with a known radiolabeled ligand (a molecule that binds specifically to the target) and varying concentrations of the test compound.[14][15]

  • Incubation: Allow the reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[15]

Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA®)

Rationale: While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. CETSA® allows for the direct measurement of a compound's engagement with its target protein within intact cells, providing a more physiologically relevant assessment.[16][17][18][19]

Experimental Workflow:

CETSA® Experimental Workflow

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes or a 96-well plate and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[18]

  • Lysis: Lyse the cells to release their contents.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins and cell debris.[17]

  • Sample Preparation for Western Blot: Collect the supernatant (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein. A secondary antibody conjugated to an enzyme is then used for detection.[19]

  • Data Analysis: Quantify the band intensity for the target protein at each temperature. Plot the intensity against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement and stabilization.

Concluding Remarks

The successful development of novel therapeutics based on the this compound scaffold necessitates a deep and early understanding of their off-target pharmacology. A tiered approach, beginning with in silico predictions and followed by rigorous experimental validation using a suite of orthogonal assays, is the most effective strategy. By embracing this comprehensive approach to off-target assessment, researchers can de-risk their drug discovery programs, enhance the safety profiles of their lead candidates, and ultimately increase the probability of delivering novel, effective, and safe medicines to patients.

References

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link].

  • Eurofins Discovery. SafetyScreen Functional Panel - FR. Available at: [Link].

  • Eurofins Discovery. SafetyScreen44 Panel - TW. Available at: [Link].

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link].

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available at: [Link].

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link].

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available at: [Link].

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British journal of pharmacology, 161(7), 1435–1449. Available at: [Link].

  • Eurofins Discovery. CNS SafetyScreen panel - FR. Available at: [Link].

  • Eurofins Discovery. SafetyScreen44™ Panel. Available at: [Link].

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. Available at: [Link].

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. Available at: [Link].

  • DiscoverX. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link].

  • Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395–406. Available at: [Link].

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1473, 141–161. Available at: [Link].

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link].

  • Expert Opinion on Drug Discovery. Cellular thermal shift assay: an approach to identify and assess protein target engagement. Available at: [Link].

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. Available at: [Link].

  • ResearchGate. (PDF) Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Available at: [Link].

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. Available at: [Link].

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available at: [Link].

  • ResearchGate. KINOMEscan™ (DiscoveRx Corporation) profile of a panel of 24 kinases for inhibitors 10, 14 and 16 at 10 mM a. Available at: [Link].

  • OligoTherapeutics. In silico siRNA Off Target Predictions: What Should We Be Looking For? Available at: [Link].

  • OUCI. In Silico Target Prediction for Small Molecules. Available at: [Link].

  • Eurofins Discovery. scanMAX Kinase Assay Panel. Available at: [Link].

  • PubMed. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Available at: [Link].

  • PubMed Central. Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. Available at: [Link].

  • ResearchGate. (PDF) Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. Available at: [Link].

  • ResearchGate. Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation. Available at: [Link].

  • ResearchGate. Comprehensive selectivity profile of PARP inhibitors. A, Selectivity... Available at: [Link].

  • ResearchGate. Design and Characterization of 1,3-Dihydro-2 H -benzo[ d ]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. Available at: [Link].

  • PubMed. Design and Characterization of 1,3-Dihydro-2 H-benzo[ d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. Available at: [Link].

  • PubMed Central. Differential BET bromodomain inhibition by dihydropteridinone and pyrimidodiazepinone kinase inhibitors. Available at: [Link].

  • PubMed. BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. Available at: [Link].

Sources

Safety Operating Guide

Navigating the Disposal of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one, a heterocyclic compound often used as an intermediate in pharmaceutical synthesis. By providing a clear, step-by-step methodology, this document aims to be the preferred resource for ensuring safe and compliant laboratory operations.

CORE DIRECTIVE: A Risk-Based Approach to Disposal

The disposal of any research chemical requires a thorough understanding of its potential hazards. In the absence of a definitive, publicly available Safety Data Sheet (SDS) that classifies this compound as hazardous, a precautionary approach is paramount. This guide is structured to empower laboratory personnel to make an informed decision regarding the appropriate disposal pathway for this compound.

SCIENTIFIC INTEGRITY & LOGIC: The Three Pillars of Safe Disposal

Our methodology is grounded in expertise, trustworthiness, and authoritative references to ensure a self-validating system for chemical waste management.

Pillar 1: Hazard Identification and Initial Assessment

The first and most critical step is to determine the hazard classification of this compound. While some sources may indicate that similar compounds are not hazardous, this should be independently verified.

Immediate Action:

  • Locate the Supplier's Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information regarding the hazards, handling, and disposal of the chemical.

  • Review Hazard Statements: Carefully examine Section 2 of the SDS for any hazard statements (H-statements) and pictograms.

  • Consult Disposal Considerations: Section 13 of the SDS will provide specific guidance on disposal.

In the event that an SDS is unavailable or lacks clear disposal instructions, the following steps should be taken.

Pillar 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Regardless of the perceived hazard level, appropriate PPE must be worn at all times when handling this compound.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses or goggles.Protects against accidental splashes or dust particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.
Pillar 3: Disposal Protocol - A Step-by-Step Guide

Based on the hazard assessment, the disposal procedure will follow one of two paths. The diagram below illustrates the decision-making process.

Disposal_Decision_Tree cluster_spill Spill Management start Start: Assess 4,5-Dihydro-1H- benzo[d]azepin-2(3H)-one Waste sds_check Is a specific SDS available and does it classify the chemical as hazardous? start->sds_check hazardous_waste Follow Hazardous Chemical Waste Protocol sds_check->hazardous_waste Yes non_hazardous_waste Proceed with Non-Hazardous Solid Waste Disposal Protocol sds_check->non_hazardous_waste No spill_cleanup Spill or Contaminated Material spill_to_hazardous Treat as Hazardous Waste spill_cleanup->spill_to_hazardous

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into the laboratory workflow is a routine yet critical undertaking. Among these is 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one, a heterocyclic compound with potential applications in the synthesis of biologically active molecules. As with any research chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research.

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to offer not just procedural steps, but the scientific reasoning behind them, empowering you to work with this compound confidently and safely.

A Note on Scientific Integrity: The Absence of a Specific Safety Data Sheet

Hazard Identification: An Evidence-Based Inference

Based on the toxicological data of structurally similar benzazepine analogs, we can infer the potential hazards associated with this compound. The primary concerns are:

  • Skin and Eye Irritation: Many benzazepine derivatives are known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of the powdered form of analogous compounds may lead to respiratory tract irritation.[1]

  • Harmful if Swallowed: Oral ingestion of similar compounds has been shown to be harmful.[1]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

The Last Line of Defense: A Multi-Layered PPE Strategy

The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. The following table summarizes the recommended PPE for handling this compound in solid (powder) form.

Body Part Personal Protective Equipment Rationale and Specifications
Hands Double-gloving with nitrile glovesNitrile provides good chemical resistance to a range of organic compounds. Double-gloving minimizes the risk of exposure due to tears or punctures in the outer glove. Ensure gloves are powder-free to prevent aerosolization of the compound.
Eyes and Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against airborne particles and splashes. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.
Body A disposable, polyethylene-coated polypropylene gown or a lab coat worn over long-sleeved clothingThis provides a barrier against accidental spills and contamination of personal clothing. The gown should have a solid front and be secured at the back.
Respiratory A NIOSH-approved N95 or higher-rated respiratorGiven the potential for respiratory irritation from the powdered compound, a respirator is crucial, especially when handling larger quantities or when working outside of a certified chemical fume hood.

Causality in PPE Selection: The multi-layered approach to PPE is a self-validating system. For instance, the combination of a face shield and goggles protects against the limitations of each individual item. Similarly, double-gloving provides redundancy in case of a breach in the primary barrier. This layered defense mechanism is a cornerstone of safe laboratory practice when dealing with compounds of unknown toxicity.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure at every stage of the handling process.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_area Designate a specific handling area (e.g., a certified chemical fume hood). gather_ppe Assemble all necessary PPE. prep_area->gather_ppe don_ppe Don PPE in the correct sequence (gown, respirator, goggles, face shield, inner gloves, outer gloves). gather_ppe->don_ppe weigh Weigh the compound in the designated area, minimizing dust generation. don_ppe->weigh dissolve If dissolving, add the solid to the solvent slowly. weigh->dissolve transport Transport the compound in a sealed, secondary container. dissolve->transport decontaminate Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry. transport->decontaminate doff_ppe Doff PPE in the reverse order of donning, avoiding contact with the outer surfaces. decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Safe Handling Workflow Diagram

Experimental Protocol: Weighing the Solid Compound

  • Preparation: Ensure the analytical balance is located inside a certified chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a clean, appropriately sized weigh boat on the balance and tare the weight.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Perform this action slowly to minimize the creation of airborne dust.

  • Record: Once the target weight is achieved, record the value.

  • Seal: Immediately and securely close the primary container of the compound.

  • Cleanup: Gently wipe the spatula and any surrounding surfaces with a damp cloth or a wipe moistened with a suitable solvent to remove any residual powder. Dispose of the wipe as hazardous waste.

Disposal Plan: Ensuring a Safe End-of-Life for the Compound

The disposal of this compound and any contaminated materials must be handled with the same level of care as its use.

Waste Segregation is Key:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and wipes, should be placed in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste" and include the chemical name.

  • Liquid Waste: If the compound is used in solution, the resulting liquid waste should be collected in a separate, sealed hazardous waste container. Do not mix this waste with other solvent waste streams unless you have confirmed compatibility.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Workflow:

Disposal Workflow start Generation of Waste segregate Segregate waste into solid, liquid, and sharp containers. start->segregate label_waste Label all waste containers clearly with 'Hazardous Waste' and the chemical name. segregate->label_waste store_waste Store waste in a designated satellite accumulation area. label_waste->store_waste request_pickup Request a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department. store_waste->request_pickup end Proper Disposal by EHS request_pickup->end

Disposal Workflow Diagram

Never dispose of this compound down the drain or in the regular trash. Consult your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) department for any questions.

By adhering to these rigorous safety protocols, you can confidently work with this compound, ensuring your safety and the integrity of your invaluable research.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for (±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrochloride. Retrieved from a search for analogous compound SDS.
  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2009). NIOSH: Use proper PPE with chemo agents. Clinician.com.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one
Reactant of Route 2
4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.